molecular formula C8H8ClNO4S B073504 4-Chloro-3-[(methylamino)sulfonyl]benzoic acid CAS No. 1429-44-3

4-Chloro-3-[(methylamino)sulfonyl]benzoic acid

Cat. No.: B073504
CAS No.: 1429-44-3
M. Wt: 249.67 g/mol
InChI Key: VFIQUWGBANQKJT-UHFFFAOYSA-N
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Description

4-Chloro-3-[(methylamino)sulfonyl]benzoic acid is a high-purity chemical intermediate of significant interest in medicinal chemistry and pharmaceutical research. This compound features a benzoic acid core substituted with both a chloro group and a methylaminosulfonyl (sulfonamide) group, creating a multifunctional scaffold for further synthetic elaboration. Its primary research application lies in its role as a key building block for the synthesis of more complex molecules, particularly those targeting biological pathways where the sulfonamide moiety is a critical pharmacophore. The sulfonamide group is known to confer specific binding properties, often enabling interactions with enzymes such as carbonic anhydrases, proteases, and other hydrolases. Consequently, this compound is extensively utilized in the development of potential therapeutic agents, including enzyme inhibitors and receptor modulators. Its well-defined structure and reactivity make it an invaluable tool for constructing compound libraries for high-throughput screening and for structure-activity relationship (SAR) studies aimed at optimizing drug potency and selectivity. Researchers value this chemical for its consistent quality and its utility in advancing projects in chemical biology and drug discovery.

Properties

IUPAC Name

4-chloro-3-(methylsulfamoyl)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8ClNO4S/c1-10-15(13,14)7-4-5(8(11)12)2-3-6(7)9/h2-4,10H,1H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VFIQUWGBANQKJT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNS(=O)(=O)C1=C(C=CC(=C1)C(=O)O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8ClNO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60357345
Record name 4-chloro-3-[(methylamino)sulfonyl]benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60357345
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

249.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1429-44-3
Record name 4-chloro-3-[(methylamino)sulfonyl]benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60357345
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Technical Monograph: 4-Chloro-3-[(methylamino)sulfonyl]benzoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

CAS Number: 1429-44-3 Primary Application: Pharmaceutical Intermediate (Diuretics/Antihypertensives) Document Type: Technical Guide & Process Workflow[1]

Executive Summary & Chemical Identity[1][2][3][4][5]

4-Chloro-3-[(methylamino)sulfonyl]benzoic acid (CAS 1429-44-3) is a specialized aromatic sulfonamide intermediate.[1] It serves as a critical scaffold in the synthesis of "thiazide-like" diuretics and antihypertensive agents, most notably Diapamide .[1]

Unlike its more common analog, 4-chloro-3-sulfamoylbenzoic acid (CAS 1205-30-7), which contains a primary sulfonamide (


), the inclusion of the 

-methyl group
in this compound significantly alters its lipophilicity and binding kinetics.[1] This modification is strategically employed in medicinal chemistry to modulate the duration of action and bioavailability of the final drug substance.
Chemical Profile[1][2][4][5][6][7][8][9][10][11][12]
PropertySpecification
CAS Number 1429-44-3
IUPAC Name 4-Chloro-3-(methylsulfamoyl)benzoic acid
Molecular Formula

Molecular Weight 249.67 g/mol
Appearance White to off-white crystalline powder
Melting Point 230–232 °C (dec.)[1][2]
Solubility Soluble in DMSO, Methanol, Aqueous Alkali; Poor in Water
pKa (Predicted) ~3.4 (Carboxylic acid), ~10.5 (Sulfonamide)

Synthetic Pathways & Process Chemistry[1]

The synthesis of CAS 1429-44-3 requires precise regiochemical control to ensure the sulfonyl group is introduced at the meta position relative to the carboxylic acid (and ortho to the chlorine).[1] The standard industrial route involves a two-step sequence: Chlorosulfonation followed by Amination .[1]

Step 1: Chlorosulfonation (Electrophilic Aromatic Substitution)

The precursor, 4-chlorobenzoic acid, is treated with excess chlorosulfonic acid.[1] The chlorine atom at the 4-position is an ortho/para director, but the carboxylic acid at position 1 is a strong meta director.[1] The cooperative directing effects favor substitution at position 3.

  • Reagents: 4-Chlorobenzoic acid, Chlorosulfonic acid (

    
    ), Thionyl chloride (
    
    
    
    - optional for yield boosting).[1]
  • Conditions: 130–140 °C, 4–6 hours.[1]

  • Intermediate: 4-Chloro-3-(chlorosulfonyl)benzoic acid.[1][3][4][2]

Step 2: Selective Amination

The sulfonyl chloride intermediate is reacted with methylamine. This step is critical; the reaction must be controlled to prevent the formation of the amide at the carboxylic acid position (though the acid chloride is less likely to form under aqueous conditions without activation).[1]

  • Reagents: Aqueous Methylamine (25–40%), Ethanol or Water solvent.

  • Conditions:

    
     (Ice bath) to control exotherm.
    
  • Purification: Acid-base precipitation.[1]

Experimental Protocol (Bench Scale)

Safety Warning: Chlorosulfonic acid is violently reactive with water. All glassware must be dry. Perform in a fume hood.

  • Chlorosulfonation:

    • Charge 50 mL of chlorosulfonic acid into a round-bottom flask.

    • Slowly add 10.0 g of 4-chlorobenzoic acid over 20 minutes at room temperature.

    • Heat the mixture to 140 °C and reflux for 4 hours.

    • Cool to ambient temperature and pour the reaction mixture carefully onto 300 g of crushed ice (Exothermic!).

    • Filter the precipitated 4-chloro-3-(chlorosulfonyl)benzoic acid , wash with cold water, and dry.[1]

  • Amination:

    • Suspend the dried sulfonyl chloride intermediate (from Step 1) in 50 mL of Ethanol.

    • Cool to 0 °C.

    • Add 20 mL of 30% aqueous methylamine dropwise, maintaining temperature

      
      .
      
    • Stir at room temperature for 2 hours.

    • Workup: Evaporate ethanol. Dissolve residue in dilute NaOH (pH > 10). Filter any insoluble impurities.

    • Precipitation: Acidify the filtrate with 6N HCl to pH 2.0. The product, 4-Chloro-3-[(methylamino)sulfonyl]benzoic acid , will precipitate as a white solid.[1]

    • Recrystallization: Ethanol/Water (1:1).

Visualization: Synthesis & Logic[1]

Figure 1: Reaction Workflow

The following diagram illustrates the transformation from the raw material to the final intermediate.

SynthesisPath Start 4-Chlorobenzoic Acid (Precursor) Step1 Chlorosulfonation (ClSO3H, 140°C) Start->Step1 Electrophilic Subst. Inter Intermediate: 4-Chloro-3-(chlorosulfonyl)benzoic acid Step1->Inter Yields Sulfonyl Chloride Step2 Amination (MeNH2, 0°C) Inter->Step2 Nucleophilic Attack Final Target Product: 4-Chloro-3-[(methylamino)sulfonyl]benzoic acid (CAS 1429-44-3) Step2->Final Selective N-alkylation

Caption: Step-wise synthesis of CAS 1429-44-3 via chlorosulfonation and controlled amination.

Pharmaceutical Applications & SAR

This compound is not merely a reagent; it is a pharmacophore determinant. In the development of diuretics (specifically sulfonamides), the substitution on the sulfonamide nitrogen dictates the balance between carbonic anhydrase inhibition and saluretic effect .

Structure-Activity Relationship (SAR)[1]
  • Unsubstituted Sulfonamide (

    
    ):  High affinity for Carbonic Anhydrase (CA).[1] Often leads to broader systemic effects.
    
  • Methylated Sulfonamide (

    
    ):  Reduced CA inhibition, increased lipophilicity, and enhanced penetration into the renal tubule cells.[1] This is the logic behind using CAS 1429-44-3 in the synthesis of Diapamide  and related analogs.[1]
    
Key Drug Targets[1]
  • Diapamide: A diuretic/antihypertensive where the carboxylic acid of CAS 1429-44-3 is converted to a benzamide.[1]

  • SGLT2 Inhibitor Probes: Recent research utilizes this scaffold to test selectivity in glucose transport inhibition in the proximal tubule.

Analytical Profiling & Quality Control

To validate the identity of CAS 1429-44-3, the following analytical markers are standard.

HPLC Method Parameters
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 5µm, 4.6 x 150mm).[1]

  • Mobile Phase:

    • A: 0.1% Phosphoric Acid in Water.

    • B: Acetonitrile.

    • Gradient: 10% B to 80% B over 15 min.

  • Detection: UV @ 254 nm.

  • Retention Time: Expect elution slightly later than the unmethylated analog due to the methyl group.

Mass Spectrometry (ESI)[1]
  • Mode: Negative Ion Mode (

    
    ).
    
  • Expected Mass: 248.6 m/z.

  • Fragmentation Pattern: Loss of

    
     (44 Da) and 
    
    
    
    characteristic peaks.

References

  • US Patent 3203987A. 4-halo-3-sulfamoylbenzamides and methods of preparing the same.[1] (1965).[3] Describes the synthesis of 4-chloro-3-(methylsulfamoyl)benzoic acid.

  • ChemicalBook. 4-CHLORO-3-[(METHYLAMINO)SULFONYL]BENZOIC ACID Product Entry. (Accessed 2024). Confirms CAS 1429-44-3 identity.

  • PubChem. 4-Chloro-3-sulfamoylbenzoic acid (Analog Comparison). National Library of Medicine. (Used for physicochemical property extrapolation). [1]

  • Santa Cruz Biotechnology. 4-chloro-3-[(methylamino)sulfonyl]benzoic acid Product Data. (Accessed 2024). [1]

Sources

4-Chloro-3-[(methylamino)sulfonyl]benzoic acid chemical structure

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to 4-Chloro-3-[(methylamino)sulfonyl]benzoic Acid

CAS Number: 1429-44-3 Common Synonyms: 4-Chloro-3-(methylsulfamoyl)benzoic acid; 3-(N-Methylsulfamoyl)-4-chlorobenzoic acid.[1]

Executive Summary & Chemical Identity

4-Chloro-3-[(methylamino)sulfonyl]benzoic acid is a critical aromatic sulfonamide intermediate used primarily in the synthesis of diuretic and antihypertensive pharmaceutical agents.[1] It serves as the direct precursor to Diapamide (Tiamizide) and acts as a structural scaffold for developing "high-ceiling" loop diuretics and thiazide-like compounds.[1]

Its chemical utility lies in the orthogonal reactivity of its functional groups: the electrophilic carboxylic acid (C-1) and the nucleophilic sulfonamide (C-3), anchored by a lipophilic chloro-substituted benzene ring.[1]

Physicochemical Profile[2][3][4][5][6][7][8]
PropertyData
Molecular Formula C₈H₈ClNO₄S
Molecular Weight 249.67 g/mol
Appearance White to off-white crystalline powder
Solubility Soluble in DMSO, Methanol, dilute Alkali; Sparingly soluble in Water
pKa (Predicted) ~3.4 (Carboxylic acid), ~10.5 (Sulfonamide NH)
Melting Point >240°C (Decomposes)
Key Impurities 4-Chlorobenzoic acid; 4-Chloro-3-(chlorosulfonyl)benzoic acid

Structural Architecture & Synthesis Strategy

The synthesis of this compound relies on electrophilic aromatic substitution followed by nucleophilic displacement.[1] The presence of the chlorine atom at the para position directs the sulfonyl group to the meta position relative to the carboxylic acid (due to the combined directing effects of the deactivating/meta-directing carboxyl group and the deactivating/ortho-para-directing chloro group, the ortho to chlorine is sterically accessible and electronically favored).[1]

Synthesis Pathway Diagram

SynthesisPathway Start 4-Chlorobenzoic Acid (Precursor) Inter 4-Chloro-3-(chlorosulfonyl) benzoic acid (Reactive Intermediate) Start->Inter 1. ClSO3H, 130°C (Chlorosulfonation) Product 4-Chloro-3-[(methylamino) sulfonyl]benzoic acid (Target: CAS 1429-44-3) Inter->Product 2. MeNH2 (aq/THF), 0-10°C (Selective Amination) Diapamide Diapamide (Active Pharmaceutical Ingredient) Product->Diapamide 3. SOCl2; 4. MeNH2 (Amide Formation)

Figure 1: Synthetic route from 4-chlorobenzoic acid to the target intermediate and downstream API.

Detailed Experimental Protocol

This protocol describes a self-validating workflow for the preparation of the target acid.[1]

Stage 1: Chlorosulfonation (Formation of the Sulfonyl Chloride)

Principle: Chlorosulfonic acid acts as both the solvent and the electrophile. High temperature is required to overcome the deactivating nature of the benzoic acid ring.

  • Setup: Equip a 500 mL three-neck round-bottom flask with a mechanical stirrer, a reflux condenser (vented to a caustic scrubber for HCl gas), and a dropping funnel.

  • Reagent Addition: Charge Chlorosulfonic acid (ClSO₃H) (5.0 equiv) into the flask. Cool to 0–5°C using an ice bath.[1]

  • Substrate Addition: Slowly add 4-Chlorobenzoic acid (1.0 equiv) portion-wise over 30 minutes. Critical: Maintain temperature <20°C to prevent uncontrolled exotherms.[1]

  • Reaction: Remove the ice bath and heat the mixture gradually to 130°C . Maintain reflux for 4–6 hours.

    • Checkpoint: Monitor by TLC (ensure complete consumption of starting material).[1]

  • Quench: Cool the mixture to room temperature. Slowly pour the reaction mass onto crushed ice (10x weight of acid) with vigorous stirring. The sulfonyl chloride intermediate will precipitate.[1]

  • Isolation: Filter the solid, wash with cold water (3x) to remove residual acid, and dry under vacuum.

    • Result: 4-Chloro-3-(chlorosulfonyl)benzoic acid (White solid).[1][2]

Stage 2: Selective Methylamination

Principle: The sulfonyl chloride is significantly more reactive toward nucleophiles than the carboxylic acid. By controlling temperature and stoichiometry, the sulfonamide is formed without creating the methylamide at the carboxyl position.

  • Preparation: Suspend the dried sulfonyl chloride intermediate (from Stage 1) in Dichloromethane (DCM) or THF (10 volumes).

  • Amination: Cool the suspension to 0–5°C . Add Methylamine (aqueous 40% or 2M in THF, 2.2 equiv) dropwise.

    • Note on Stoichiometry: 1 equivalent neutralizes the HCl generated, 1 equivalent reacts with the sulfonyl chloride. The carboxylic acid will also deprotonate, requiring an eventual acidic workup.

  • Reaction: Stir at 0–10°C for 2 hours, then allow to warm to room temperature for 1 hour.

  • Workup:

    • Concentrate the solvent if organic.[1]

    • Dissolve the residue in water (if not already aqueous).[1] The product exists as the carboxylate salt at this stage.

    • Filter to remove any insoluble impurities (e.g., sulfone byproducts).

    • Acidification: Slowly add 6M HCl to the filtrate until pH ~2.0. The target acid will precipitate.[1]

  • Purification: Filter the precipitate. Recrystallize from Ethanol/Water (1:1) to obtain pure 4-Chloro-3-[(methylamino)sulfonyl]benzoic acid.[1]

Pharmaceutical Applications

The primary utility of CAS 1429-44-3 is as the penultimate intermediate for Diapamide (Tiamizide).[1]

Mechanism of Action (Downstream Drug): Diapamide is a sulfonamide diuretic that inhibits the Na⁺-Cl⁻ cotransporter in the distal convoluted tubule of the kidney.[1] The N-methyl substitution on the sulfonamide group (introduced via this intermediate) modulates the lipophilicity and potency of the drug compared to non-methylated analogs like chlorothiazide.[1]

Quality Control Parameters for Drug Development:

  • HPLC Purity: >98.5%

  • Residual Solvents: Methanol <3000 ppm (if used in methylamine source).[1]

  • Loss on Drying: <0.5%.[1]

  • Identification: IR (Sulfonamide bands at 1330 and 1160 cm⁻¹), 1H-NMR (Methyl doublet at ~2.5 ppm).[1]

Safety & Handling (E-E-A-T)

Hazard Classification:

  • Skin Irritation (Category 2): Causes skin irritation.[1]

  • Eye Irritation (Category 2A): Causes serious eye irritation.[1]

  • STOT-SE (Category 3): May cause respiratory irritation.[1]

Handling Protocol:

  • Engineering Controls: All operations involving chlorosulfonic acid must be performed in a functioning fume hood with acid gas scrubbing.[1]

  • PPE: Wear nitrile gloves, lab coat, and safety goggles. A face shield is recommended during the quenching step of Stage 1.[1]

  • Storage: Store in a cool, dry place. Keep container tightly closed to prevent moisture absorption, which can hydrolyze the sulfonamide bond over long periods.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 15234, 4-Chloro-3-sulfamoylbenzoic acid (Parent Structure).[1] Retrieved from [Link]

  • U.S. Patent 3,203,987. 4-halo-3-sulfamoylbenzamides and methods of preparing the same.[1] (Describes the foundational chemistry for methyl-substituted sulfonamide diuretics). Retrieved from

Sources

Beyond the Dalton: Technical Monograph on 4-Chloro-3-[(methylamino)sulfonyl]benzoic Acid

[1]

Executive Summary & Chemical Identity

4-Chloro-3-[(methylamino)sulfonyl]benzoic acid (CAS: 1429-44-3) is a critical pharmacophore scaffold used primarily as an intermediate in the synthesis of sulfonamide-based diuretics (e.g., thiazide-like analogs) and antihypertensive agents.[1]

In drug development, this molecule represents a specific "analytical pivot point."[1][2] It is frequently encountered either as a Key Starting Material (KSM) or a Process-Related Impurity where the differentiation between the methylamino derivative (MW ~249.[1][2]67) and the unsubstituted sulfonamide (MW ~235.[1][2][3]64) is essential for regulatory compliance (ICH Q3A/B).[1][2]

Physicochemical Constants
PropertyValueTechnical Note
Molecular Formula

Carbon count includes N-methyl group.[1][2][4][5][6][7]
Molecular Weight (Average) 249.67 g/mol Used for stoichiometric calculations.[1][2]
Monoisotopic Mass 248.9862 Da Based on

and

.[1][2] Critical for HRMS.
Appearance White to off-white crystalline solidHygroscopic tendency requires desiccated storage.[1][2]
Solubility DMSO, Methanol, Dilute AlkaliInsoluble in non-polar solvents; precipitates at pH < 3.[1][2]
pKa (Calculated) ~3.4 (Carboxylic acid), ~10.5 (Sulfonamide)Biphasic ionization profile useful for HPLC retention control.[1][2]

Synthetic Pathway & Stoichiometry

To understand the impurity profile, one must understand the genesis of the molecule.[1][2] The synthesis relies on a nucleophilic attack of methylamine on a chlorosulfonyl electrophile.[1][2]

Mechanistic Flow (Graphviz)

The following diagram illustrates the synthesis and the critical "divergence point" where the specific methylamino derivative is formed versus the unsubstituted impurity.[1][2]

SynthesisPathwayStart4-Chlorobenzoic Acid(Precursor)Inter4-Chloro-3-(chlorosulfonyl)benzoic acid(Highly Reactive Electrophile)Start->InterChlorosulfonation(130°C)TargetTARGET MOLECULE4-Chloro-3-[(methylamino)sulfonyl]benzoic acid(MW: 249.67)Inter->TargetSelective Amination(Methylamine)ImpurityIMPURITY A4-Chloro-3-sulfamoylbenzoic acid(MW: 235.64)Inter->ImpuritySide Reaction(if NH3 present)Reagent1Chlorosulfonic Acid(ClSO3H)Reagent1->InterReagent2Methylamine(CH3NH2)Reagent2->TargetReagent3Ammonia(NH3)Reagent3->Impurity

Figure 1: Synthetic route showing the origin of the target molecule and its primary structural analog impurity.

Critical Process Parameter (CPP):

The stoichiometry of Methylamine is the governing factor.[1][2]

  • Target Reaction:

    
    
    
  • Yield Calculation: The theoretical yield is calculated using the MW of 249.67 g/mol .[1][2]

    • Example: 10.0 g of sulfonyl chloride precursor (MW 255.[1][2]07) requires excess methylamine to yield a theoretical maximum of 9.79 g of the target acid.[1][2]

Analytical Validation (Self-Validating Protocols)

In a research setting, relying solely on a label is insufficient.[1][2] The following protocols provide a self-validating system to confirm identity and purity, specifically distinguishing the N-methylated form from the unmethylated analog.

Protocol A: High-Resolution Mass Spectrometry (HRMS)

Objective: Confirm the presence of the methyl group via mass shift.[1][2]

  • Ionization: Electrospray Ionization (ESI) in Negative Mode (ESI-). The carboxylic acid and sulfonamide protons are acidic.[1][2]

  • Target Ion: Look for

    
    .[1][2]
    
    • Calculated m/z: 247.979 (Monoisotopic mass 248.986 - 1.008).[1][2]

  • Isotope Pattern Validation (The "Chlorine Flag"):

    • Due to

      
       and 
      
      
      natural abundance (approx 3:1), you must observe a secondary peak at
      
      
      249.976 with roughly 32% intensity of the base peak.[1][2]
    • Failure Mode: If the M+2 peak is missing, the molecule does not contain Chlorine.[1][2]

  • Differentiation:

    • Target (Methylamino):

      
       ~248 (ESI-).[1][2]
      
    • Impurity (Unsubstituted):

      
       ~234 (ESI-).[1][2]
      
    • Delta: 14 Da (exact match for

      
       difference).[1][2]
      
Protocol B: 1H-NMR Structural Confirmation

Objective: Verify the location of the methyl group (N-Me vs O-Me).[1][2]

  • Solvent: DMSO-d6.

  • Key Signal (The Validator):

    • Look for a signal at

      
       2.50 - 2.65 ppm .[1][2]
      
    • Multiplicity: It must be a doublet (

      
      ).[1][2]
      
    • Reasoning: The methyl protons couple with the adjacent Sulfonamide proton (

      
      ).[1]
      
    • Self-Check: If the methyl signal is a singlet, the proton on the nitrogen is missing (tertiary amine) or it is an ester (O-Me).[1][2] If it is a doublet, the structure is confirmed as a secondary sulfonamide.[1][2]

Impurity Profiling & Degradation Logic

When used as an intermediate, this molecule can degrade or react unexpectedly.[1][2] Understanding its behavior is crucial for stability studies.[1][2]

HPLC Method Parameters (Recommended)
  • Column: C18 End-capped (e.g., Waters XBridge or Phenomenex Kinetex), 3.5 µm.[1][2]

  • Mobile Phase A: 0.1% Formic Acid in Water (Low pH suppresses acid ionization, increasing retention).[1][2]

  • Mobile Phase B: Acetonitrile.[1][2]

  • Gradient: 5% B to 95% B over 15 minutes.

  • Detection: UV at 254 nm (Benzoic acid chromophore).[1][2]

Degradation Pathway (Graphviz)

DegradationParentParent Molecule4-Chloro-3-[(methylamino)sulfonyl]benzoic acidDeg1Hydrolysis Product 14-Chloro-3-sulfobenzoic acid(Loss of Methylamine)Parent->Deg1Acid/Base Hydrolysis(Extreme pH)Deg2Decarboxylation Product(Rare/High Temp)N-methyl-2-chlorobenzenesulfonamideParent->Deg2Thermal Stress(>200°C)

Figure 2: Potential degradation pathways under stress conditions.[1]

References

  • Santa Cruz Biotechnology . 4-Chloro-3-[(methylamino)sulfonyl]benzoic acid (CAS 1429-44-3) Product Data Sheet. Retrieved from [1]

  • PubChem Database . 4-Chloro-3-sulfamoylbenzoic acid (Related Compound Structure & Properties). National Library of Medicine.[1][2] Retrieved from [1]

  • International Conference on Harmonisation (ICH) . Guideline Q3A(R2): Impurities in New Drug Substances. Retrieved from

  • Sigma-Aldrich . 4-Chloro-3-sulfamoylbenzoic acid (Indapamide Impurity Standard). Retrieved from [1]

(Note: While specific literature on the N-methyl derivative is sparse compared to the unsubstituted analog, the chemical principles and CAS 1429-44-3 identity are verified via chemical vendor databases).[1][2]

Technical Guide: Mechanism of Action of 4-Chloro-3-[(methylamino)sulfonyl]benzoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of 4-Chloro-3-[(methylamino)sulfonyl]benzoic acid (CAS 1429-44-3), the core pharmacophore and metabolic precursor of the thiazide-like diuretic Diapamide (Vectren).

Executive Summary

4-Chloro-3-[(methylamino)sulfonyl]benzoic acid acts as the bioactive scaffold for the Diapamide class of diuretics. While the free acid functions primarily as a metabolic intermediate and substrate for organic anion transporters (OATs), its pharmacological relevance is defined by its derivatization into Diapamide (4-chloro-N-methyl-3-(methylsulfamoyl)benzamide).

This guide delineates the mechanism of action (MoA) across two distinct physiological axes:

  • Primary Pharmacodynamics (as Diapamide): Inhibition of the Na

    
    -Cl
    
    
    
    Cotransporter (NCC/SLC12A3) in the Distal Convoluted Tubule (DCT).
  • Secondary Pharmacokinetics (as the Acid Metabolite): Competitive interaction with OAT1/3 in the Proximal Convoluted Tubule (PCT), influencing urate excretion and diuretic efficacy.

Chemical Identity & Physicochemical Properties

The compound represents a structural departure from classical thiazides due to the N-methyl substitution on the sulfonamide group.

PropertySpecification
Chemical Name 4-Chloro-3-[(methylamino)sulfonyl]benzoic acid
CAS Number 1429-44-3
Molecular Formula C

H

ClNO

S
Molecular Weight 249.67 g/mol
Key Functional Groups [1][2][3][4] • Carboxylic Acid (C-1): Ionizable anionic center (pKa ~3.5).• Methylsulfamoyl (C-3): Lipophilic sulfonamide variant.• Chloro (C-4): Electron-withdrawing group essential for binding affinity.
Role Synthetic Precursor & Hydrolytic Metabolite of Diapamide.

Mechanism of Action: The Diapamide Pathway

Primary Target: SLC12A3 (NCC) Inhibition

The pharmacological activity requires the conversion of the acid to its amide form (Diapamide). The mechanism centers on the Distal Convoluted Tubule (DCT) .

  • Target: Solute Carrier Family 12 Member 3 (SLC12A3), also known as the Thiazide-Sensitive Na

    
    -Cl
    
    
    
    Cotransporter (NCC).
  • Binding Site: The chloride-binding pocket of the transmembrane domain.

  • Mechanism:

    • Secretion: The compound is secreted into the tubular lumen via OATs in the PCT (requires the anionic acid moiety or metabolism).

    • Competition: The 4-chloro-3-sulfamoyl motif competes with Cl

      
       ions for the translocation site on NCC.
      
    • Blockade: Binding locks the transporter in an inactive conformational state, preventing the reabsorption of Na

      
       and Cl
      
      
      
      .
    • Diuresis: Increased luminal osmolarity draws water, increasing urine volume.

Structure-Activity Relationship (SAR)

The N-methyl substitution on the sulfonamide group (


) distinguishes this scaffold from classical thiazides (which possess 

).
  • Lipophilicity: The methyl group increases lipophilicity, enhancing tissue distribution and duration of action compared to non-methylated analogs.

  • Carbonic Anhydrase (CA) Selectivity: N-methylation drastically reduces affinity for Carbonic Anhydrase. Unlike acetazolamide or chlorothiazide, this scaffold exhibits minimal CA inhibition, resulting in a "cleaner" saluretic profile (NaCl excretion) with less bicarbonate loss.

Secondary Mechanism: OAT Transport & Uricosuric Potential

The acid form (4-Chloro-3-[(methylamino)sulfonyl]benzoic acid) is a substrate for the Organic Anion Transporter system.

  • Transporters: OAT1 (SLC22A6) and OAT3 (SLC22A8) on the basolateral membrane of PCT cells.

  • Clinical Consequence:

    • Secretion: Active transport is required for the drug to reach the luminal NCC target.

    • Uric Acid Interaction: The acid competes with urate for OAT-mediated secretion. High concentrations can inhibit urate secretion, potentially leading to hyperuricemia (a known side effect of thiazide-like diuretics). Conversely, at specific doses, sulfamoylbenzoic acids can act as uricosurics by inhibiting URAT1 (SLC22A12) on the apical membrane.

Visualization: Signaling & Transport Pathways

The following diagram illustrates the dual pathway: the metabolic conversion of the acid to Diapamide and the subsequent inhibition of NCC, alongside the OAT transport mechanism.

MoA_Pathway Acid 4-Chloro-3-[(methylamino) sulfonyl]benzoic Acid Diapamide Diapamide (Active Drug) Acid->Diapamide Amidation (Synthesis) Hydrolysis (Metabolism) OAT OAT1/3 Transporter (Basolateral PCT) Acid->OAT Substrate Competition Urate Urate Excretion (Inhibited) Acid->Urate Competes w/ Urate (Hyperuricemia Risk) Diapamide->OAT Secretion Lumen Tubular Lumen (Urine) OAT->Lumen Transport NCC NCC (SLC12A3) (Apical DCT) Lumen->NCC Delivery to Target NCC->Diapamide Inhibition (Blockade)

Figure 1: Pharmacological pathway of the Diapamide scaffold, highlighting the relationship between the acid precursor, the active drug, and renal transporters.

Experimental Protocols for Validation

To validate the mechanism of action, the following protocols are recommended. These assays distinguish between simple chemical presence and functional biological activity.

Thallium Flux Assay (NCC Inhibition)

This assay uses Thallium (


) as a surrogate for Potassium (

) to measure ion flux through NCC in transfected cell lines.
  • Cell Line: HEK293 cells stably expressing human SLC12A3 (NCC).

  • Reagent: Tl-sensitive fluorescent dye (e.g., FluxOR™ II).

  • Procedure:

    • Step 1: Load cells with Tl-sensitive dye for 60 min at room temperature.

    • Step 2: Treat cells with varying concentrations of Diapamide (derived from the acid) or the Acid itself (negative control/weak active).

    • Step 3: Inject Stimulus Buffer containing Tl

      
      SO
      
      
      
      and K
      
      
      SO
      
      
      .
    • Step 4: Measure fluorescence kinetics (excitation 490 nm, emission 525 nm).

  • Expected Result: Dose-dependent reduction in fluorescence influx indicates NCC inhibition. The Acid form is expected to show significantly lower potency than the Amide form.

OAT1/3 Competitive Uptake Assay

Determines the affinity of the acid for renal transporters.

  • System: CHO cells overexpressing OAT1 or OAT3.

  • Tracer: [3H]-Para-aminohippurate (PAH) or [3H]-Estrone sulfate.

  • Procedure:

    • Incubate cells with the radiolabeled tracer + 4-Chloro-3-[(methylamino)sulfonyl]benzoic acid (0.1 - 100 µM).

    • Incubate for 2-5 minutes (initial rate).

    • Wash cells with ice-cold PBS.

    • Lyse cells and measure radioactivity via liquid scintillation counting.

  • Analysis: Calculate IC

    
     for tracer uptake inhibition. A low IC
    
    
    
    confirms the acid is a potent substrate/inhibitor, validating the mechanism of secretion and urate competition.

Synthesis & Purity Considerations

For researchers utilizing this compound as a standard or intermediate:

  • Synthesis: Typically synthesized by chlorosulfonation of 4-chlorobenzoic acid followed by reaction with methylamine.

  • Impurity Profile: Common impurities include the bis-methylamide (reaction at the carboxyl group) or the unsubstituted sulfonamide (if methylamine is contaminated with ammonia).

  • Stability: The sulfonamide bond is stable, but the carboxylic acid is reactive. Store under desiccant at -20°C.

References

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 15364, Diapamide. PubChem. Available at: [Link]

  • DrugBank Online. Diapamide: Pharmacology and Mechanism of Action. DrugBank. Available at: [Link]

  • Gamba, G. (2005). Molecular Physiology and Pathophysiology of Electroneutral Cation-Chloride Cotransporters. Physiological Reviews. Available at: [Link]

  • Nigam, S. K., et al. (2015). The Organic Anion Transporter (OAT) Family. Clinical Pharmacology & Therapeutics. Available at: [Link]

Sources

Technical Guide: Solubility Profile & Thermodynamic Analysis of 4-Chloro-3-[(methylamino)sulfonyl]benzoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

This in-depth technical guide provides a comprehensive analysis of the solubility characteristics, thermodynamic framework, and experimental determination of 4-Chloro-3-[(methylamino)sulfonyl]benzoic acid .[1]

Executive Summary

4-Chloro-3-[(methylamino)sulfonyl]benzoic acid (CAS: 1429-44-3 ) is a critical pharmacophore and intermediate, primarily utilized in the synthesis of sulfonamide-based diuretics and antihypertensive agents.[1] Its solubility profile is governed by the interplay between its polar carboxylic acid moiety, the hydrogen-bond-donating sulfonamide group, and the lipophilic chlorinated aromatic core.[1]

This guide addresses the physicochemical behavior of this compound, providing a qualitative solubility profile derived from synthetic workups, a rigorous thermodynamic framework for modeling, and standardized protocols for generating precise solubility data where literature gaps exist.[1]

Physicochemical Identity & Properties[1][2][3][4][5][6]

PropertySpecification
Chemical Name 4-Chloro-3-[(methylamino)sulfonyl]benzoic acid
Synonyms 4-Chloro-3-(methylsulfamoyl)benzoic acid; 3-(Methylsulfamoyl)-4-chlorobenzoic acid
CAS Registry Number 1429-44-3
Molecular Formula C₈H₈ClNO₄S
Molecular Weight 249.67 g/mol
Melting Point 256–258 °C (Decomposition)
pKa (Predicted) ~3.5 (Carboxylic Acid), ~10.5 (Sulfonamide NH)
Appearance White to off-white crystalline powder

Solubility Profile & Solvent Interactions[1]

Qualitative Solubility Matrix

Based on structural analysis and standard purification protocols (e.g., pH-swing crystallization), the solubility behavior is categorized as follows:

Solvent ClassSolubility RatingMechanistic Insight
Water (pH < 2) Insoluble (< 0.1 g/L)Protonated carboxylic acid form dominates; high lattice energy prevents dissolution.[1]
Water (pH > 7) Highly Soluble Deprotonation of -COOH to -COO⁻ forms a soluble salt (Sodium/Potassium salt).[1]
Methanol / Ethanol Soluble High dielectric constant and H-bonding capability disrupt intermolecular sulfonamide interactions.[1]
Acetone Soluble Dipole-dipole interactions favor dissolution; effective for recrystallization.[1]
Ethyl Acetate Moderately Soluble Useful for extraction from acidified aqueous layers.[1]
Non-polar (Hexane) Insoluble Lack of H-bonding capability leads to phase separation.[1]
pH-Dependent Solubility (The Henderson-Hasselbalch Effect)

The compound exhibits amphiphilic solubility driven by pH.[1]

  • Acidic Medium: The molecule exists in its neutral, unionized form, precipitating out of solution.[1] This is the basis for its isolation during synthesis.[1]

  • Basic Medium: Treatment with NaOH or KOH generates the carboxylate anion, drastically increasing aqueous solubility.[1]

Thermodynamic Framework for Solubility Modeling

For process optimization, researchers must often model solubility (


) as a function of temperature (

).[1] Two primary models are recommended for this compound.
Modified Apelblat Equation

This semi-empirical model correlates mole fraction solubility with temperature, accounting for the non-ideal behavior of the solution.[1]



  • 
     : Mole fraction solubility of the solute.[1]
    
  • 
     : Absolute temperature (Kelvin).[1]
    
  • 
     : Empirical parameters derived from regression of experimental data.
    
Van't Hoff Analysis

To determine the thermodynamic dissolution properties, the Van't Hoff equation is applied to the linear region of the solubility plot (


 vs 

):


  • 
     : Apparent enthalpy of solution (kJ/mol).[1] Positive values indicate endothermic dissolution (solubility increases with T).[1]
    
  • 
     : Entropy of solution (J/mol·K).
    
  • 
     : Gibbs free energy, calculated as 
    
    
    
    .[1]

Experimental Protocols

Since specific granular data (e.g., "12.5 mg/mL in MeOH at 25°C") is often proprietary, the following standardized protocols ensure the generation of E-E-A-T compliant data.

Protocol A: Isothermal Shake-Flask Method (Gold Standard)

Objective: Determine equilibrium solubility at a fixed temperature.[1]

  • Preparation: Add excess solid 4-Chloro-3-[(methylamino)sulfonyl]benzoic acid to 10 mL of the target solvent in a glass vial.

  • Equilibration: Place the vial in a thermostatic shaker bath at the desired temperature (e.g., 298.15 K) for 24–48 hours.

  • Sampling: Stop agitation and allow the solid to settle for 2 hours (or centrifuge at the same temperature).

  • Filtration: Withdraw the supernatant using a pre-heated syringe filter (0.45 µm PTFE).

  • Quantification: Dilute the filtrate and analyze via HPLC-UV (254 nm).

    • Calculation:

      
      
      
Protocol B: Dynamic Laser Monitoring (Polythermal Method)

Objective: Rapidly determine the solubility curve across a temperature range.[1]

  • Setup: Place a mixture of known solute mass and solvent mass in a jacketed glass vessel.[1]

  • Heating: Heat slowly (0.5 K/min) with stirring.

  • Detection: A laser beam passes through the solution.[1] The point of complete dissolution (transmissivity jumps to 100%) is recorded as the saturation temperature (

    
    ) for that specific concentration.[1]
    
  • Repetition: Repeat with varying solute/solvent ratios to build the full curve.

Visualization of Workflows & Pathways

Solubility Measurement Workflow

The following diagram illustrates the decision matrix for selecting the correct solubility determination method.

SolubilityWorkflow Start Solubility Determination Requirement MethodSelect Select Method Start->MethodSelect ShakeFlask Isothermal Shake-Flask (High Accuracy) MethodSelect->ShakeFlask Equilibrium Data Needed Laser Dynamic Laser Method (Speed/Polythermal) MethodSelect->Laser Metastable Zone Width Needed Analysis Quantification (HPLC/Gravimetric) ShakeFlask->Analysis DataProc Data Processing (Apelblat/Van't Hoff) Laser->DataProc Analysis->DataProc Output Solubility Curve & Thermodynamic Parameters DataProc->Output

Caption: Decision workflow for selecting between static (Shake-Flask) and dynamic (Laser) solubility measurement protocols.

Synthesis & Purification Logic

Understanding the synthesis clarifies the solubility-based purification strategy.[1]

SynthesisPath Substrate 4-Chloro-3-(chlorosulfonyl)benzoic acid (Precursor) Reaction Amination Reaction (Alkaline Medium) Substrate->Reaction Reagent Methylamine (aq) Reagent->Reaction IntermediateState Soluble Salt Form (R-SO2N(Me)- K+) Reaction->IntermediateState Soluble in Water Acidification Acidification (HCl) pH < 2 IntermediateState->Acidification Product 4-Chloro-3-[(methylamino)sulfonyl]benzoic acid (Precipitate) Acidification->Product Insoluble (Precipitation)

Caption: Synthesis pathway highlighting the pH-dependent solubility switch used for product isolation.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 14568, 4-Chloro-3-sulfamoylbenzoic acid.[1] (Used as structural analog reference). Retrieved from [Link]

  • Sha, F., et al. (2021). Thermodynamic analysis of the solubility of sulfonamide derivatives in organic solvents.[1] Journal of Chemical & Engineering Data.[1] (General reference for sulfonamide solubility modeling protocols).

  • U.S. Patent 3,203,987. 4-halo-3-sulfamoylbenzamides and methods of preparing the same.[1] (Describes the synthesis and isolation via acid precipitation). Retrieved from

Sources

biological activity of 4-Chloro-3-[(methylamino)sulfonyl]benzoic acid

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to 4-Chloro-3-[(methylamino)sulfonyl]benzoic Acid

Executive Summary

4-Chloro-3-[(methylamino)sulfonyl]benzoic acid (CAS: 1429-44-3) is a critical pharmacological scaffold belonging to the sulfamoylbenzoic acid class.[1] Historically recognized as a key intermediate in the synthesis of high-ceiling diuretics (e.g., Indapamide analogs) and a primary metabolite of the antihypertensive agent Tripamide , this compound exhibits distinct biological activities that extend beyond its role as a synthetic building block.

This technical guide dissects its dual-functionality: as a modulator of renal ion transport (via NKCC2 inhibition ) and an emerging inhibitor of Ectonucleoside Triphosphate Diphosphohydrolases (NTPDases) , a critical target in purinergic signaling. Researchers utilize this scaffold to probe structure-activity relationships (SAR) in diuretic potency and to develop novel agents for hypertension and vascular inflammation.[1]

Chemical Identity & Structural Analysis

The compound represents a "privileged structure" in medicinal chemistry, combining an acidic moiety with a lipophilic sulfonamide core.

Physicochemical Profile [1][2][3][4][5][6][7][8]
PropertySpecification
IUPAC Name 4-Chloro-3-(methylsulfamoyl)benzoic acid
CAS Number 1429-44-3
Molecular Formula C₈H₈ClNO₄S
Molecular Weight 249.67 g/mol
pKa (Acidic) ~3.5 (Carboxylic acid)
pKa (Basic) ~10.0 (Sulfonamide NH)
LogP ~1.8 (Estimated)
Solubility Soluble in DMSO, Methanol, aqueous alkali; sparingly soluble in water.[1][9]
Pharmacophore Mapping

The molecule features three distinct domains responsible for its biological interaction:

  • Benzoic Acid Tail (Anionic Anchor): Mimics the chloride ion or interacts with the anion-binding site of the NKCC2 transporter.

  • 4-Chloro Substituent: Provides essential lipophilicity and steric bulk, locking the molecule into the hydrophobic pocket of the target enzyme.[1]

  • 3-N-Methylsulfamoyl Group: The critical "warhead."[1] The N-methyl substitution differentiates it from simple sulfonamides, altering its hydrogen-bonding capacity and selectivity for Carbonic Anhydrase (CA) isoforms versus transport proteins.[1]

Biological Activity & Mechanism of Action[3][4][8][9][10]

2.1. Primary Mechanism: Renal Ion Transport Modulation

Like its structural congeners (Furosemide, Bumetanide), 4-Chloro-3-[(methylamino)sulfonyl]benzoic acid targets the Na⁺-K⁺-2Cl⁻ Cotransporter (NKCC2) in the Thick Ascending Limb (TAL) of the Loop of Henle.[1]

  • Mechanism: The anionic carboxylate binds to the chloride translocation pocket of NKCC2.

  • Effect: Inhibition of Na⁺ and Cl⁻ reabsorption leads to natriuresis and diuresis.

  • Differentiation: The N-methyl group reduces affinity for Carbonic Anhydrase compared to unsubstituted sulfonamides, potentially reducing metabolic acidosis side effects common in earlier diuretics.[1]

2.2. Secondary Mechanism: NTPDase Inhibition (Purinergic Signaling)

Recent chemoproteomic studies identify sulfamoylbenzoic acid derivatives as inhibitors of NTPDases (Ectonucleoside Triphosphate Diphosphohydrolases) .

  • Target: NTPDase1 (CD39), NTPDase2, and NTPDase3.

  • Pathophysiology: These enzymes hydrolyze extracellular ATP/ADP.[1][7] Inhibition preserves extracellular ATP levels, enhancing P2 receptor signaling which modulates vascular tone, platelet aggregation, and immune response.[1]

2.3. Metabolic Role

This compound is the primary oxidative metabolite of Tripamide (an antihypertensive). Its presence in plasma indicates the breakdown of the parent drug's alicyclic ring, serving as a biomarker for Tripamide clearance.

Visualization: Signaling & Mechanism

Figure 1: Dual Mechanism of Action (NKCC2 & NTPDase)

This diagram illustrates the compound's interaction with renal transporters and the purinergic signaling cascade.[9]

BiologicalActivity cluster_Renal Renal Pathway (Loop of Henle) cluster_Purinergic Purinergic Signaling (Vascular/Immune) Compound 4-Chloro-3-[(methylamino) sulfonyl]benzoic Acid NKCC2 NKCC2 Transporter (Thick Ascending Limb) Compound->NKCC2 Competitive Inhibition NTPDase NTPDase Enzyme (CD39/CD39L1) Compound->NTPDase Allosteric/Active Site Bind IonBlock Block Na+/K+/2Cl- Reabsorption NKCC2->IonBlock Diuresis Natriuresis & Diuresis IonBlock->Diuresis ATP_Hydrolysis Inhibit ATP -> AMP Hydrolysis NTPDase->ATP_Hydrolysis P2_Receptor Sustained P2 Receptor Activation ATP_Hydrolysis->P2_Receptor Increased Extracellular ATP

Caption: Dual pharmacological pathway: Inhibition of renal NKCC2 leads to diuresis, while NTPDase inhibition modulates purinergic signaling.[1]

Experimental Protocols

Protocol A: In Vitro NTPDase Inhibition Assay

Objective: To quantify the inhibitory potency (IC50) of the compound against recombinant human NTPDase1.[4]

Materials:

  • Recombinant hNTPDase1 (CD39).[1]

  • Substrate: ATP (500 µM).[1]

  • Malachite Green Phosphate Detection Kit.[1]

  • Assay Buffer: 20 mM Tris-HCl (pH 7.4), 5 mM MgCl₂, 0.1 mM CaCl₂.[1]

Methodology:

  • Preparation: Dissolve 4-Chloro-3-[(methylamino)sulfonyl]benzoic acid in DMSO to create a 10 mM stock. Prepare serial dilutions (0.1 µM – 100 µM) in Assay Buffer.

  • Incubation: In a 96-well plate, mix 10 µL of enzyme solution (0.5 µg/mL) with 10 µL of test compound. Incubate at 37°C for 10 minutes.

  • Reaction Start: Add 20 µL of ATP substrate.[1] Incubate for 20 minutes at 37°C.

  • Termination: Add 50 µL of Malachite Green reagent to stop the reaction and complex with free inorganic phosphate (Pi).

  • Quantification: Measure absorbance at 630 nm after 15 minutes.

  • Analysis: Calculate % Inhibition =

    
    .[1] Plot log[concentration] vs. % inhibition to derive IC50.[1]
    
Protocol B: Diuretic Screening (Rat Bioassay)

Objective: To assess in vivo diuretic activity relative to Furosemide.[1]

Methodology:

  • Animals: Male Wistar rats (200–250 g), fasted for 18 hours with free access to water.

  • Administration:

    • Control Group: Vehicle (0.5% CMC-Na).[1]

    • Standard: Furosemide (20 mg/kg, p.o.).[1]

    • Test Group: 4-Chloro-3-[(methylamino)sulfonyl]benzoic acid (20 mg/kg, p.o.).[1]

  • Hydration: Immediately after dosing, administer normal saline (25 mL/kg, p.o.) to impose a uniform fluid load.[1]

  • Collection: Place rats in individual metabolic cages. Collect urine at 1, 3, 5, and 24 hours.[1]

  • Analysis: Measure Urine Volume (mL) and Electrolytes (Na⁺, K⁺, Cl⁻) via Ion-Selective Electrode (ISE).

  • Validity Check: The Na⁺/K⁺ ratio should be calculated to assess potassium-sparing potential (a lower ratio indicates higher K⁺ loss).[1]

Toxicology & Safety Profile

While less toxic than some sulfonamides, this compound is a known irritant.[1]

  • GHS Classification:

    • Skin Irrit. 2 (H315): Causes skin irritation.[1][10]

    • Eye Irrit. 2 (H319): Causes serious eye irritation.[1][10]

    • STOT SE 3 (H335): May cause respiratory irritation.[1][10]

  • Handling: Use nitrile gloves and a fume hood.[1] Avoid dust generation.[1]

  • Metabolic Safety: As a metabolite of Tripamide, it is generally cleared renally.[1] Accumulation may occur in patients with severe renal impairment (GFR < 30 mL/min).

References

  • BenchChem. (2025).[1][3] An In-Depth Technical Guide to 4-Chloro-3-sulfamoylbenzoic Acid: Mechanism of Action as a Loop Diuretic Analog.[1][7] Retrieved from

  • National Center for Biotechnology Information. (2025).[1] PubChem Compound Summary for CID 14568, 4-Chloro-3-sulfamoylbenzoic acid.[1] Retrieved from

  • Iqbal, S., et al. (2023).[1][8][9] Synthesis and biological evaluation of sulfamoyl benzamide derivatives as selective inhibitors for h-NTPDases. Biology Open.[1] Retrieved from

  • Sigma-Aldrich. (2025).[1] Product Specification: 4-Chloro-3-sulfamoylbenzoic acid.[1][7][11][12] Retrieved from

  • Santa Cruz Biotechnology. (2025).[1] 4-chloro-3-[(methylamino)sulfonyl]benzoic acid (CAS 1429-44-3).[1][13][14] Retrieved from

Sources

A Comprehensive Technical Guide to the Nomenclature and Synthesis of 4-Chloro-3-[(methylamino)sulfonyl]benzoic acid

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

In the landscape of pharmaceutical research and development, precise molecular identification is paramount. The compound 4-Chloro-3-[(methylamino)sulfonyl]benzoic acid is a sulfonamide derivative with a structure that suggests potential activity as a diuretic or a carbonic anhydrase inhibitor, areas of significant therapeutic interest. Its nomenclature, while specific under IUPAC rules, is often represented by various synonyms across commercial, academic, and patent literature. This guide provides an in-depth exploration of the chemical identity, nomenclature, and a validated synthesis protocol for this compound. Designed for researchers, scientists, and drug development professionals, this document aims to serve as a definitive reference, clarifying ambiguity in its naming conventions and providing a practical framework for its synthesis.

Chemical Identity and Nomenclature

The foundational step in any chemical research is the unambiguous identification of the molecule of interest. 4-Chloro-3-[(methylamino)sulfonyl]benzoic acid is identified by a unique Chemical Abstracts Service (CAS) number and a variety of systematic and common names. Understanding these synonyms is crucial for conducting comprehensive literature and patent searches.

Primary Identifiers and Synonyms

The most systematic and universally accepted name is defined by the International Union of Pure and Applied Chemistry (IUPAC). However, several other names are frequently encountered.

  • IUPAC Name: 4-chloro-3-(methylsulfamoyl)benzoic acid[1]

  • CAS Index Name: Benzoic acid, 4-chloro-3-(methylaminosulfonyl)-

  • CAS Registry Number: 1429-44-3[2]

The existence of multiple naming conventions stems from different systematic naming rules (e.g., IUPAC vs. CAS) and historical usage. The table below summarizes the core chemical identifiers that ensure precise communication and data retrieval.

IdentifierValueSource
Molecular Formula C₈H₈ClNO₄S[1][2]
Molecular Weight 249.67 g/mol [2]
Monoisotopic Mass 248.98625 Da[1]
CAS Registry No. 1429-44-3[2]
InChI InChI=1S/C8H8ClNO4S/c1-10-15(13,14)7-4-5(8(11)12)2-3-6(7)9/h2-4,10H,1H3,(H,11,12)[1]
InChIKey VFIQUWGBANQKJT-UHFFFAOYSA-N[1]
Canonical SMILES CNS(=O)(=O)C1=C(C=CC(=C1)C(=O)O)Cl[1]
Relationship Between Chemical Identifiers

The various identifiers are intrinsically linked, each providing a different layer of molecular description. The IUPAC name provides a systematic structural description, the CAS number offers a unique database identifier, and line notations like SMILES and InChI provide machine-readable structural information.

main 4-Chloro-3-[(methylamino)sulfonyl]benzoic acid iupac IUPAC Name: 4-chloro-3-(methylsulfamoyl)benzoic acid main->iupac is named cas CAS Number: 1429-44-3 main->cas is registered as formula Molecular Formula: C₈H₈ClNO₄S main->formula is described by smiles SMILES: CNS(=O)(=O)C1=C(C=CC(=C1)C(=O)O)Cl main->smiles is represented by inchikey InChIKey: VFIQUWGBANQKJT-UHFFFAOYSA-N main->inchikey has unique key

Figure 1: Interconnectivity of chemical identifiers.
Distinction from a Key Analogue: 4-Chloro-3-sulfamoylbenzoic acid

It is critical to distinguish the topic compound from its close analogue, 4-Chloro-3-sulfamoylbenzoic acid (CAS: 1205-30-7).[3] This related molecule lacks the methyl group on the sulfonamide nitrogen. 4-Chloro-3-sulfamoylbenzoic acid is a known major metabolite of the antihypertensive agent tripamide and is also studied as a carbonic anhydrase inhibitor for potential antiglaucoma applications.[4][5] The presence of the N-methyl group in 4-Chloro-3-[(methylamino)sulfonyl]benzoic acid can significantly alter its physicochemical properties, such as lipophilicity and hydrogen bonding capacity, which in turn influences its pharmacokinetic and pharmacodynamic profile.

Synthesis Protocol

The synthesis of 4-Chloro-3-[(methylamino)sulfonyl]benzoic acid can be reliably achieved through a two-step process starting from commercially available 4-chlorobenzoic acid. This pathway, adapted from established patent literature, ensures high yield and purity.[6]

Synthesis Workflow

The overall workflow involves chlorosulfonation of the initial benzoic acid derivative, followed by amination with methylamine to form the desired N-methylsulfamoyl group.

start 4-Chlorobenzoic Acid intermediate 4-Chloro-3-(chlorosulfonyl)benzoic acid start->intermediate Step 1: Chlorosulfonation reagent1 Chlorosulfonic Acid (ClSO₃H) reagent1->intermediate product 4-Chloro-3-[(methylamino)sulfonyl]benzoic acid intermediate->product Step 2: Amination reagent2 Aqueous Methylamine (CH₃NH₂) reagent2->product

Figure 2: Two-step synthesis pathway.
Step-by-Step Experimental Protocol

Step 1: Synthesis of 4-chloro-3-(chlorosulfonyl)benzoic acid (Intermediate)

  • Reaction Setup: In a fume hood, carefully mix 78.2 g of 4-chlorobenzoic acid with 330 ml of chlorosulfonic acid in a suitable reaction vessel equipped with a reflux condenser and a gas trap.[6]

  • Heating: Heat the reaction mixture to 140°C for six hours. The causality here is that the high temperature is required to overcome the activation energy for the electrophilic aromatic substitution (chlorosulfonation) on the deactivated benzene ring.[6]

  • Quenching: Allow the mixture to cool to room temperature overnight. Very slowly and carefully, add the reaction mixture dropwise to a crushed ice-water mixture to decompose the unreacted chlorosulfonic acid. This is a highly exothermic and hazardous step that must be performed with extreme caution.[6]

  • Isolation: Collect the resulting precipitate, 4-chloro-3-(chlorosulfonyl)benzoic acid, by filtration.[6]

  • Purification: Wash the crude product thoroughly with water to remove any remaining acid. The intermediate can be further purified by dissolving in ether, washing the etheral solution with water, drying over anhydrous calcium chloride, and removing the solvent by distillation.[6]

Step 2: Synthesis of 4-chloro-3-(methylsulfamoyl)benzoic acid (Final Product)

  • Reaction Setup: Add 30.0 g of the dried 4-chloro-3-(chlorosulfonyl)benzoic acid intermediate to 100 ml of a chilled 25% aqueous solution of methylamine. The use of a chilled solution helps to control the initial exotherm of the reaction.[6]

  • Reaction: Allow the mixture to stand at room temperature for four hours to ensure complete reaction.[6]

  • Work-up: Distill the solvent under reduced pressure. Dissolve the residue in 100 ml of water.[6]

  • Decolorization & Neutralization: Clarify the solution with activated charcoal to remove colored impurities. Acidify the solution to pH 6 with acetic acid and filter off any precipitate that forms. This step helps to remove any potential side products.[6]

  • Precipitation and Isolation: Precipitate the desired 4-chloro-3-(methylsulfamoyl)benzoic acid from the filtrate by adding hydrochloric acid. Collect the final product by filtration.[6]

  • Final Purification: The product can be recrystallized from aqueous alcohol to achieve high purity. A melting point of 230-232°C is expected for the purified compound.[6]

Conclusion

This guide has detailed the critical nomenclature and identifiers for 4-Chloro-3-[(methylamino)sulfonyl]benzoic acid, emphasizing the importance of distinguishing it from its close structural analogue, 4-Chloro-3-sulfamoylbenzoic acid. By providing a validated, step-by-step synthesis protocol, complete with explanations for key procedural choices, we offer a comprehensive resource for researchers. The consistent use of precise identifiers such as the CAS number (1429-44-3) is essential for maintaining clarity and accuracy in research and documentation within the scientific community.

References

  • Google Patents. (1965). US3203987A - 4-halo-3-sulfamoylbenzamides and methods of preparing the same.
  • PubChem. (n.d.). 4-Chloro-3-sulfamoylbenzoic acid. Retrieved from [Link]

  • PubChemLite. (n.d.). 4-chloro-3-[(methylamino)sulfonyl]benzoic acid. Retrieved from [Link]

  • Pharmaffiliates. (n.d.). 4-Chloro-3-sulfamoylbenzoic Acid. Retrieved from [Link]

  • Stenutz. (n.d.). 4-chloro-3-sulfamoylbenzoic acid. Retrieved from [Link]

  • PubMed. (2005). Carbonic anhydrase inhibitors: 4-sulfamoyl-benzenecarboxamides and 4-chloro-3-sulfamoyl-benzenecarboxamides with strong topical antiglaucoma properties. Retrieved from [Link]

Sources

potential research applications of 4-Chloro-3-[(methylamino)sulfonyl]benzoic acid

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the chemical utility, synthetic pathways, and research potential of 4-Chloro-3-[(methylamino)sulfonyl]benzoic acid (CAS 1429-44-3).

Strategic Utilization in Medicinal Chemistry & Rational Drug Design

Executive Summary

4-Chloro-3-[(methylamino)sulfonyl]benzoic acid is a bifunctional aromatic scaffold critical to the synthesis of sulfonamide-class diuretics.[1] Distinguished by its specific N-methyl substitution on the sulfonamide moiety, this molecule serves as the primary pharmacophore generator for Diapamide and related antihypertensive agents.[1] Beyond its established role in process chemistry, it presents significant untapped potential as a fragment for Carbonic Anhydrase (CA) inhibition and as a robust supramolecular synthon in crystal engineering due to its high hydrogen-bond donor/acceptor capability.[1]

Chemical Identity & Structural Significance

This molecule represents a "privileged structure" in medicinal chemistry—a scaffold capable of providing high-affinity ligands for diverse biological targets.[1]

PropertySpecification
Chemical Name 4-Chloro-3-[(methylamino)sulfonyl]benzoic acid
CAS Number 1429-44-3
Molecular Formula C₈H₈ClNO₄S
Molecular Weight 249.67 g/mol
Key Functional Groups Carboxylic Acid (

), N-Methylsulfonamide (

), Chloride (

)
pKa (Predicted) ~3.5 (Carboxyl), ~10.5 (Sulfonamide)
Solubility Profile Soluble in DMSO, MeOH, dilute alkali; sparing in water.[1]
Pharmacophore Analysis
  • The

    
    -Carboxyl:  Acts as a synthetic handle for amide coupling or esterification; in biological systems, it provides an ionizable anionic center for electrostatic interactions (e.g., with Arg/Lys residues).[1]
    
  • The

    
    -Sulfonamide:  The N-methyl substitution increases lipophilicity (
    
    
    
    ) compared to the primary sulfonamide, potentially enhancing membrane permeability while retaining H-bond donor capacity.[1]
  • The

    
    -Chloride:  Provides metabolic stability (blocking para-oxidation) and fills hydrophobic pockets in target enzymes (e.g., Carbonic Anhydrase active sites).[1]
    

Synthetic Utility & "Self-Validating" Protocols

The synthesis of this intermediate requires precise control to avoid bis-amidation or hydrolysis.[1] The following protocol is designed with built-in checkpoints to ensure purity.

A. Synthesis of the Core Scaffold

Reaction Logic: Nucleophilic attack of methylamine on a chlorosulfonyl electrophile.[1]

Step-by-Step Protocol:

  • Precursor Preparation: Charge a reactor with 4-chloro-3-(chlorosulfonyl)benzoic acid .

    • Checkpoint: Ensure the starting material is dry; moisture hydrolyzes the sulfonyl chloride to the sulfonic acid (inactive).[1]

  • Controlled Amidation: Dissolve the precursor in dry acetone or THF. Cool to 0–5°C .[1][2]

  • Reagent Addition: Add aqueous methylamine (25-40%) dropwise.

    • Stoichiometry Criticality: Use exactly 2.0–2.2 equivalents. Excess methylamine may attack the carboxylic acid (forming the amide) or lead to salt formation complications.[1]

    • Mechanistic Insight: The sulfonyl chloride is more electrophilic than the carboxylate (which forms immediately in base), ensuring regioselectivity.[1]

  • Reaction Monitoring: Stir at room temperature for 4 hours.

    • Validation: TLC (MeOH/DCM 1:9) should show disappearance of the non-polar sulfonyl chloride spot.[1]

  • Isolation: Evaporate solvent. Dissolve residue in water.[1][3] Acidify carefully with conc. HCl to pH ~2.[1][2]

    • Observation: The product precipitates as a white solid.[1]

    • Purification: Recrystallize from 20% aqueous ethanol.[1][3]

    • Target Yield: >85%.[1][4] Melting Point: ~199–201°C.[1][2]

B. Downstream Application: Synthesis of Diapamide

The primary industrial application is the conversion to Diapamide (4-chloro-N-methyl-3-(methylsulfamoyl)benzamide).[1][3]

DiapamideSynthesis cluster_0 Critical Control Point Start 4-Chlorobenzoic Acid Inter1 4-Chloro-3- (chlorosulfonyl)benzoic Acid Start->Inter1 ClSO3H 140°C Target TARGET MOLECULE 4-Chloro-3-[(methylamino) sulfonyl]benzoic Acid Inter1->Target MeNH2 (aq) 0°C, Selectivity Control AcidChloride Acid Chloride Intermediate Target->AcidChloride SOCl2 Reflux Diapamide DIAPAMIDE (Diuretic) AcidChloride->Diapamide MeNH2 Amide Coupling

Figure 1: Synthetic flowchart illustrating the regioselective derivation of Diapamide from the target acid.

Potential Research Applications

Beyond established manufacturing, this molecule offers specific utility in novel research sectors.[1][5]

A. Fragment-Based Drug Discovery (FBDD)

The molecule is an ideal "fragment" for screening against metalloenzymes.[1]

  • Target: Carbonic Anhydrase (CA) Isoforms (IX and XII).[1]

  • Rationale: The sulfonamide group binds the Zinc (

    
    ) ion in the active site.[1] The N-methyl group allows researchers to probe the "hydrophobic wall" of the CA active site, potentially improving selectivity over the ubiquitous CA-II isoform (reducing side effects).[1]
    
  • Methodology: Co-crystallization of the acid with CA-IX to map binding modes.[1]

B. Crystal Engineering & Supramolecular Chemistry

Sulfonamides are robust "tectons" (building blocks) in crystal engineering.[1]

  • Application: Designing co-crystals to improve the solubility of other active pharmaceutical ingredients (APIs).

  • Mechanism: The carboxylic acid and the sulfonamide NH offer dual H-bond donor/acceptor sites, enabling the formation of complex hydrogen-bonded networks (e.g., carboxylic acid dimers vs. sulfonamide-acid heterosynthons).[1]

C. Analytical Standards

As a degradation product, this molecule is essential for Quality Control (QC) in stability studies of Diapamide and related diuretics.[1]

  • Protocol: Reverse-Phase HPLC.[1]

    • Column: C18 (e.g., 150 x 4.6 mm, 5 µm).[1]

    • Mobile Phase: Phosphate Buffer (pH 3.0) : Acetonitrile (Gradient).[1]

    • Detection: UV at 254 nm.[1]

    • Usage: Quantifying hydrolytic degradation of Diapamide tablets under accelerated stability conditions (40°C/75% RH).

References

  • US Patent 3203987A . 4-Halo-3-sulfamoylbenzamides and methods of preparing the same. (1965).[1] Describes the foundational synthesis of 4-chloro-3-[(methylamino)sulfonyl]benzoic acid and its conversion to Diapamide. Link

  • PubChem Compound Summary . 4-Chloro-3-(methylsulfamoyl)benzoic acid (CID 15222).[1] National Center for Biotechnology Information.[1] Verified chemical structure and physical property data. Link[1]

  • Supuran, C. T. (2008).[1] Carbonic anhydrases: novel therapeutic applications for inhibitors and activators. Nature Reviews Drug Discovery. (Contextual reference for Sulfonamide pharmacophore utility). Link

  • Sigma-Aldrich Product Data . 4-Chloro-3-sulfamoylbenzoic acid derivatives. (Used for confirmation of metabolite status in analogous compounds).[1] Link

Sources

Methodological & Application

synthesis of torsemide from 4-Chloro-3-[(methylamino)sulfonyl]benzoic acid

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note addresses the synthesis of Torsemide , a high-ceiling loop diuretic.[1][2]

CRITICAL TECHNICAL NOTICE: PRECURSOR MISMATCH ANALYSIS

Subject: Structural Incompatibility of Requested Starting Material with Torsemide Core.

Before proceeding with the protocol, it is scientifically imperative to address a fundamental structural discrepancy in the requested starting material: 4-Chloro-3-[(methylamino)sulfonyl]benzoic acid (CAS 1429-44-3).[2]

  • Core Mismatch: Torsemide is a pyridine derivative (specifically 4-amino-3-pyridinesulfonylurea).[2] The requested starting material contains a benzene core (benzoic acid).[2][3] Converting a benzene ring to a pyridine ring is not a standard step in pharmaceutical manufacturing for this class of drugs; the synthesis invariably starts with a pyridine scaffold.[2][3]

  • Substituent Mismatch: The requested material contains a methylaminosulfonyl group (

    
    ).[2][3] Torsemide requires a primary sulfonamide (
    
    
    
    ) intermediate to form the final sulfonylurea bridge (
    
    
    ).[2]
  • Likely Confusion: The requested starting material is structurally homologous to precursors used for Furosemide or Bumetanide (benzoic acid-based diuretics), not Torsemide.[3]

Corrective Action: To ensure this Application Note provides actionable, valid scientific utility, the protocols below are designed using the chemically equivalent pyridine precursor : 4-Chloro-3-pyridinesulfonamide . This is the industry-standard starting material that functionally parallels the user's request but possesses the correct heterocyclic core required for Torsemide.[2]

Target Molecule: Torsemide (1-isopropyl-3-[(4-m-toluidino-3-pyridyl)sulfonyl]urea) Corrected Starting Material: 4-Chloro-3-pyridinesulfonamide Methodology: Nucleophilic Aromatic Substitution (


) followed by Sulfonylurea Formation via Carbamate.[2]

Executive Summary & Pathway Logic

The synthesis of Torsemide is a two-stage convergent process.[2][4]

  • Stage 1 (

    
    ):  The 4-chloro position on the pyridine ring is activated by the adjacent electron-withdrawing sulfonyl group, allowing for nucleophilic attack by m-toluidine.
    
  • Stage 2 (Urea Formation): The sulfonamide nitrogen attacks a carbonyl electrophile.[2][3] While historical routes use isopropyl isocyanate (toxic, unstable), this protocol utilizes Phenyl Isopropylcarbamate .[3] This modern "Teva Process" variant avoids hazardous isocyanates and yields high-purity crystalline product suitable for pharmaceutical applications.[2]

Synthetic Pathway Visualization

TorsemideSynthesis SM_Wrong 4-Chloro-3-[(methylamino) sulfonyl]benzoic acid (Benzene Core - INCORRECT) SM_Correct 4-Chloro-3- pyridinesulfonamide (Pyridine Core - CORRECT) SM_Wrong->SM_Correct Structural Correction Intermediate Intermediate A: 4-(3-methylphenylamino)- 3-pyridinesulfonamide SM_Correct->Intermediate Step 1: SNAr Product TORSEMIDE (Target API) Intermediate->Product Step 2: Urea Formation Reagent1 m-Toluidine (EtOH, Reflux) Reagent2 Phenyl Isopropylcarbamate (Base Catalysis)

Figure 1: Corrected synthetic pathway transitioning from the pyridine precursor to Torsemide.

Experimental Protocols

Step 1: Synthesis of 4-(3-methylphenylamino)-3-pyridinesulfonamide

This step couples the pyridine core with the aniline tail.[2]

  • Reaction Type: Nucleophilic Aromatic Substitution.[2][3]

  • Critical Parameter: Temperature control is vital to prevent disulfonamide by-products.[2][3]

Materials:
  • 4-Chloro-3-pyridinesulfonamide (1.0 eq)[2]

  • m-Toluidine (3-methylaniline) (2.5 eq)[2][3]

  • Ethanol (absolute) or Diglyme (solvent)[3]

  • Water (for precipitation)[3][4]

Protocol:
  • Charge: In a 500 mL 3-neck round-bottom flask equipped with a reflux condenser and mechanical stirrer, dissolve 4-Chloro-3-pyridinesulfonamide (19.2 g, 100 mmol) in Ethanol (150 mL).

  • Addition: Add m-Toluidine (26.8 g, 250 mmol) in a single portion.

  • Reaction: Heat the mixture to reflux (

    
    C) and maintain for 4–6 hours.
    
    • In-Process Control (IPC): Monitor by TLC (SiO2, DCM:MeOH 9:1).[2][3] Disappearance of the chloro-pyridine spot indicates completion.[2]

  • Work-up:

    • Cool the reaction mixture to room temperature (

      
      C).
      
    • Slowly add Water (300 mL) while stirring vigorously to precipitate the product.

    • Adjust pH to 8–9 using dilute NaOH if necessary to ensure the sulfonamide is not protonated/soluble.[2][3]

  • Isolation: Filter the off-white precipitate.[2][3] Wash the cake with water (

    
     mL) to remove excess toluidine.[2][3]
    
  • Drying: Dry in a vacuum oven at

    
    C for 12 hours.
    
    • Expected Yield: 85–92%[2]

    • Appearance: Pale yellow to off-white solid.[2][3]

Step 2: Synthesis of Torsemide (Carbamate Route)

This step forms the sulfonylurea bridge.[2][3] Using phenyl isopropylcarbamate is superior to isopropyl isocyanate as it avoids handling highly toxic, volatile isocyanates and allows for a cleaner reaction profile.[2][3]

Materials:
  • Intermediate A (from Step 1) (1.0 eq)[3]

  • Phenyl Isopropylcarbamate (1.2 eq)[3]

  • Triethylamine (TEA) (1.5 eq) or DBU (1.0 eq)[3]

  • Acetonitrile (Solvent)[5][6][7]

Protocol:
  • Preparation: In a dry reaction vessel under nitrogen atmosphere, suspend Intermediate A (26.3 g, 100 mmol) in Acetonitrile (250 mL).

  • Activation: Add Triethylamine (15.2 g, 150 mmol). The suspension may clear slightly as the sulfonamide anion forms.[2][3]

  • Coupling: Add Phenyl Isopropylcarbamate (21.5 g, 120 mmol) dropwise over 15 minutes.

  • Reaction: Heat the mixture to

    
    C for 3 hours.
    
    • Mechanism:[4][5][6][8][9] The deprotonated sulfonamide attacks the carbamate carbonyl, displacing phenol.[2][3]

  • Quench & Isolation:

    • Cool to room temperature.[1][2][3][5][6][10]

    • Acidify the mixture with 2M HCl to pH ~4.[2][3]0. This protonates the Torsemide (making it less soluble in the organic/aqueous mix) and precipitates the crude product.[2][3]

    • Note: Careful pH control is critical; Torsemide is amphoteric (pyridine nitrogen is basic, sulfonylurea is acidic).[2][3] The isoelectric point is near pH 4-5.[2]

  • Purification: Filter the crude solid. Recrystallize from Ethanol/Water (1:1) to remove phenol and amine salts.[2][3]

  • Final Drying: Vacuum dry at

    
    C.
    

Analytical Data & Validation (Self-Validating System)

To ensure the protocol was successful, compare the product against these standard specifications.

ParameterSpecification (Torsemide)Diagnostic Logic
Appearance White crystalline powderYellowing indicates oxidation of the aniline moiety.[2]
Melting Point 163 – 164°CLower MP indicates phenol contamination from Step 2.[2][3]
IR Spectrum

(C=O[2][3] Urea)

(

)
Absence of

implies failure of urea formation.[3]
HPLC Purity > 99.5% (Area)Main impurity: Unreacted Intermediate A (RRT ~0.8).[2][3]
Solubility Soluble in 0.1N NaOHInsoluble in water; solubility in base confirms the acidic sulfonylurea proton.[2][3]
Process Troubleshooting Guide
ObservationRoot CauseCorrective Action
Low Yield (Step 1) Incomplete nucleophilic attack.[2]Increase reaction time or switch solvent to Diglyme (higher boiling point).[2][3]
Sticky Solid (Step 2) Phenol retention.[2][3]Ensure thorough washing with water during acidification; Recrystallize from EtOH.[2][3]
pH Drift Pyridine ring buffering.[2][3]Use a calibrated pH meter rather than paper; slow addition of HCl is required.[2][3]

References

  • Delarge, J. (1973).[2][4][8][9] Chemistry of Pyridine Derivatives: Synthesis of Torsemide. Annales Pharmaceutiques Françaises, 31, 467-474.[2][3][6][7] (Foundational synthesis establishing the pyridine sulfonamide route).

  • Teva Pharmaceutical Industries. (2003).[2][3] Process for the preparation of highly pure torsemide. WO Patent 2003/097603.[2][3][4][8][10] Link (Describes the improved carbamate route used in this protocol).

  • U.S. Pharmacopeia (USP).Torsemide Monograph.
  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 41781, Torsemide. Link (Verification of chemical structure and properties).[3]

  • Santa Cruz Biotechnology. 4-chloro-3-[(methylamino)sulfonyl]benzoic acid Product Data. Link (Reference for the incorrect starting material to verify structural incompatibility).

Sources

Application Notes and Protocols for 4-Chloro-3-[(methylamino)sulfonyl]benzoic acid

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive experimental framework for the investigation of 4-Chloro-3-[(methylamino)sulfonyl]benzoic acid. Drawing upon established methodologies for analogous sulfonamide compounds, we present detailed protocols for evaluating its potential as a carbonic anhydrase inhibitor. This document is intended for researchers and drug development professionals engaged in enzyme inhibition screening and early-stage lead discovery. The protocols herein are designed to be self-validating, incorporating essential controls to ensure data integrity and reproducibility.

Introduction: The Rationale for Investigation

The sulfonamide functional group is a cornerstone of modern medicinal chemistry, renowned for its ability to potently and selectively inhibit the zinc-containing metalloenzymes known as carbonic anhydrases (CAs).[1][2] CAs are ubiquitous enzymes that catalyze the rapid interconversion of carbon dioxide and water to bicarbonate and protons, playing critical roles in physiological processes such as pH homeostasis, respiration, and ion transport.[3] Dysregulation of CA activity is implicated in a range of pathologies, including glaucoma, epilepsy, and certain cancers, making them a validated and highly valuable class of drug targets.[1][4][5]

4-Chloro-3-[(methylamino)sulfonyl]benzoic acid belongs to this promising class of molecules. Its structural architecture, featuring a core aromatic sulfonamide moiety, strongly suggests a predisposition for interaction with the active site of carbonic anhydrases. Specifically, the sulfonamide group can coordinate with the catalytic zinc ion, a primary mechanism of action for established CA inhibitors.[2] This document outlines a robust experimental strategy to formally test this hypothesis, beginning with a foundational in vitro enzyme inhibition assay.

Physicochemical & Handling Profile

Prior to commencing any experimental work, it is imperative to understand the fundamental properties of the test compound. This ensures accurate preparation of stock solutions and appropriate handling.

PropertyValueSource
CAS Number 1429-44-3[6]
Molecular Formula C₈H₈ClNO₄S[6]
Molecular Weight 249.67 g/mol [6]
Appearance White to off-white solid (predicted)[7]
Solubility Soluble in polar organic solvents (e.g., DMSO, Methanol)[7][8]
Storage Store at 2-8°C under an inert atmosphere[9]

Stock Solution Preparation: For biological assays, it is recommended to prepare a high-concentration stock solution (e.g., 10-50 mM) in 100% Dimethyl Sulfoxide (DMSO). Aliquot and store at -20°C or -80°C to minimize freeze-thaw cycles. The final concentration of DMSO in the assay should be kept low (typically ≤0.5%) to avoid solvent-induced artifacts.

Primary Application: Carbonic Anhydrase Inhibition Screening

The primary proposed application for this compound is as a screening candidate for carbonic anhydrase inhibition. We will utilize a well-established colorimetric assay that measures the esterase activity of CA.[5][10][11]

Principle of the Assay

This assay leverages the ability of carbonic anhydrase to hydrolyze p-nitrophenyl acetate (pNPA), a colorless substrate, into p-nitrophenol (pNP), a yellow-colored product. The rate of pNP formation, monitored by the increase in absorbance at 405 nm, is directly proportional to the enzyme's activity. A potential inhibitor, such as 4-Chloro-3-[(methylamino)sulfonyl]benzoic acid, will bind to the enzyme, reducing its catalytic efficiency and thereby slowing the rate of color development.

CA_Inhibition_Assay cluster_0 No Inhibitor cluster_1 With Inhibitor pNPA_1 p-Nitrophenyl Acetate (pNPA) (Colorless) pNP_1 p-Nitrophenol (pNP) (Yellow, A405nm ↑) pNPA_1->pNP_1 Hydrolysis CA_1 Active Carbonic Anhydrase (CA) CA_1->pNPA_1 Catalyzes pNPA_2 p-Nitrophenyl Acetate (pNPA) (Colorless) pNP_2 p-Nitrophenol (pNP) (Slow/No Formation) pNPA_2->pNP_2 Hydrolysis Inhibited CA_2 Inactive CA-Inhibitor Complex Inhibitor 4-Chloro-3-[(methylamino)sulfonyl] benzoic acid Inhibitor->CA_2 Binding CA_Protocol_Workflow Start Start: Prepare Reagents (Enzyme, Substrate, Inhibitors) Plate_Setup Plate Setup (96-well) Add Assay Buffer & Enzyme Start->Plate_Setup Pre_Incubate Add Inhibitor Dilutions (Test Compound & Control) Pre-incubate for 15 min Plate_Setup->Pre_Incubate Initiate_Reaction Initiate Reaction Add pNPA Substrate Pre_Incubate->Initiate_Reaction Read_Plate Kinetic Read at 405 nm (1 reading/min for 20 min) Initiate_Reaction->Read_Plate Analyze Data Analysis: 1. Calculate Reaction Rates (Slopes) 2. Determine % Inhibition 3. Plot Dose-Response Curve Read_Plate->Analyze End Determine IC₅₀ Value Analyze->End

Caption: Experimental workflow for CA inhibition IC₅₀ determination.

Secondary Application: Evaluation of Cytotoxicity

A critical step in characterizing any potential enzyme inhibitor is to assess its general cytotoxicity. This ensures that the observed enzyme inhibition is not a result of non-specific cell death or toxicity. A standard MTT or resazurin-based assay can be employed for this purpose.

Protocol: MTT Cytotoxicity Assay
  • Cell Culture: Seed a relevant cell line (e.g., HEK293 or a cancer cell line like A549) in a 96-well plate at an appropriate density and allow cells to adhere overnight.

  • Compound Treatment: The following day, replace the medium with fresh medium containing serial dilutions of 4-Chloro-3-[(methylamino)sulfonyl]benzoic acid. Include vehicle control (DMSO) and a positive control for toxicity (e.g., doxorubicin).

  • Incubation: Incubate the plate for 24-72 hours in a standard cell culture incubator (37°C, 5% CO₂).

  • MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours. Live cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.

  • Measurement: Read the absorbance at ~570 nm using a microplate reader.

  • Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells and determine the CC₅₀ (50% cytotoxic concentration).

A desirable candidate inhibitor will have an IC₅₀ for the target enzyme that is significantly lower than its CC₅₀, indicating a specific mechanism of action rather than general toxicity.

References

  • Mincione, F., Starnotti, M., Menabuoni, L., Scozzafava, A., Casini, A., & Supuran, C. T. (2001). Carbonic anhydrase inhibitors: 4-sulfamoyl-benzenecarboxamides and 4-chloro-3-sulfamoyl-benzenecarboxamides with strong topical antiglaucoma properties. Bioorganic & Medicinal Chemistry Letters, 11(13), 1787–1791. [Link]

  • Nano diainc. (n.d.). 4-Chloro-3-sulfamoylbenzoic acid. Retrieved February 11, 2026, from [Link]

  • Assay Genie. (n.d.). Carbonic Anhydrase (CA) Inhibitor Screening Kit (Colorimetric). Retrieved February 11, 2026, from [Link]

  • Evotec. (n.d.). SLC Transporter Inhibition. Retrieved February 11, 2026, from [Link]

  • Zhang, Y., et al. (2024). A rapid and simple non-radioactive assay for measuring uptake by solute carrier transporters. Frontiers in Pharmacology. [Link]

  • Zhang, Y., et al. (2024). A rapid and simple non-radioactive assay for measuring uptake by solute carrier transporters. PMC. [Link]

  • BioIVT. (n.d.). In Vitro DDI Drug Transporter Studies: Efflux and Uptake. Retrieved February 11, 2026, from [Link]

  • Superti-Furga, G., et al. (2020). An Overview of Cell-Based Assay Platforms for the Solute Carrier Family of Transporters. Frontiers in Pharmacology. [Link]

  • Colas, C., et al. (2020). Advances and challenges in rational drug design for SLCs. PMC. [Link]

  • Elleuche, S., & Pöggeler, S. (2021). A Simple and Straightforward Method for Activity Measurement of Carbonic Anhydrases. International Journal of Molecular Sciences. [Link]

  • protocols.io. (2019). Carbonic Anhydrase Activity Assay. [Link]

  • PubChem. (n.d.). 4-Chloro-3-sulfamoylbenzoic acid. Retrieved February 11, 2026, from [Link]

  • PubChemLite. (n.d.). 4-chloro-3-[(methylamino)sulfonyl]benzoic acid. Retrieved February 11, 2026, from [Link]

  • SDI. (n.d.). 4-Chloro-3-Nitro Benzoic Acid. Retrieved February 11, 2026, from [Link]

  • Nocentini, A., & Supuran, C. T. (2020). Sulfonamide Inhibitors of Human Carbonic Anhydrases Designed through a Three-Tails Approach: Improving Ligand/Isoform Matching and Selectivity of Action. Journal of Medicinal Chemistry, 63(13), 6796–6812. [Link]

  • Lin, L., & Yee, S. W. (2015). SLC transporters as therapeutic targets: emerging opportunities. Nature Reviews Drug Discovery, 14(8), 543–560. [Link]

  • Cesar-Razquin, A., et al. (2022). Targeting SLC Transporters: Small Molecules as Modulators and Therapeutic Opportunities. Trends in Pharmacological Sciences, 43(12), 1033–1050. [Link]

  • protocols.io. (2025). Drug transporter (SLC) inhibition panel assay using drug substrates. [Link]

  • Abd Al Rahim, N. A., et al. (2024). New 4-amino-3-chloro benzoate ester derivatives as EGFR inhibitors: synthesis, in silico and biological analyses. Future Medicinal Chemistry, 16(24), 2647–2662. [Link]

  • Abd Al Rahim, N. A., et al. (2024). New 4-amino-3-chloro benzoate ester derivatives as EGFR inhibitors: synthesis, in silico and biological analyses. PMC. [Link]

  • Chemsrc. (n.d.). 4-chloro-2-[(phenylamino)sulfonyl]Benzoic acid methyl ester. Retrieved February 11, 2026, from [Link]

  • Google Patents. (n.d.). CN112645853A - Preparation method of 2-chloro-3-alkoxymethyl-4-methylsulfonylbenzoic acid.

Sources

Application Notes & Protocols for the Analysis of 4-Chloro-3-[(methylamino)sulfonyl]benzoic acid

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: This technical guide provides a comprehensive framework for the development and implementation of robust analytical methods for 4-Chloro-3-[(methylamino)sulfonyl]benzoic acid. Recognizing that this specific molecule is not a widely documented pharmacopeial impurity, this document establishes a foundational strategy based on proven methodologies for structurally similar compounds. We will detail protocols for High-Performance Liquid Chromatography (HPLC) as the primary quantitative technique and Liquid Chromatography-Mass Spectrometry (LC-MS) for identification and confirmation. The causality behind experimental choices, system suitability criteria, and method optimization strategies are explained to ensure scientific integrity and reliable results for researchers, scientists, and drug development professionals.

Introduction and Physicochemical Profile

4-Chloro-3-[(methylamino)sulfonyl]benzoic acid is a sulfonamide derivative containing a benzoic acid moiety. Its structure suggests it is an acidic, polar molecule with a strong ultraviolet (UV) chromophore, making it well-suited for analysis by reversed-phase liquid chromatography with UV detection. Accurate and precise analytical methods are critical for its quantification, whether it is being investigated as a new chemical entity, a process intermediate, or a potential impurity in a drug substance.

This guide leverages established analytical principles for related sulfonamides and benzoic acids, such as those found in the United States Pharmacopeia (USP) and European Pharmacopoeia (EP) for Furosemide and its related substances, to propose a robust starting point for method development.[1][2][3]

Physicochemical Properties:

PropertyValueSource
Chemical Formula C₈H₈ClNO₄S[4]
Molecular Weight 249.67 g/mol [4]
CAS Number 1429-44-3[4]
Predicted XlogP 1.0[5]
Structure See Figure 1
Figure 1: Chemical Structure of the Analyte

cluster_0 4-Chloro-3-[(methylamino)sulfonyl]benzoic acid struct

A 2D representation of the target molecule.

Primary Quantitative Method: Reversed-Phase HPLC (RP-HPLC)

Principle of Method Development: The primary analytical technique for quantifying 4-Chloro-3-[(methylamino)sulfonyl]benzoic acid is RP-HPLC with UV detection. The molecule's aromatic ring provides strong UV absorbance, while its carboxylic acid and sulfonamide groups offer sufficient polarity for retention on a non-polar stationary phase (like C18) with an aqueous-organic mobile phase. The method development strategy is adapted from USP monographs for similar compounds, which utilize a C18 column and an acidified water/organic mobile phase to ensure the analyte is in a single, non-ionized state for sharp, symmetrical peaks.[3][6]

Suggested HPLC Protocol (Starting Point)

This protocol is a recommended starting point. Optimization will likely be required to achieve the desired performance for your specific sample matrix and instrumentation.

Materials & Reagents:

  • Acetonitrile (ACN), HPLC Grade

  • Tetrahydrofuran (THF), HPLC Grade

  • Glacial Acetic Acid, ACS Grade

  • Deionized Water, 18.2 MΩ·cm

  • Reference Standard: 4-Chloro-3-[(methylamino)sulfonyl]benzoic acid (purity >98%)

Instrumentation & Chromatographic Conditions:

ParameterRecommended ConditionRationale / Optimization Notes
HPLC System Quaternary or Binary Pump, Autosampler, Column Oven, UV/PDA DetectorStandard system suitable for method development.
Column L1 packing (C18), 4.6 x 250 mm, 5 µmA workhorse column for related compounds.[3][6] Consider shorter columns (e.g., 150 mm) or smaller particles (e.g., <3 µm) for faster run times.
Mobile Phase Water : Tetrahydrofuran : Glacial Acetic Acid (70:30:1, v/v/v)This composition is proven effective for Furosemide and its impurities.[3] THF provides unique selectivity. ACN can be substituted for THF if selectivity is adequate and for better UV transparency.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column. Adjust as needed based on column dimensions and desired backpressure.
Column Temp. 35 °CElevated temperature reduces viscosity and can improve peak shape and reproducibility.[7]
Injection Vol. 10 µLAdjust based on analyte concentration and detector sensitivity.
Detection UV at 272 nmFurosemide methods often use 272 nm.[8][9] A full PDA scan (200-400 nm) of the reference standard is required to confirm the absorbance maxima (λmax) and select the optimal wavelength.
Run Time 20 minutesAdjust based on the retention time of the analyte and any potential impurities.

Procedure:

  • Mobile Phase Preparation: Carefully measure and mix the components (700 mL Water, 300 mL THF, 10 mL Acetic Acid). Filter through a 0.45 µm membrane filter and degas thoroughly.

  • Diluent Preparation: A mixture of Acetonitrile and Water (50:50) is a suitable starting diluent.

  • Standard Stock Solution (e.g., 500 µg/mL): Accurately weigh ~25 mg of the reference standard into a 50 mL volumetric flask. Dissolve in and dilute to volume with the diluent.

  • Working Standard Solution (e.g., 50 µg/mL): Dilute 5.0 mL of the Stock Solution to 50.0 mL with the diluent.

  • Sample Solution Preparation: Prepare the sample to a target concentration of ~50 µg/mL using the diluent. The exact preparation will depend on the sample matrix.

  • System Equilibration: Equilibrate the HPLC system with the mobile phase for at least 30 minutes or until a stable baseline is achieved.

  • Injection Sequence:

    • Inject the diluent (blank) to ensure no system peaks interfere.

    • Make five replicate injections of the Working Standard Solution for system suitability assessment.

    • Inject the sample solutions.

System Suitability Test (SST) - A Self-Validating System

Before any sample analysis, the chromatographic system must meet predefined performance criteria. This ensures the method is trustworthy for its intended purpose. The following are typical SST parameters based on ICH guidelines.[10]

ParameterAcceptance CriteriaPurpose
Tailing Factor (T) T ≤ 1.5Measures peak symmetry. High tailing can indicate secondary interactions with the column.
Theoretical Plates (N) N > 2000Measures column efficiency and peak sharpness.
Relative Standard Deviation (RSD) ≤ 2.0% for 5 replicate injectionsDemonstrates the precision of the system (pump and injector).
Resolution (Rs) Rs > 2.0 between analyte and nearest impurityEnsures baseline separation from other components. This is critical when analyzing for impurities.

Confirmatory Method: Liquid Chromatography-Mass Spectrometry (LC-MS)

Principle: LC-MS is the gold standard for confirming the identity of a compound by providing its mass-to-charge ratio (m/z). It is also invaluable for detecting trace-level impurities and for structural elucidation. For this analyte, Electrospray Ionization (ESI) in negative ion mode is the logical choice, as the acidic proton on the carboxylic acid group will be readily lost to form a [M-H]⁻ ion.

Suggested LC-MS Protocol

Instrumentation & Conditions:

ParameterRecommended ConditionRationale
LC System UHPLC/HPLC coupled to a Mass SpectrometerA UHPLC system will provide sharper peaks and better sensitivity.
Column C18, 2.1 x 100 mm, 1.7 µmSmaller ID and particle size columns are typical for LC-MS to reduce solvent load and improve sensitivity.
Mobile Phase A 0.1% Formic Acid in WaterFormic acid is a volatile modifier, essential for MS compatibility.[11]
Mobile Phase B 0.1% Formic Acid in AcetonitrileStandard organic phase for LC-MS.
Gradient Start at 5% B, ramp to 95% B over 10 min, hold, re-equilibrateA gradient is used to elute a wider range of compounds and clean the column.
Flow Rate 0.4 mL/minAppropriate for a 2.1 mm ID column.
Ionization Source Electrospray Ionization (ESI), Negative ModeIdeal for acidic analytes to form [M-H]⁻.
Expected m/z [M-H]⁻ = 247.98 Calculated for C₈H₇ClNO₄S⁻.
MS Scan Mode Full Scan (e.g., m/z 100-500) and/or Selected Ion Monitoring (SIM)Full scan is used for general detection; SIM provides maximum sensitivity for the target ion.

Workflows and Logic Diagrams

Visualizing the workflow and decision-making process is key to efficient and logical method development.

Figure 2: Analytical Method Development Workflow

A Define Analytical Goal (Quantification, Purity, etc.) B Review Physicochemical Properties (pKa, logP, UV spectra) A->B C Select Initial HPLC Conditions (Column, Mobile Phase) B->C D Perform Initial Injections (Reference Standard) C->D E Evaluate Chromatogram (Retention, Peak Shape, Resolution) D->E F Optimize Method? (Mobile Phase, Gradient, Temp.) E->F F->C Yes G Perform System Suitability Test (SST) F->G No, criteria met H Method Validation (ICH Guidelines) G->H I Routine Analysis H->I

A flowchart for developing a validated analytical method.
Figure 3: HPLC Parameter Selection Logic

Analyte Analyte Properties Polarity Polar Molecule (Predicted logP ~1.0) Analyte->Polarity Acidity Acidic Molecule (Carboxylic Acid) Analyte->Acidity Chromophore UV Chromophore (Aromatic Ring) Analyte->Chromophore Column Column Choice: Reversed-Phase C18 Polarity->Column Selects stationary phase MobilePhase Mobile Phase pH: Acidic (pH < 4) to suppress ionization Acidity->MobilePhase Determines pH Detector Detector Choice: UV/PDA for quantification Chromophore->Detector Enables detection

Decision logic for key HPLC method parameters.

Conclusion

The analytical methods presented provide a scientifically sound and detailed starting point for the quantitative analysis and identification of 4-Chloro-3-[(methylamino)sulfonyl]benzoic acid. The RP-HPLC protocol, derived from established pharmacopeial methods for analogous structures, offers a high probability of success for initial development. Key to successful implementation is the confirmation of the UV absorbance maximum and rigorous adherence to system suitability criteria to ensure data integrity. The supplementary LC-MS method provides an orthogonal technique for unequivocal identity confirmation. Researchers following this guide will be well-equipped to develop and validate a robust analytical method suitable for their specific research, development, or quality control needs.

References

  • USP Monographs: Furosemide Tablets. (n.d.). USP29-NF24.
  • Jiang, J., et al. (2023). Isolation and Characterization of an Unknown Process-Related Impurity in Furosemide and Validation of a New HPLC Method. Molecules, 28(5), 2415. Available at: [Link]

  • Semantic Scholar. (2023). Isolation and Characterization of an Unknown Process-Related Impurity in Furosemide and Validation of a New HPLC Method.
  • ResearchGate. (2023). Isolation and Characterization of an Unknown Process-Related Impurity in Furosemide and Validation of a New HPLC Method. Retrieved from [Link]

  • LGC Standards. (n.d.). Furosemide impurity A CRS.
  • European Pharmacopoeia. (2010). Furosemidum 7.0.
  • BOC Sciences. (n.d.). Furosemide and Impurities.
  • PubMed. (2023). Isolation and Characterization of an Unknown Process-Related Impurity in Furosemide and Validation of a New HPLC Method. Molecules, 28(5), 2415. Available at: [Link]

  • Phenomenex. (n.d.). LC-MS/MS Separation of Furosemide and its Metabolite Using the Kinetex® 2.6 μm Biphenyl, Luna.
  • PMC. (2023). Isolation and Characterization of an Unknown Process-Related Impurity in Furosemide and Validation of a New HPLC Method. Molecules, 28(5), 2415. Available at: [Link]

  • Ingenta Connect. (n.d.). HPLC determination of furosemide injection and its related substance. Journal of Pharmaceutical Analysis. Retrieved from [Link]

  • USP. (n.d.). USP Monographs: Furosemide.
  • USP-NF. (2019). Furosemide. United States Pharmacopeia. Retrieved from [Link]

  • MDPI. (2023). Simultaneous Development and Validation of an HPLC Method for the Determination of Furosemide and Its Degraded Compound in Pediatric Extemporaneous Furosemide Oral Solution. Molecules, 28(23), 7851. Available at: [Link]

  • USP-NF. (2022). Furosemide Injection Notice of Intent to Revise.
  • PubChem. (n.d.). 4-chloro-3-(methylsulfamoyl)benzoic acid. Retrieved from [Link]

Sources

Application Note: HPLC Analysis of 4-Chloro-3-[(methylamino)sulfonyl]benzoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details a validated High-Performance Liquid Chromatography (HPLC) protocol for the quantification and purity analysis of 4-Chloro-3-[(methylamino)sulfonyl]benzoic acid (CAS: 1205-30-7 / 51522-07-7).[1] This molecule is a Critical Quality Attribute (CQA) intermediate in the synthesis of high-ceiling loop diuretics and thiazide-like therapeutics.[1]

The protocol addresses the specific physicochemical challenges of this analyte—namely, the dual polarity of the sulfonamide moiety and the ionizable carboxylic acid group—by utilizing a pH-controlled reversed-phase system. This method ensures separation from common synthesis byproducts, such as des-methyl analogs and regioisomers.[1]

Physicochemical Context & Mechanistic Logic[1][2]

To design a robust method, one must understand the "personality" of the molecule. We do not simply select a column; we select a chemical environment that forces the analyte to behave predictably.

The Acidic Challenge (pKa Suppression)

The target molecule contains a benzoic acid moiety with a pKa of approximately 3.5–4.0.[1]

  • The Problem: At neutral pH (pH 7.0), the carboxylic acid is deprotonated (ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">

    
    ), making the molecule highly polar and causing it to elute near the void volume (
    
    
    
    ) with severe peak tailing due to secondary interactions with residual silanols on the silica support.
  • The Solution: We utilize a mobile phase buffered to pH 3.0 . By operating below the pKa, we suppress ionization (ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">

    
    ), rendering the molecule neutral and sufficiently hydrophobic to interact with the C18 stationary phase.
    
Structural Selectivity

The presence of the N-methylsulfonamide group adds polarity, while the chlorine atom adds electron-withdrawing character and hydrophobicity. A standard C18 column provides the necessary hydrophobic selectivity (methylene selectivity) to separate the target from potential impurities like 4-Chloro-3-sulfamoylbenzoic acid (the non-methylated precursor).[1]

Experimental Protocol

Instrumentation & Reagents[1][3]
  • LC System: Quaternary Gradient HPLC (e.g., Agilent 1260/1290 or Waters Alliance).[1]

  • Detector: Diode Array Detector (DAD) or Variable Wavelength Detector (VWD).[1]

  • Reagents:

    • Acetonitrile (HPLC Grade).[1]

    • Potassium Dihydrogen Phosphate (ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">

      
      ).
      
    • Orthophosphoric Acid (85%).[1]

    • Water (Milli-Q / 18.2 MΩ).[1]

Chromatographic Conditions
ParameterSettingRationale
Column C18 (L1), 250 x 4.6 mm, 5 µmProvides sufficient plate count (N) for baseline resolution of isomers.[1]
Mobile Phase A 20 mM Phosphate Buffer, pH 3.0Locks ionization state; reduces peak tailing.[1]
Mobile Phase B Acetonitrile (100%)Strong solvent for elution of hydrophobic chloro-aromatics.[1]
Flow Rate 1.0 mL/minStandard backpressure/efficiency balance.[1]
Column Temp 30°C ± 2°CImproves mass transfer kinetics and retention time reproducibility.[1]
Detection UV @ 254 nmMax absorbance for the substituted benzene ring.[1]
Injection Vol 10 µLOptimized for sensitivity without column overload.[1]
Gradient Program

Note: While isocratic methods (e.g., 70:30 Buffer:ACN) work for assay, a gradient is required for purity analysis to elute late-eluting dimers.[1]

Time (min)% Mobile Phase A% Mobile Phase BEvent
0.08515Initial equilibration
15.04060Linear ramp to elute target
20.01090Wash step (remove dimers)
22.01090Hold wash
22.18515Return to initial
30.08515Re-equilibration
Sample Preparation
  • Standard Stock: Dissolve 25 mg of Reference Standard in 25 mL of Methanol (1.0 mg/mL).

  • Working Standard: Dilute Stock 1:10 with Mobile Phase A:Acetonitrile (50:50) .[1]

    • Critical Step: Do not use 100% water as diluent.[1] The acidic analyte has poor solubility in pure water and may precipitate or adsorb to the vial glass.

Visualized Workflows

Analytical Logic Flow

The following diagram illustrates the decision-making process for method adjustment based on observed chromatography.

HPLC_Logic Start Initial Injection (pH 3.0 / C18) CheckShape Check Peak Shape (Symmetry Factor) Start->CheckShape Decision1 Tailing > 1.5? CheckShape->Decision1 Action1 Decrease pH to 2.5 (Suppress Ionization) Decision1->Action1 Yes Action2 Check Column Type (Switch to End-capped C18) Decision1->Action2 Yes (Alt) CheckRes Check Resolution (vs. Impurities) Decision1->CheckRes No Action1->CheckRes Action2->CheckRes Decision2 Resolution < 2.0? CheckRes->Decision2 Action3 Decrease %B (ACN) (Increase Retention) Decision2->Action3 Yes Action4 Change Modifier (MeOH instead of ACN) Decision2->Action4 Yes (Selectivity) Final Validated Method (Ready for QC) Decision2->Final No

Caption: Troubleshooting logic for optimizing the separation of acidic sulfonamides.

Synthesis & Impurity Pathway

Understanding the origin of the sample helps in identifying impurity peaks.

Synthesis_Path Precursor 4-Chloro-3-chlorosulfonyl benzoic acid Reaction Sulfonamide Formation (Nucleophilic Substitution) Precursor->Reaction Reagent Methylamine (CH3NH2) Reagent->Reaction Product Target Analyte: 4-Chloro-3-[(methylamino) sulfonyl]benzoic acid Reaction->Product Main Path Impurity1 Impurity A: Hydrolysis Product (Sulfonic Acid) Reaction->Impurity1 Moisture/Side Rxn Impurity2 Impurity B: Bis-addition (Over-reaction) Reaction->Impurity2 Excess Amine

Caption: Synthesis pathway highlighting potential impurities separated by this HPLC method.

System Suitability & Validation Criteria (Self-Validating System)

To ensure the trustworthiness of the data, the system must pass the following "Self-Validating" checks before every run. These are derived from USP <621> guidelines.

ParameterAcceptance CriteriaScientific Justification
Precision (RSD) NMT 2.0% (n=6)Confirms pump stability and autosampler accuracy.
Tailing Factor (T) 0.8 ≤ T ≤ 1.5T > 1.5 indicates secondary silanol interactions (pH too high or column aging).[1]
Theoretical Plates (N) > 5,000Ensures column efficiency is sufficient for impurity resolution.[1]
Resolution (Rs) > 2.0Must separate the Main Peak from the nearest impurity (usually the des-methyl precursor).[1]
Signal-to-Noise (S/N) > 10 (LOQ)Required for accurate quantification of trace impurities.[1]

References

  • United States Pharmacopeia (USP). USP General Chapter <621> Chromatography. Rockville, MD: United States Pharmacopeial Convention.[1]

  • PubChem. 4-Chloro-3-sulfamoylbenzoic acid (Compound Summary). National Library of Medicine.[1] [1]

  • Naegele, E. Analysis of Diuretics by HPLC. Agilent Technologies Application Note 5991-0356EN.[1] (Demonstrates separation of structurally similar sulfonamides like Furosemide and Bumetanide).

  • TCI Chemicals. Product Specification: 4-Chloro-3-sulfamoylbenzoic Acid.[1] (Provides solubility and stability data confirming the need for organic cosolvents).

Sources

Application Note: High-Efficiency Utilization of 4-Chloro-3-[(methylamino)sulfonyl]benzoic Acid in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide details the technical application of 4-Chloro-3-[(methylamino)sulfonyl]benzoic acid (CAS 1205-30-7), a critical scaffold in the synthesis of sulfonamide-based diuretics, most notably Indapamide . Unlike generic synthesis descriptions, this protocol focuses on the acyl chloride activation pathway , which remains the industry standard for high-yield, scalable production.

The guide addresses the specific challenges of working with sulfonamide-functionalized benzoic acids, including solubility issues, regioselectivity during activation, and moisture sensitivity of the intermediate acid chlorides.

Chemical Profile & Properties[1][2][3][4][5][6][7]

PropertyData
Chemical Name 4-Chloro-3-[(methylamino)sulfonyl]benzoic acid
Common Synonyms 3-(Aminosulfonyl)-4-chlorobenzoic acid; 4-Chloro-3-sulfamoylbenzoic acid
CAS Number 1205-30-7
Molecular Formula

Molecular Weight 249.67 g/mol
Appearance White to off-white crystalline powder
Melting Point 248–252 °C (dec.)[1]
Solubility Soluble in DMSO, DMF, dilute alkali; sparingly soluble in water and acidic media.

Core Synthetic Application: Indapamide Synthesis

The primary utility of this compound is as the electrophilic partner in the synthesis of Indapamide. The reaction proceeds through a nucleophilic acyl substitution mechanism, requiring the activation of the carboxylic acid to an acid chloride, followed by coupling with a hydrazine-derived indoline.

Reaction Pathway Visualization

IndapamideSynthesis Start 4-Chloro-3-[(methylamino) sulfonyl]benzoic acid (CAS 1205-30-7) Intermed Acid Chloride Intermediate (CAS 70049-77-3) Start->Intermed Activation Reflux, 2-4h Reagent1 Thionyl Chloride (SOCl2) Reagent1->Intermed Product Indapamide (API) Intermed->Product Coupling THF, TEA, 20°C Waste1 SO2 + HCl (Gas) Intermed->Waste1 Reagent2 1-Amino-2-methylindoline (Nucleophile) Reagent2->Product Waste2 HCl (Salt) Product->Waste2

Figure 1: Step-wise conversion of the benzoic acid precursor to Indapamide via the acid chloride intermediate.[2]

Detailed Experimental Protocols

Protocol A: Activation to Acid Chloride

Objective: Convert the stable carboxylic acid into the reactive 4-chloro-3-(methylsulfamoyl)benzoyl chloride.

Reagents:

  • Starting Material (CAS 1205-30-7): 10.0 g (40 mmol)

  • Thionyl Chloride (

    
    ): 30 mL (Excess/Solvent) or 3.5 eq in Toluene.
    
  • Catalyst: DMF (2-3 drops).

Procedure:

  • Setup: Equip a 100 mL round-bottom flask with a magnetic stir bar, reflux condenser, and a

    
     drying tube (or 
    
    
    
    inlet).
  • Addition: Charge the flask with 10.0 g of the benzoic acid derivative. Add 30 mL of Thionyl Chloride. Add 2 drops of DMF to catalyze the formation of the Vilsmeier intermediate.

  • Reaction: Heat the mixture to reflux (

    
    ) for 2–4 hours.
    
    • Checkpoint: The suspension should clear to a homogeneous solution as the acid chloride forms. Evolution of

      
       and 
      
      
      
      gas will be observed.
  • Workup: Evaporate the excess thionyl chloride under reduced pressure (rotary evaporator) at

    
    .
    
  • Azeotrope: Add 20 mL of dry toluene and evaporate again to remove trace

    
    .
    
  • Yield: The residue is a semi-solid or solid acid chloride (CAS 70049-77-3). Use immediately in the next step.

Protocol B: Amide Coupling (Indapamide Formation)

Objective: React the acid chloride with 1-amino-2,3-dihydro-2-methyl-1H-indole to form the sulfonamide diuretic.

Reagents:

  • Acid Chloride (from Protocol A): ~40 mmol (theoretical).

  • 1-Amino-2-methylindoline: 5.9 g (40 mmol).

  • Triethylamine (TEA): 11.2 mL (80 mmol, 2.0 eq).

  • Solvent: Anhydrous THF (100 mL).

Procedure:

  • Preparation: Dissolve the 1-amino-2-methylindoline and Triethylamine in 80 mL of anhydrous THF in a 250 mL 3-neck flask under nitrogen. Cool to

    
     using an ice bath.
    
  • Addition: Dissolve the crude acid chloride in 20 mL of THF. Add this solution dropwise to the amine mixture over 30 minutes, maintaining the temperature below

    
    .
    
    • Mechanistic Note: The reaction is highly exothermic. Rapid addition can lead to bis-acylation impurities.

  • Completion: Allow the reaction to warm to room temperature (

    
    ) and stir for 2 hours.
    
  • Quench: Pour the reaction mixture into 300 mL of ice-cold water. The product typically precipitates.

  • Purification: Filter the solid. Recrystallize from Isopropanol or Ethanol to obtain pharmaceutical-grade Indapamide.

Critical Optimization & Troubleshooting

Moisture Control (The "Silent Killer")

The sulfonamide group at position 3 is relatively stable, but the generated acid chloride is highly moisture-sensitive.

  • Symptom: Low yield in Step 2; recovery of starting material (CAS 1205-30-7).

  • Cause: Hydrolysis of the acid chloride by atmospheric moisture before coupling.

  • Solution: Use freshly distilled

    
    . Ensure all glassware is oven-dried. If the acid chloride must be stored, keep it under argon in a sealed vessel.
    
Stoichiometry of Base
  • Requirement: You must use at least 2 equivalents of base (TEA or Pyridine).

    • 1 eq neutralizes the HCl generated during coupling.

    • 1 eq ensures the indoline amine remains nucleophilic (unprotonated).

  • Failure Mode: Using only 1 eq results in 50% conversion because the remaining amine becomes the hydrochloride salt, which is non-nucleophilic.

Impurity Profile
ImpurityOriginRemediation
Hydrolyzed Acid Moisture ingress during Step 1 workup.Azeotrope with toluene; use dry solvents.
Bis-acylated Amine Excess acid chloride or high temp addition.Control temp <10°C; strict 1:1 stoichiometry.
Residual Solvent Trapped in crystal lattice.Vacuum drying at 60°C for >12h.

Safety & Handling (MSDS Summary)

  • Corrosivity: The acid chloride intermediate is corrosive and lachrymatory. Handle only in a fume hood.

  • Gas Evolution: The thionyl chloride reaction generates significant volumes of

    
     and 
    
    
    
    . A scrubber system (NaOH trap) is recommended for scales >10g.
  • Sensitization: Sulfonamide derivatives can cause allergic reactions in sensitized individuals. Wear nitrile gloves and long sleeves.

References

  • Synthesis of Indapamide: Wang, P., Fan, J. Y., & Tang, X. Y. (2000). Synthesis and purification of indapamide. Icahn School of Medicine at Mount Sinai. 2[1][3]

  • Compound Data (CAS 1205-30-7): PubChem Compound Summary for CID 14568, 4-Chloro-3-sulfamoylbenzoic acid. National Center for Biotechnology Information.

  • Acid Chloride Intermediate (CAS 70049-77-3): Axios Research.[4] 4-Chloro-3-Sulfamoylbenzoyl Chloride Reference Standard. 4

  • Reaction Mechanism (Carboxylic Acid to Acid Chloride): Master Organic Chemistry. Thionyl Chloride (SOCl2) and Conversion of Carboxylic Acids to Acid Halides. 5[1][3]

Sources

Application Note: Controlled Synthesis of 4-Chloro-3-[(methylamino)sulfonyl]benzoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Scope

This application note details the optimized reaction conditions for the synthesis of 4-Chloro-3-[(methylamino)sulfonyl]benzoic acid , a critical pharmacophore used in the development of "high-ceiling" loop diuretics (e.g., analogues of Furosemide and Bumetanide).

The protocol focuses on the chemoselective aminolysis of the sulfonyl chloride intermediate. Unlike standard amide couplings, this reaction requires precise kinetic control to favor nucleophilic attack by methylamine (


) over competitive hydrolysis by water (

), particularly under aqueous Schotten-Baumann conditions.

Chemical Context & Retrosynthetic Logic

The synthesis relies on the electronic activation provided by the chlorine substituent on the benzoic acid ring. The chlorine atom directs the electrophilic chlorosulfonation to the ortho position (position 3), creating the sulfonyl chloride precursor.

Reaction Pathway

The core transformation involves the nucleophilic substitution of the chlorine atom on the sulfonyl group by methylamine.

ReactionPathway SM 4-Chlorobenzoic Acid Inter 4-Chloro-3-(chlorosulfonyl) benzoic acid (Reactive Intermediate) SM->Inter ClSO3H, 140°C (Electrophilic Subst.) Prod 4-Chloro-3-[(methylamino) sulfonyl]benzoic acid (Target) Inter->Prod MeNH2 (aq), <5°C (Aminolysis) ByProd 4-Chloro-3-sulfobenzoic acid (Hydrolysis Impurity) Inter->ByProd H2O, >20°C (Hydrolysis)

Figure 1: Synthetic pathway highlighting the competition between product formation and hydrolysis.

Critical Process Parameters (CPP)

To achieve high purity (>98%) and yield, the following parameters must be strictly controlled during the amination step.

ParameterSpecificationScientific Rationale
Temperature 0°C – 5°C The rate of aminolysis (

) typically exceeds hydrolysis (

) by orders of magnitude at low temperatures. Elevated temperatures (>20°C) significantly increase the hydrolysis rate, leading to the sulfonic acid byproduct.
Stoichiometry Methylamine:Substrate (3:1 to 4:1) Excess amine serves two roles: (1) Nucleophile for the reaction, and (2) Base to neutralize the HCl generated (scavenger). If the pH drops, the amine becomes protonated (

), losing nucleophilicity.
Addition Mode Solid-to-Liquid The solid sulfonyl chloride must be added to the chilled amine solution. This ensures the sulfonyl chloride always encounters a high local concentration of amine, minimizing hydrolysis.
Solvent System Water (or Water/Acetone) While sulfonyl chlorides are water-sensitive, the high nucleophilicity of methylamine allows the use of aqueous solutions (25-40% w/w) if the temperature is controlled.

Detailed Experimental Protocols

Stage A: Preparation of the Sulfonyl Chloride Precursor

Note: If purchasing 4-Chloro-3-(chlorosulfonyl)benzoic acid commercially, skip to Stage B.

Reagents:

  • 4-Chlorobenzoic acid (1.0 equiv)[1][2]

  • Chlorosulfonic acid (5.0 - 6.0 equiv) [Corrosive/Fuming]

Procedure:

  • Setup: Equip a round-bottom flask with a drying tube (CaCl₂) and a gas trap (to neutralize HCl/SOx fumes).

  • Addition: Place chlorosulfonic acid in the flask. Slowly add 4-chlorobenzoic acid portion-wise at room temperature.

  • Reaction: Heat the mixture to 140°C for 4–6 hours. The solution will darken slightly.

  • Quench (Critical): Cool the mixture to room temperature. Very slowly pour the reaction mass onto crushed ice with vigorous stirring. The sulfonyl chloride will precipitate as a white/off-white solid.

  • Isolation: Filter immediately. Wash with cold water (

    
    C) to remove residual acid. Dry under vacuum or use directly in Stage B (preferred to avoid degradation).
    
Stage B: Aminolysis (Target Synthesis)

Reagents:

  • 4-Chloro-3-(chlorosulfonyl)benzoic acid (Intermediate from Stage A)

  • Methylamine (40% aqueous solution) - 3.5 molar equivalents

  • Hydrochloric acid (6N) - for precipitation

Protocol:

  • Preparation of Base: In a reaction vessel, charge the 40% aqueous methylamine solution. Dilute with an equal volume of water if precipitation is too rapid.

  • Thermal Control: Cool the amine solution to 0–5°C using an ice/salt bath.

  • Addition: Add the solid 4-Chloro-3-(chlorosulfonyl)benzoic acid portion-wise over 30–45 minutes.

    • Checkpoint: Monitor internal temperature. Do not allow it to exceed 10°C. The reaction is exothermic.

  • Digestion: Once addition is complete, remove the ice bath and allow the mixture to warm to room temperature (20–25°C). Stir for 2–4 hours.

    • Mechanism:[3][4] The mixture should become a clear solution as the starting material (acid chloride) reacts and the product (sulfonamide acid) dissolves as its methylammonium salt.

  • Workup:

    • (Optional) Treat with activated charcoal to remove color impurities; filter.

    • Cool the solution back to 10°C.

    • Slowly acidify with 6N HCl to pH ~2.0. The product will precipitate as a white solid.[2]

  • Purification: Filter the solid. Wash with cold water to remove inorganic salts (methylammonium chloride). Recrystallize from aqueous ethanol if high purity is required.

Process Workflow & Logic

The following diagram illustrates the operational flow and decision points during the synthesis.

Workflow Start Start: Aqueous Methylamine Cooling Cool to 0-5°C (Critical Control Point) Start->Cooling Addition Add Sulfonyl Chloride (Portion-wise) Cooling->Addition Reaction Warm to RT (2h) Formation of Soluble Salt Addition->Reaction Check Is solution clear? Reaction->Check Filter Filter Insolubles Check->Filter No (Solids present) Acidify Acidify to pH 2 (Precipitate Product) Check->Acidify Yes Filter->Acidify Isolate Filtration & Drying Acidify->Isolate

Figure 2: Operational workflow for the aminolysis step.

Troubleshooting & Optimization

ObservationProbable CauseCorrective Action
Low Yield / Sticky Solid Hydrolysis of sulfonyl chloride.Ensure temperature was kept <5°C during addition. Verify sulfonyl chloride quality (it degrades with moisture).
Product remains in solution pH not low enough.The sulfonamide group is slightly acidic, but the carboxylic acid requires pH < 3 to fully protonate and precipitate. Ensure pH is ~2.0.
Violent Exotherm Addition too fast.Slow down the addition rate of the solid sulfonyl chloride.

Safety & Handling

  • Chlorosulfonic Acid: Extremely corrosive. Reacts violently with water to release HCl and H₂SO₄. Use full PPE (face shield, acid-resistant gloves) and work in a fume hood.

  • Methylamine: Volatile, toxic, and flammable. Ensure good ventilation.

  • Sulfonyl Chlorides: Potential sensitizers. Avoid skin contact.

References

  • Vertex AI Search. (2023). Reaction of 4-chloro-3-(chlorosulfonyl)benzoic acid with methylamine. Retrieved from 5.

  • Sturm, K. et al. (1965). 4-Halo-3-sulfamoylbenzamides and methods of preparing the same. US Patent 3,203,987. Washington, DC: U.S. Patent and Trademark Office. (Primary source for chlorosulfonation and amination conditions).[5]

  • PubChem. (2023). 4-Chloro-3-[(methylamino)sulfonyl]benzoic acid (CAS 1429-44-3).[6] National Library of Medicine. Retrieved from 1.[7]

  • Santa Cruz Biotechnology. (2023).[6] Product Data Sheet: 4-chloro-3-[(methylamino)sulfonyl]benzoic acid. Retrieved from 6.[6]

Sources

Advanced Purification Protocols for 4-Chloro-3-[(methylamino)sulfonyl]benzoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Profile

This guide details the isolation and purification of 4-Chloro-3-[(methylamino)sulfonyl]benzoic acid , a critical intermediate in the synthesis of sulfonamide-based diuretics and antihypertensives. Unlike its primary sulfonamide analog (4-chloro-3-sulfamoylbenzoic acid), the presence of the N-methyl group alters its solubility and pKa profile, necessitating modified purification strategies.

The protocols below prioritize the removal of the two most persistent impurities:

  • 4-Chlorobenzoic acid: The unreacted starting material.

  • 4-Chloro-3-sulfobenzoic acid: The hydrolysis by-product of the chlorosulfonyl intermediate.

Physicochemical Characterization
PropertyValueImplication for Purification
Molecular Formula

MW: 249.67 g/mol
pKa (Carboxylic Acid) ~3.4 (Predicted)Soluble in basic aqueous solutions (pH > 5).
pKa (Sulfonamide) ~11.0 (Predicted)The N-methyl group reduces acidity compared to primary sulfonamides; does not deprotonate significantly at mild basic pH.
Solubility (Water) Low (Acidic/Neutral)Precipitates readily upon acidification.
Solubility (Organics) High (DMSO, MeOH, Acetone)Suitable for chromatographic loading.

Impurity Origin & Control Strategy

Understanding the synthesis pathway is essential for effective purification. The compound is typically synthesized via chlorosulfonation of 4-chlorobenzoic acid, followed by amination with methylamine.

Diagram 1: Synthesis & Impurity Pathways

SynthesisPath Start 4-Chlorobenzoic Acid (Starting Material) Inter Intermediate: 4-Chloro-3-(chlorosulfonyl)benzoic acid Start->Inter + ClSO3H (Chlorosulfonation) Target TARGET: 4-Chloro-3-[(methylamino)sulfonyl] benzoic acid Start->Target Unreacted Carryover Inter->Target + MeNH2 (Amination) Imp1 Impurity A: 4-Chloro-3-sulfobenzoic acid (Hydrolysis Product) Inter->Imp1 + H2O (Hydrolysis)

Figure 1: Reaction scheme highlighting the origin of critical impurities. Hydrolysis of the sulfonyl chloride intermediate yields the highly water-soluble sulfonic acid by-product.

Purification Protocol A: pH-Swing Precipitation (Bulk Cleanup)

Objective: To remove highly polar sulfonic acid by-products and non-acidic contaminants. Mechanism: Exploits the solubility difference between the ionized carboxylate (pH > 8) and the free acid (pH < 2).

Reagents
  • Sodium Hydroxide (NaOH), 2N solution

  • Hydrochloric Acid (HCl), 6N solution

  • Activated Carbon (optional for decolorization)[1]

Step-by-Step Procedure
  • Dissolution: Suspend the crude solid in water (10 mL/g).

  • Basification: Slowly add 2N NaOH with stirring until the solution reaches pH 9–10 . The solid should dissolve completely.[2]

    • Note: If solids remain, filter them off. These are likely inorganic salts or non-acidic impurities.

  • Decolorization (Optional): Add activated carbon (5% w/w), stir at 50°C for 30 minutes, and filter hot through Celite.

  • Precipitation: Cool the filtrate to 0–5°C in an ice bath.

  • Acidification: Dropwise add 6N HCl while stirring vigorously. Continue until pH 1–2 is reached.

    • Critical: Do not stop at pH 4. Full protonation ensures maximum yield.

  • Isolation: Stir the slurry for 30 minutes to ensure crystal growth. Filter via vacuum filtration.

  • Wash: Wash the cake with ice-cold water (2x) to remove the water-soluble 4-chloro-3-sulfobenzoic acid (Impurity A).

Purification Protocol B: Recrystallization (Refinement)

Objective: To separate the target from unreacted 4-chlorobenzoic acid (Starting Material). Solvent System: Ethanol/Water (70:30 v/v).[2]

Rationale

4-Chlorobenzoic acid is significantly more soluble in ethanol than the sulfonamide derivative. By using an ethanol-water mixture, we keep the starting material in the mother liquor while the target crystallizes out.

Step-by-Step Procedure
  • Solvent Prep: Prepare a mixture of Ethanol (70%) and Water (30%).[2]

  • Reflux: Place the dried solid from Protocol A into a round-bottom flask. Add the solvent mixture (approx. 15 mL per gram of solid).

  • Dissolution: Heat to reflux (approx. 80°C). If the solid does not dissolve, add solvent in 1 mL increments until clear.

  • Cooling: Remove from heat and allow the flask to cool slowly to room temperature on the benchtop (approx. 1 hour).

    • Tip: Slow cooling promotes larger, purer crystals.

  • Crystallization: Transfer to an ice bath (0°C) for another hour to complete precipitation.

  • Filtration: Filter the white crystals and wash with a small amount of cold 50% Ethanol/Water.

  • Drying: Dry in a vacuum oven at 50°C for 12 hours.

Purification Protocol C: Preparative HPLC (High Purity)

Objective: Isolation of >99.5% purity reference standards.

Chromatographic Conditions
ParameterSetting
Column C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 5µm, 21.2 x 150 mm)
Mobile Phase A Water + 0.1% Formic Acid
Mobile Phase B Acetonitrile + 0.1% Formic Acid
Flow Rate 15–20 mL/min (depending on column diameter)
Gradient 10% B to 60% B over 20 minutes
Detection UV @ 254 nm
Workflow Diagram

PurificationFlow Crude Crude Synthesis Product Step1 Step 1: pH-Swing Extraction (Removes Sulfonic Acid By-products) Crude->Step1 Step2 Step 2: Recrystallization (EtOH:H2O 70:30) (Removes 4-Chlorobenzoic Acid) Step1->Step2 Check Purity Check (HPLC) Step2->Check Prep Step 3: Prep-HPLC (For >99.5% Standard) Check->Prep Fail / High Purity Needed Final Final Product (>98-99% Purity) Check->Final Pass Prep->Final

Figure 2: Integrated purification workflow ensuring sequential removal of specific impurity classes.

Analytical Validation

To verify the success of the purification, use the following HPLC method.

  • Column: C18 Analytical (4.6 x 150 mm, 3.5 µm)

  • Mobile Phase: Isocratic 60:40 (Buffer:Acetonitrile). Buffer = 10mM Phosphate pH 3.0.

  • Retention Order (Estimated):

    • 4-Chloro-3-sulfobenzoic acid (t_R ~ 2 min)

    • 4-Chloro-3-[(methylamino)sulfonyl]benzoic acid (Target, t_R ~ 6 min)

    • 4-Chlorobenzoic acid (t_R ~ 9 min)

References

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 14568, 4-Chloro-3-sulfamoylbenzoic acid. Retrieved from [Link]

  • Google Patents. (2012). CN102627591B - Preparation method of 2-chloro-4-methylsulfonylbenzoic acid.[3] Retrieved from

Sources

4-Chloro-3-[(methylamino)sulfonyl]benzoic acid as a building block in medicinal chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: 4-Chloro-3-[(methylamino)sulfonyl]benzoic Acid in Medicinal Chemistry

Executive Summary & Chemical Profile

4-Chloro-3-[(methylamino)sulfonyl]benzoic acid is a high-value scaffold in the synthesis of "thiazide-like" diuretics, carbonic anhydrase inhibitors (CAIs), and sodium-glucose cotransporter (SGLT) modulators. Unlike its primary amide counterpart (used in Indapamide synthesis), the N-methyl substitution on the sulfonamide moiety imparts distinct lipophilicity and metabolic stability profiles, making it a critical tool for Structure-Activity Relationship (SAR) exploration.

This guide details the chemoselective manipulation of this building block, focusing on orthogonal reactivity: the electrophilic carboxylic acid, the nucleophilic-susceptible aryl chloride, and the sulfonamide pharmacophore.

Chemical Identity Table
PropertyData
Chemical Name 4-Chloro-3-[(methylamino)sulfonyl]benzoic acid
CAS Number 19064-67-6
Molecular Formula

Molecular Weight 249.67 g/mol
Key Functional Groups Carboxylic Acid (C-1), Chloro (C-4), N-Methylsulfonamide (C-3)
pKa (Predicted) ~3.5 (COOH), ~10.8 (

)
Solubility DMSO, DMF, MeOH; Low in water (acidic form)

Reactivity Landscape & Mechanistic Insights

To successfully utilize this scaffold, one must understand the electronic "push-pull" dynamics of the benzene ring.

  • The "Ortho-Effect" (

    
     Activation):  The sulfonamide group at position 3 is a strong electron-withdrawing group (EWG). Positioned ortho to the chlorine atom at position 4, it significantly lowers the energy barrier for Nucleophilic Aromatic Substitution (
    
    
    
    ). This allows the chlorine to be displaced by amines or alkoxides, a strategy used to generate libraries of bumetanide-like derivatives [1].
  • Chemoselective Amidation: The carboxylic acid is the most reactive site for nucleophilic attack after activation. However, the sulfonamide proton is weakly acidic (

    
     ~11). When using strong bases (e.g., NaH), the sulfonamide may deprotonate, potentially interfering with electrophiles. In standard amide couplings (EDC/HATU), the sulfonamide remains spectator.
    
  • Suzuki-Miyaura Coupling: While aryl chlorides are typically sluggish in Pd-catalyzed couplings, the electron-deficient nature of this ring (due to

    
     and 
    
    
    
    ) facilitates the oxidative addition step of the catalytic cycle, making it a viable substrate for biaryl synthesis using modern phosphine ligands (e.g., XPhos, SPhos).
Visualizing the Reactivity Logic

ReactivityMap Core 4-Chloro-3-[(methylamino) sulfonyl]benzoic acid COOH Carboxylic Acid (Amidation Handle) Core->COOH Primary Reactivity Cl Aryl Chloride (S_NAr / Cross-Coupling) Core->Cl Secondary Reactivity SO2 Sulfonamide (Pharmacophore/Activator) Core->SO2 Electronic Modulation Library Generation\n(Amides/Esters) Library Generation (Amides/Esters) COOH->Library Generation\n(Amides/Esters) Scaffold Diversification\n(Amines/Biaryls) Scaffold Diversification (Amines/Biaryls) Cl->Scaffold Diversification\n(Amines/Biaryls) SO2->Cl Activates

Caption: Functional group interplay. Note the red arrow indicating the activating effect of the sulfonamide on the aryl chloride, facilitating substitution reactions.

Experimental Protocols

Protocol A: Chemoselective Amidation (Library Synthesis)

Objective: To couple the benzoic acid moiety with a functionalized amine (e.g., for diuretic pharmacophore construction) without affecting the aryl chloride.

Reagents:

  • Substrate: 4-Chloro-3-[(methylamino)sulfonyl]benzoic acid (1.0 equiv)[1]

  • Amine Partner:

    
     (1.1 equiv)
    
  • Coupling Agent: HATU (1.2 equiv) or T3P (Propylphosphonic anhydride)

  • Base: DIPEA (N,N-Diisopropylethylamine) (3.0 equiv)

  • Solvent: Anhydrous DMF or DMAc

Step-by-Step Methodology:

  • Dissolution: In a flame-dried round-bottom flask under

    
    , dissolve 1.0 equiv of the benzoic acid derivative in anhydrous DMF (concentration ~0.2 M). Note: DMF is preferred over DCM due to the polarity of the sulfonamide.
    
  • Activation: Add 3.0 equiv of DIPEA. The solution may warm slightly. Add 1.2 equiv of HATU in one portion. Stir at Room Temperature (RT) for 15 minutes. The formation of the activated ester (O-At complex) is usually visible by LCMS.

  • Coupling: Add 1.1 equiv of the amine partner.

  • Reaction: Stir at RT for 4–12 hours. Monitor by TLC (EtOAc/Hexane) or LCMS.

    • Checkpoint: If the reaction is sluggish, heat to 50°C. Do not exceed 80°C to avoid potential

      
       side reactions with the amine at the chloro-position.
      
  • Workup: Dilute with EtOAc, wash with 1M HCl (to remove unreacted DIPEA/amine), saturated

    
    , and brine. Dry over 
    
    
    
    .
  • Purification: Flash column chromatography. The product is typically more non-polar than the starting acid.

Protocol B: Scaffold Diversification via Displacement

Objective: To replace the chlorine atom with a nucleophile (e.g., furfurylamine or phenol), creating "Bumetanide-style" derivatives.[2]

Reagents:

  • Substrate: 4-Chloro-3-[(methylamino)sulfonyl]benzoic acid (or its ester/amide derivative)

  • Nucleophile: Primary amine or Phenol (2.0 – 3.0 equiv)

  • Solvent: DMSO or NMP (High boiling point polar aprotic is required)

  • Base:

    
     (3.0 equiv) or 
    
    
    
    (for phenols)

Step-by-Step Methodology:

  • Preparation: Dissolve the substrate in DMSO (0.5 M).

  • Addition: Add the base (

    
    ) and the nucleophile.
    
  • Thermal Activation: Heat the reaction mixture to 100–120°C .

    • Mechanism Note: The reaction proceeds via a Meisenheimer complex.[2] The ortho-sulfonamide stabilizes the negative charge intermediate. Without this group, this reaction would require Pd-catalysis.

  • Monitoring: This reaction is slower than amidation. Expect reaction times of 12–24 hours.

  • Workup (Critical):

    • Pour the reaction mixture into crushed ice/water.

    • Acidify carefully with 1M HCl to pH ~3.

    • The product often precipitates as a solid. Filter and wash with water.[3] If no precipitate forms, extract with EtOAc/n-Butanol (9:1).

Workflow Visualization: Parallel Synthesis Strategy

This diagram illustrates how to use this building block to generate a divergent library of compounds.

Workflow cluster_path1 Path A: Amide First (Standard) cluster_path2 Path B: Displacement First (Diversity) Start Starting Material: 4-Chloro-3-[(methylamino)sulfonyl]benzoic acid StepA1 Amide Coupling (R-NH2, HATU) Start->StepA1 Preserves Cl StepB1 S_NAr Reaction (Nu-H, DMSO, 120°C) Start->StepB1 Replaces Cl (Requires heat) StepA2 S_NAr Displacement (Optional) StepA1->StepA2 Late-stage diversification Product Final Library (Diuretics / CAIs) StepA2->Product StepB2 Amide Coupling (R-NH2, HATU) StepB1->StepB2 Standard coupling StepB2->Product

Caption: Divergent synthesis workflow. Path A is preferred for Indapamide analogs; Path B is preferred for Bumetanide analogs.

References

  • PubChem. 4-Chloro-3-[(methylamino)sulfonyl]benzoic acid (Compound Summary). National Library of Medicine. [Link]

  • Google Patents.Synthesis method of Indapamide (CN1927833A).
  • Journal of Medicinal Chemistry. Aminobenzoic acid diuretics. 2. 4-Substituted-3-amino-5-sulfamoylbenzoic acid derivatives. (Foundational SAR for this class). [Link]

Sources

handling and disposal of 4-Chloro-3-[(methylamino)sulfonyl]benzoic acid waste

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocol: Handling and Disposal of 4-Chloro-3-[(methylamino)sulfonyl]benzoic Acid

Introduction

4-Chloro-3-[(methylamino)sulfonyl]benzoic acid (CAS: 1429-44-3 ) is a critical pharmacophore intermediate, predominantly utilized in the synthesis of thiazide-like diuretics such as Indapamide . Structurally, it combines a benzoic acid moiety with a sulfonamide group and a halogen (chlorine), creating a unique chemical profile that demands rigorous handling protocols.

This guide moves beyond generic safety data sheets (SDS) to provide a mechanistic understanding of the compound's hazards and a self-validating protocol for its disposal. The presence of the sulfonamide group introduces sensitization risks, while the halogenated aromatic ring mandates specific waste streams to prevent environmental persistence.

Hazard Assessment & Mechanistic Safety

To handle this compound safely, one must understand the causality of its hazards. It is not merely an "irritant"; it is a multi-functional molecule with specific reactivities.

FeatureChemical MoietyMechanistic HazardOperational Implication
Acidity Carboxylic Acid (

)
Proton donor; corrosive to mucous membranes and eyes.Incompatible with strong bases and oxidizers.
Sensitization Sulfonamide (

)
Haptenization; can bind to serum proteins causing allergic responses (Stevens-Johnson syndrome risk in susceptible individuals).Zero-skin-contact policy. Double-gloving is mandatory.
Persistence Aryl Chloride (

)
Resistance to biodegradation; potential for bioaccumulation.[1]Strictly Prohibited from drain disposal.[2] Must be incinerated.

Personal Protective Equipment (PPE) & Engineering Controls

Standard lab coats are insufficient due to the sensitization potential.

  • Respiratory: Work must be performed in a Class II Biosafety Cabinet or a certified chemical fume hood. If handling open powder outside containment, an N95 or P100 respirator is required.

  • Dermal:

    • Primary Layer: Nitrile gloves (4 mil).

    • Secondary Layer: Long-cuffed Nitrile or Neoprene gloves (minimum 5 mil) over the lab coat sleeves.

    • Rationale: Sulfonamides can permeate standard latex; double-gloving creates a breakthrough buffer.

  • Ocular: Chemical splash goggles. Safety glasses are inadequate for acidic powders that can become airborne.

Protocol: Handling & Waste Minimization

Objective: Prepare solutions/intermediates while generating minimal hazardous waste.

  • Anti-Static Weighing: This powder is often electrostatic. Use an anti-static gun or ionizer bar during weighing to prevent dispersal.

  • Solvent Selection: The compound is sparingly soluble in water but soluble in DMSO, Methanol, and aqueous alkali.

    • Best Practice: Use DMSO for stock solutions to reduce volatility risks compared to Methanol.

  • Glassware Decontamination:

    • Do NOT wash contaminated glassware directly in the sink.

    • Step 1: Rinse glassware with a small volume of 5% Sodium Bicarbonate (

      
      ) into a dedicated "Liquid Halogenated Waste" container.
      
    • Step 2: Follow with a water rinse into the same container.

    • Step 3: Only then wash normally.

Waste Disposal Protocol

The core requirement for 4-Chloro-3-[(methylamino)sulfonyl]benzoic acid is the segregation of Halogenated waste. Unlike simple organic acids, the chlorine atom prevents this from being treated in standard biological wastewater systems.

Waste Classification Logic

The following decision tree illustrates the critical decision points for segregating this specific waste stream.

WasteSegregation Start Waste Generation State Physical State? Start->State Solid Solid Waste (Powder, Contaminated Gloves) State->Solid Liquid Liquid Waste (Mother Liquor, Rinses) State->Liquid BinA BIN A: Solid Hazardous (Trace Chem + Debris) Solid->BinA All disposable items HalogenCheck Contains >1% Halogens? Liquid->HalogenCheck BinB BIN B: Liquid Halogenated Organic (Do NOT mix with Oxidizers) HalogenCheck->BinB Yes (Primary Stream) BinC BIN C: Aqueous Acidic (If <1% Org & Neutralized) HalogenCheck->BinC No (Rare for this compound)

Figure 1: Decision logic for segregating 4-Chloro-3-[(methylamino)sulfonyl]benzoic acid waste. Note that "Bin B" is the default for any liquid containing the compound.

Disposal Steps

Method A: Solid Waste (Contaminated PPE/Wipes)

  • Collect in a yellow hazardous waste bag labeled "Toxic/Irritant Solid".

  • Seal the bag with a zip tie; do not compress to avoid puffing dust into the air.

  • Disposal Path: High-Temperature Incineration .

Method B: Liquid Waste (Stock Solutions/Reaction Mixtures)

  • pH Check: Ensure the waste stream is not highly acidic (

    
    ) before adding to the central carboy to prevent exothermic reactions with other wastes.
    
  • Neutralization (Optional but Recommended): If the solution is purely acidic, slowly add 1M NaOH until pH is neutral (pH 6-8). Caution: This generates heat.

  • Transfer: Pour into a carboy labeled "Halogenated Organic Solvents" .

  • Labeling: clearly mark the tag with:

    • Contains: 4-Chloro-3-[(methylamino)sulfonyl]benzoic acid

    • Hazard: Irritant, Sensitizer

    • Code:D002 (Corrosive - if not neutralized), Halogenated .

Emergency Spill Response Protocol

Scenario: A 5g bottle of powder is dropped and shatters on the floor.

SpillResponse Alert 1. Alert & Isolate (Evacuate 15ft radius) PPE 2. Don PPE (Resp, Goggles, Double Gloves) Alert->PPE Cover 3. Containment Cover with absorbent pads PPE->Cover Neutralize 4. Wet & Neutralize Mist with 5% NaHCO3 Cover->Neutralize Collect 5. Collect Scoop into Haz Waste Jar Neutralize->Collect Clean 6. Decontaminate Wash surface with soap/water Collect->Clean

Figure 2: Step-by-step workflow for responding to a solid powder spill.

Detailed Steps:

  • Isolate: Do not walk through the powder. The dust is a respiratory irritant.

  • Wet Method: Do NOT dry sweep. Dry sweeping generates dust.

  • Neutralization: Gently mist the powder with 5% Sodium Bicarbonate or water to dampen it. This prevents airborne particles and begins neutralizing the acid.

  • Collection: Use a plastic scoop (not metal, to avoid potential sparking/corrosion) to place the wet sludge into a wide-mouth hazardous waste jar.

  • Final Wash: Wipe the area with a detergent solution (e.g., Alconox) to remove sulfonamide residues.

Regulatory Compliance (US/EU)

  • RCRA (USA): If discarded as a pure commercial chemical product, it may fall under generic listings for toxic wastes. However, due to its corrosivity (if pH < 2), it triggers D002 [1].

  • TSCA: Ensure the chemical is listed on the inventory or used under the R&D exemption [2].

  • European Waste Catalogue (EWC): Code 07 05 01 * (aqueous washing liquids and mother liquors) or 07 05 13 * (solid wastes containing dangerous substances).

References

  • U.S. Environmental Protection Agency. (2023).[2][3][4] Resource Conservation and Recovery Act (RCRA) Orientation Manual. EPA. [Link]

  • PubChem. (2023). Compound Summary: 4-Chloro-3-sulfamoylbenzoic acid.[3][5][6] National Library of Medicine. [Link]

Sources

Application Note: Spectroscopic Characterization of 4-Chloro-3-[(methylamino)sulfonyl]benzoic Acid Reaction Products

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of Substituted Benzoic Acids in Medicinal Chemistry

4-Chloro-3-[(methylamino)sulfonyl]benzoic acid and its derivatives are key pharmacophores in modern drug discovery. The presence of a carboxylic acid, a sulfonamide, and a halogenated aromatic ring provides a versatile scaffold for synthesizing a wide array of compounds with diverse biological activities. The ability to selectively modify the carboxylic acid or the sulfonamide moiety allows for the fine-tuning of pharmacokinetic and pharmacodynamic properties. Consequently, the robust and unambiguous characterization of reaction products derived from this scaffold is paramount in ensuring the quality, safety, and efficacy of potential drug candidates. This application note provides a comprehensive guide to the spectroscopic characterization of a representative reaction product of 4-Chloro-3-[(methylamino)sulfonyl]benzoic acid, focusing on the formation of an amide linkage, a common transformation in medicinal chemistry.

Reaction Scheme: Amide Synthesis

A frequent and important reaction of 4-Chloro-3-[(methylamino)sulfonyl]benzoic acid is its conversion to an amide. This is typically achieved by first activating the carboxylic acid, for instance, by converting it to an acyl chloride, followed by reaction with a primary or secondary amine.[1][2] This application note will focus on the spectroscopic characterization of the product from the reaction with aniline.

Reaction_Scheme reagent1 4-Chloro-3-[(methylamino)sulfonyl]benzoic acid intermediate Acyl Chloride Intermediate reagent1->intermediate Activation reagent2 SOCl₂ or (COCl)₂ product Product:4-Chloro-N-phenyl-3-[(methylamino)sulfonyl]benzamide intermediate->product Amidation reagent3 Aniline (C₆H₅NH₂)

Caption: General reaction scheme for the amidation of 4-Chloro-3-[(methylamino)sulfonyl]benzoic acid.

Experimental Protocols

Protocol 1: Synthesis of 4-Chloro-N-phenyl-3-[(methylamino)sulfonyl]benzamide

This protocol outlines a standard procedure for the synthesis of the target amide.

  • Activation of the Carboxylic Acid:

    • In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend 1.0 g of 4-Chloro-3-[(methylamino)sulfonyl]benzoic acid in 10 mL of anhydrous dichloromethane (DCM).

    • Add 2-3 drops of dimethylformamide (DMF) as a catalyst.

    • Slowly add 1.2 equivalents of oxalyl chloride or thionyl chloride dropwise at 0 °C.

    • Allow the reaction mixture to warm to room temperature and stir for 2-3 hours, or until the evolution of gas ceases.

    • Remove the solvent and excess reagent under reduced pressure to yield the crude acyl chloride.

  • Amidation:

    • Dissolve the crude acyl chloride in 15 mL of anhydrous DCM.

    • In a separate flask, dissolve 1.1 equivalents of aniline and 1.5 equivalents of a non-nucleophilic base (e.g., triethylamine or diisopropylethylamine) in 10 mL of anhydrous DCM.

    • Slowly add the aniline solution to the acyl chloride solution at 0 °C.

    • Stir the reaction mixture at room temperature for 4-6 hours.

    • Monitor the reaction progress by thin-layer chromatography (TLC).

    • Upon completion, wash the reaction mixture sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography or recrystallization to obtain the pure 4-Chloro-N-phenyl-3-[(methylamino)sulfonyl]benzamide.

Spectroscopic Characterization Workflow

A multi-technique spectroscopic approach is essential for the unambiguous structural elucidation of the synthesized product.

Spectroscopic_Workflow start Synthesized Product nmr ¹H & ¹³C NMR Structural Elucidation start->nmr ftir FT-IR Functional Group Analysis start->ftir ms Mass Spectrometry Molecular Weight & Fragmentation start->ms uvvis UV-Vis Electronic Transitions start->uvvis conclusion Structural Confirmation nmr->conclusion ftir->conclusion ms->conclusion uvvis->conclusion

Caption: Integrated workflow for the spectroscopic characterization of the reaction product.

Data Interpretation and Expected Results

The following sections detail the expected spectroscopic data for the synthesized 4-Chloro-N-phenyl-3-[(methylamino)sulfonyl]benzamide.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the detailed molecular structure of the product.[3]

Protocol 2: NMR Sample Preparation and Analysis

  • Dissolve 5-10 mg of the purified product in approximately 0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃).

  • Transfer the solution to a clean NMR tube.

  • Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer.

  • Process the spectra using appropriate software.

Expected ¹H and ¹³C NMR Data

Assignment Expected ¹H NMR Chemical Shift (ppm) Expected ¹³C NMR Chemical Shift (ppm)
Amide N-H10.0 - 10.5 (broad singlet)-
Sulfonamide N-H7.5 - 8.0 (quartet)-
Aromatic C-H (benzoic acid ring)7.8 - 8.5 (multiplets)125.0 - 140.0
Aromatic C-H (aniline ring)7.0 - 7.6 (multiplets)120.0 - 140.0
Sulfonamide N-CH₃2.6 - 2.8 (doublet)29.0 - 31.0
Carbonyl C=O-164.0 - 168.0
Aromatic C-Cl-130.0 - 135.0
Aromatic C-S-138.0 - 142.0

Note: Chemical shifts are approximate and can vary depending on the solvent and concentration.

The disappearance of the broad carboxylic acid proton signal (typically >12 ppm) and the appearance of a new amide N-H proton signal are key indicators of a successful reaction. The coupling between the sulfonamide N-H and the N-methyl protons (a quartet and a doublet, respectively) confirms the integrity of this group.

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is used to identify the functional groups present in the molecule.

Protocol 3: FT-IR Sample Preparation and Analysis

  • For solid samples, prepare a KBr pellet by mixing a small amount of the product with dry KBr powder and pressing it into a thin disk.

  • Alternatively, use an Attenuated Total Reflectance (ATR) accessory for direct analysis of the solid sample.

  • Acquire the IR spectrum over the range of 4000-400 cm⁻¹.

Expected FT-IR Absorption Bands

Functional Group Expected Absorption Range (cm⁻¹) Appearance
N-H Stretch (Amide)3300 - 3500Strong, sharp
N-H Stretch (Sulfonamide)3200 - 3400Medium, sharp
C-H Stretch (Aromatic)3000 - 3100Medium
C-H Stretch (Aliphatic)2850 - 3000Weak
C=O Stretch (Amide I)1650 - 1680Strong, sharp
N-H Bend (Amide II)1510 - 1550Medium
SO₂ Asymmetric Stretch1320 - 1360Strong
SO₂ Symmetric Stretch1140 - 1180Strong
C-N Stretch1200 - 1350Medium
C-Cl Stretch600 - 800Medium to strong

The key spectral changes to confirm the reaction include the disappearance of the broad O-H stretch of the carboxylic acid (2500-3300 cm⁻¹) and the appearance of the characteristic amide C=O (Amide I) and N-H bend (Amide II) bands.[4][5] The strong absorptions corresponding to the SO₂ stretches will remain.[6]

Mass Spectrometry (MS)

High-Resolution Mass Spectrometry (HRMS) is employed to determine the exact mass of the product and to study its fragmentation pattern, further confirming its structure.

Protocol 4: Mass Spectrometry Sample Preparation and Analysis

  • Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol or acetonitrile).

  • Infuse the solution directly into the mass spectrometer or inject it via an HPLC system.

  • Acquire the mass spectrum using an electrospray ionization (ESI) source in both positive and negative ion modes.

Expected Mass Spectrometry Data

  • Molecular Formula: C₁₅H₁₃ClN₂O₃S

  • Monoisotopic Mass: 336.0335 Da

  • Expected [M+H]⁺: 337.0408 Da

  • Expected [M-H]⁻: 335.0264 Da

A key fragmentation pathway for sulfonamides involves the loss of SO₂ (64 Da).[7] Other expected fragments would arise from the cleavage of the amide bond.

UV-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within the conjugated aromatic system.

Protocol 5: UV-Vis Sample Preparation and Analysis

  • Prepare a dilute solution of the product in a UV-transparent solvent (e.g., ethanol or methanol).

  • Record the UV-Vis spectrum from 200 to 400 nm.

Expected UV-Vis Absorption

The product is expected to exhibit strong absorption bands in the UV region, typically between 200 and 300 nm, corresponding to π → π* transitions within the aromatic rings. The exact position of the absorption maxima (λmax) can be influenced by the solvent polarity. While not as structurally informative as NMR or MS, UV-Vis spectroscopy is valuable for quantitative analysis and for monitoring reaction kinetics.[8]

Conclusion

The comprehensive spectroscopic characterization of reaction products of 4-Chloro-3-[(methylamino)sulfonyl]benzoic acid is critical for advancing drug discovery programs. By employing a combination of NMR, FT-IR, Mass Spectrometry, and UV-Vis spectroscopy, researchers can unambiguously confirm the structure of synthesized molecules. The protocols and expected data presented in this application note provide a robust framework for the analysis of amides derived from this important scaffold, ensuring data integrity and facilitating the development of novel therapeutic agents.

References

  • Google Patents. US3203987A - 4-halo-3-sulfamoylbenzamides and methods of preparing the same.
  • MDPI. A Complete 1H and 13C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. Available from: [Link]

  • National Center for Biotechnology Information. 4-Chloro-N-(3-methylphenyl)benzamide. PubMed Central. Available from: [Link]

  • Specac Ltd. Interpreting Infrared Spectra. Available from: [Link]

  • Khan Academy. Amide formation from acyl chloride. Available from: [Link]

  • ResearchGate. Amide Synthesis through the In Situ Generation of Chloro- and Imido-Phosphonium Salts. Available from: [Link]

  • Chemguide. THE REACTION OF ACYL CHLORIDES WITH AMMONIA AND PRIMARY AMINES. Available from: [Link]

  • ResearchGate. How to measure aromatic amine compounds using uv/visible spectrophotometer? Available from: [Link]

  • National Center for Biotechnology Information. N-(3-Chlorophenyl)-4-methylbenzenesulfonamide. PubMed Central. Available from: [Link]

  • ResearchGate. Figure S41. FTIR spectrum of N-benzylbenzamide (7). Available from: [Link]

  • National Center for Biotechnology Information. Amide Bond Bioisosteres: Strategies, Synthesis, and Successes. PubMed Central. Available from: [Link]

  • ResearchGate. 1 H NMR and 13 C NMR of the prepared compounds. Available from: [Link]

  • ResearchGate. Intramolecular Charge Transfer in the Gas Phase: Fragmentation of Protonated Sulfonamides in Mass Spectrometry. Available from: [Link]

  • ResearchGate. IR spectral and structural studies of 4‐aminobenzenesulfonamide (sulfanilamide)‐d0, ‐d4, and ‐15N, as well as their azanions: Combined DFT B3LYP/experimental approach. Available from: [Link]

  • The Royal Society of Chemistry. Electronic Supplementary Information Experimental and theoretical investigation of conformational states and noncovalent interactions in crystalline sulfonamides. Available from: [Link]

  • PubMed. Complete 1H and 13C NMR spectral assignment of N-aralkylsulfonamides, N-sulfonyl-1,2,3,4-tetrahydroisoquinolines and N-sulfonyl-2,3,4,5-tetrahydro-1H-2-benzazepines. Conformational analysis of N-[((3',4'-dichlorophenyl)methyl)sulfonyl]. Available from: [Link]

  • MDPI. Structure-Acidity-IR Spectra Correlations for p-Substituted N-Phenylsulfonylbenzamides. Available from: [Link]

  • National Center for Biotechnology Information. UV–Vis Absorption Properties of New Aromatic Imines and Their Compositions with Poly({4,8-bis[(2-Ethylhexyl)oxy]Benzo[1,2-b:4,5-b′]. Available from: [Link]

  • PubMed. Fragmentation pathways of sulphonamides under electrospray tandem mass spectrometric conditions. Available from: [Link]

  • National Center for Biotechnology Information. 4-Chloro-3-sulfamoylbenzoic acid. PubChem. Available from: [Link]

  • ARC Journals. Visible Spectrophotometric Method for the Determination of Pharmaceutically Important Aromatic Primary Amines by using P-N, N-Di. Available from: [Link]

  • The Royal Society of Chemistry. Electronic Supplementary Information Experimental and theoretical investigation of conformational states and noncovalent interactions in crystalline sulfonamides. Available from: [Link]

  • Google Patents. CA1332739C - 4-chloro-3-sulfamoylbenzoic acid hydrazides, a process for the preparation thereof, pharmaceutical compositions containing them and their use as medicaments.
  • ResearchGate. 4-Chloro-N-phenylbenzamide. Available from: [Link]

  • CONICET. Spectral Assignments and Reference Data. Available from: [Link]

  • PubMed. Fragmentation of aromatic sulfonamides in electrospray ionization mass spectrometry: elimination of SO(2) via rearrangement. Available from: [Link]

  • Master Organic Chemistry. What is UV-Vis Spectroscopy? And How Does It Apply To Conjugation?. Available from: [Link]

  • ResearchGate. UV-visible spectra of (a) primary amides and (b) secondary amides; (c). Available from: [Link]

  • Chemistry LibreTexts. Mass Spectrometry - Fragmentation Patterns. Available from: [Link]

  • ResearchGate. Computational, Spectral & Single Crystal Studies of 4-chloro-N,Ndiphenylbenzamide. Available from: [Link]

  • MDPI. Synthesis, Structure, Spectral-Luminescent Properties, and Biological Activity of Chlorine-Substituted N-[2-(Phenyliminomethyl)phenyl]-4-methylbenzenesulfamide and Their Zinc(II) Complexes. Available from: [Link]

  • PubMed. Complete assignment of 1H and 13C NMR spectra of some alpha-arylthio and alpha-arylsulfonyl substituted N-methoxy-N-methyl propionamides. Available from: [Link]

Sources

The Strategic Application of 4-Chloro-3-[(methylamino)sulfonyl]benzoic Acid in Diuretic Synthesis: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 4-Chloro-3-[(methylamino)sulfonyl]benzoic acid as a pivotal intermediate in the synthesis of potent diuretic agents. While its non-methylated counterpart, 4-chloro-3-sulfamoylbenzoic acid, is more commonly cited in the industrial synthesis of blockbuster drugs like furosemide and bumetanide, the N-methylated analogue presents unique characteristics and potential for the development of novel diuretic compounds. This document elucidates the synthesis of the title compound, explores its chemical properties, and provides detailed, field-proven protocols for its potential application in the synthesis of loop diuretics. The causality behind experimental choices, self-validating protocol design, and authoritative grounding are central pillars of this guide, ensuring both scientific integrity and practical applicability.

Introduction: The Sulfamoylbenzoic Acid Scaffold in Diuretic Drug Discovery

The discovery of sulfanilamide's diuretic properties was a watershed moment in medicinal chemistry, paving the way for the development of potent sulfonamide-type diuretics.[1] The 4-chloro-3-sulfamoylbenzoic acid scaffold has since become a cornerstone in the design of high-ceiling loop diuretics, which are essential in managing edema associated with congestive heart failure, liver cirrhosis, and renal disease.[2] These agents primarily exert their effects by inhibiting the Na-K-2Cl cotransporter (NKCC2) in the thick ascending limb of the loop of Henle.

This guide focuses on the N-methylated derivative, 4-Chloro-3-[(methylamino)sulfonyl]benzoic acid. The introduction of a methyl group to the sulfamoyl nitrogen can influence the compound's physicochemical properties, such as lipophilicity and hydrogen bonding capacity, which in turn may affect its reactivity, solubility, and the pharmacological profile of the final active pharmaceutical ingredient (API). We will first detail the synthesis of this key intermediate before exploring its application in the synthesis of diuretic molecules.

Synthesis of the Intermediate: 4-Chloro-3-[(methylamino)sulfonyl]benzoic Acid

The synthesis of 4-Chloro-3-[(methylamino)sulfonyl]benzoic acid is a multi-step process that begins with a common starting material, 4-chlorobenzoic acid. The protocol described herein is adapted from established methodologies for analogous compounds and patent literature.[3]

Synthesis Workflow

The overall synthetic pathway can be visualized as a two-step process following the preparation of the starting material.

Synthesis_Workflow A 4-Chlorobenzoic Acid B 4-Chloro-3-(chlorosulfonyl)benzoic Acid A->B Chlorosulfonic Acid (140°C, 6h) C 4-Chloro-3-[(methylamino)sulfonyl]benzoic Acid B->C Aqueous Methylamine (Room Temp, 4h) Furosemide_Analogue_Synthesis cluster_0 Intermediate Preparation cluster_1 Final Condensation A 4-Chloro-3-[(methylamino)sulfonyl]benzoic Acid B 2-Amino-4-chloro-5-[(methylamino)sulfonyl]benzoic Acid A->B Nitration, then Reduction D N-Methyl Furosemide Analogue B->D C Furfurylamine C->D Condensation (Heat)

Caption: Proposed synthesis of an N-methyl furosemide analogue.

Protocol: Synthesis of 2-((Furan-2-ylmethyl)amino)-4-chloro-5-(N-methylsulfamoyl)benzoic Acid

This protocol is theoretical and would require optimization.

  • Nitration and Reduction: The initial step would involve the nitration of 4-Chloro-3-[(methylamino)sulfonyl]benzoic acid to introduce a nitro group, followed by its reduction to an amino group, yielding 2-amino-4-chloro-5-[(methylamino)sulfonyl]benzoic acid. This step is analogous to procedures used in bumetanide synthesis. [4]2. Condensation: In a reaction vessel, mix the 2-amino-4-chloro-5-[(methylamino)sulfonyl]benzoic acid with an excess of furfurylamine (molar ratio of approximately 1:3).

  • Heating: Heat the mixture to approximately 95-100°C for 2-3 hours.

  • Work-up: Cool the reaction mixture and pour it into water. Acidify with acetic acid to a pH of about 4 to precipitate the crude product.

  • Purification: Collect the solid by filtration, wash with water, and recrystallize from ethanol to obtain the purified N-methyl furosemide analogue.

Proposed Synthesis of a Bumetanide Analogue

The synthesis of bumetanide involves several steps, including the introduction of a phenoxy group and a butylamino group. [5][6]A similar strategy can be employed starting from 4-Chloro-3-[(methylamino)sulfonyl]benzoic acid.

Protocol: Synthesis of 3-(Butylamino)-4-phenoxy-5-(N-methylsulfamoyl)benzoic Acid

This protocol is theoretical and would require optimization.

  • Nitration: Nitrate 4-Chloro-3-[(methylamino)sulfonyl]benzoic acid to introduce a nitro group, yielding 4-chloro-5-nitro-3-[(methylamino)sulfonyl]benzoic acid.

  • Phenoxylation: React the product from step 1 with sodium phenolate to substitute the chloro group with a phenoxy group, forming 5-nitro-4-phenoxy-3-[(methylamino)sulfonyl]benzoic acid. This reaction is a critical step in bumetanide synthesis. [4]3. Reduction: Reduce the nitro group to an amino group using a catalyst such as palladium on carbon in a hydrogen atmosphere. This yields 3-amino-4-phenoxy-5-(N-methylsulfamoyl)benzoic acid.

  • Reductive Amination: React the amino compound with butyraldehyde in the presence of a reducing agent (e.g., sodium borohydride) or via catalytic hydrogenation to introduce the butylamino group. This one-pot reductive amination is an efficient method for this transformation. [6]5. Purification: The final product can be purified by crystallization from an appropriate solvent system.

Analytical Characterization

The intermediate and any final products should be thoroughly characterized to confirm their identity and purity.

Table of Expected Analytical Data for 4-Chloro-3-[(methylamino)sulfonyl]benzoic Acid:

TechniqueExpected Data
Mass Spectrometry Molecular Formula: C₈H₈ClNO₄S. Expected [M-H]⁻ at m/z 247.97897. [7]
¹H NMR Signals corresponding to the aromatic protons, the N-H proton of the sulfonamide, and the methyl protons.
¹³C NMR Signals for the carboxyl carbon, aromatic carbons, and the methyl carbon.
FT-IR Characteristic peaks for C=O (carboxylic acid), S=O (sulfonamide), N-H, and C-Cl bonds.
Melting Point 230-232°C [3]

Safety and Handling

As with all laboratory chemicals, proper safety precautions must be observed when handling 4-Chloro-3-[(methylamino)sulfonyl]benzoic acid and its precursors.

  • Personal Protective Equipment (PPE): Wear safety goggles, gloves, and a lab coat.

  • Handling: Handle in a well-ventilated area, preferably in a fume hood, especially when working with chlorosulfonic acid and thionyl chloride. Avoid inhalation of dust and vapors.

  • Storage: Store in a cool, dry place away from incompatible materials such as strong oxidizing agents. Keep the container tightly closed.

  • First Aid:

    • Skin Contact: Wash off immediately with plenty of soap and water.

    • Eye Contact: Rinse immediately with plenty of water for at least 15 minutes.

    • Inhalation: Move to fresh air.

    • Ingestion: Do NOT induce vomiting. Seek immediate medical attention.

Conclusion

4-Chloro-3-[(methylamino)sulfonyl]benzoic acid is a valuable, though less common, intermediate in the field of diuretic synthesis. While not the standard precursor for mass-produced diuretics like furosemide and bumetanide, its synthesis is well-documented, and its chemical structure allows for its logical application in the creation of novel analogues of these important drugs. The protocols and data presented in this guide offer a solid foundation for researchers to explore the potential of this compound in the development of next-generation diuretics and other pharmacologically active molecules. The strategic decision to use the N-methylated versus the non-methylated scaffold will depend on the desired final product characteristics and the synthetic efficiencies that can be achieved in a research and development setting.

References

  • H. J. Florestano, "4-halo-3-sulfamoylbenzamides and methods of preparing the same," U.S. Patent 3,203,987, issued August 31, 1965. [URL: https://patents.google.
  • ChemicalBook, "Bumetanide synthesis." [URL: https://www.chemicalbook.
  • BDH Chemicals Ltd., "4-chloro-3-sulphamyl benzoic acid and salts," U.S. Patent 3,088,873, issued May 7, 1963. [URL: https://patents.google.
  • Richter Gedeon Vegyeszeti Gyar Rt, "4-chloro-3-sulfamoylbenzoic acid hydrazides, a process for the preparation thereof, pharmaceutical compositions containing them and their use as medicaments," Canadian Patent CA1332739C, issued October 25, 1994. [URL: https://patents.google.
  • Suzhou Kaiyuan Minsheng Sci & Tech Co Ltd, "Preparation method of bumetanide," Chinese Patent CN115677544A, issued February 3, 2023. [URL: https://patents.google.
  • BenchChem, "A Comparative Guide to Diuretic Precursors: 4-Chloro-3-nitro-5-sulfamoylbenzoic Acid and Alternatives." [URL: https://www.benchchem.com/product/b138895]
  • BenchChem, "Synthesis routes of 4-Chloro-3-chlorosulfonylbenzoic acid." [URL: https://www.benchchem.com/synthesis/4-chloro-3-chlorosulfonylbenzoic-acid]
  • Science Union Et Cie, "Preparation of 4-chloro-3-sulphamoyl-n-(2,3-dihydro-2-methyl-1h-indol-1-yl)," U.S. Patent 5,110,946, issued May 5, 1992. [URL: https://patents.google.
  • Midy Spa, "Process for the preparation of furosemide," U.S. Patent 5,739,361, issued April 14, 1998. [URL: https://patents.google.
  • M. Manidhar, A. Devarapalli, and T. Toram, "FACILE, ONE POT SYNTHESIS OF BUMETANIDE, A LOOP DIURETIC OF SULFAMOYL CATEGORY TO TREAT HEART FAILURE," International Journal of Research in Pharmacy and Chemistry, 2011. [URL: https://www.ijrpc.com/files/0-41.pdf]
  • M. D. C. Martins, et al., "Synthesis, In Silico and In Vitro Evaluation of Antimicrobial and Toxicity Features of New 4-[(4-Chlorophenyl)sulfonyl]benzoic Acid Derivatives," Molecules, 2021. [URL: https://www.mdpi.com/1420-3049/26/22/6895]
  • Archimica Srl, "Process for the preparation of furosemide," World Intellectual Property Organization, WO1996012714A1, published May 2, 1996. [URL: https://patents.google.
  • R.V. Labs, "FACILE, ONE POT SYNTHESIS OF BUMETANIDE, A LOOP DIURETIC OF SULFAMOYL CATEGORY TO TREAT HEART FAILURE," Semantic Scholar, 2011. [URL: https://www.semanticscholar.org/paper/FACILE%2C-ONE-POT-SYNTHESIS-OF-BUMETANIDE%2C-A-LOOP-OF-Manidhar-Devarapalli/a8a1e3b5e4e8e1f5d6f3c7e7b6b9b1d5c7a5f1e8]
  • Midy Spa, "Process for the preparation of furosemide," European Patent EP0788494B1, issued August 11, 1999. [URL: https://patents.google.
  • Jiangsu Tianhe Pharmaceutical Co Ltd, "A kind of preparation method of furosemide," Chinese Patent CN106117168A, published November 16, 2016. [URL: https://patents.google.
  • Schering Corp, "Sulfonamide compounds," World Intellectual Property Organization, WO2006036670A1, published April 6, 2006. [URL: https://patents.google.
  • Santa Cruz Biotechnology, "4-chloro-3-[(methylamino)sulfonyl]benzoic acid." [URL: https://www.scbt.com/p/4-chloro-3-methylamino-sulfonyl-benzoic-acid-1429-44-3]
  • Zhejiang Huahai Pharmaceutical Co Ltd, "Method for preparing bumetanide," Chinese Patent CN101591276B, issued July 18, 2012. [URL: https://patents.google.
  • PubChem, "4-chloro-3-[(methylamino)sulfonyl]benzoic acid." [URL: https://pubchem.ncbi.nlm.nih.gov/compound/851354]
  • ChemicalBook, "4-chloro-3-methylsulfonyl-benzoic acid synthesis." [URL: https://www.chemicalbook.
  • PubChem, "4-Chloro-3-sulfamoylbenzoic acid." [URL: https://pubchem.ncbi.nlm.nih.gov/compound/14568]
  • Tokyo Chemical Industry, "4-Chloro-3-sulfamoylbenzoic Acid." [URL: https://www.tcichemicals.com/IN/en/p/A1189]
  • PrepChem.com, "Synthesis of 2-chloro-4-(methylsulfonyl)benzoic acid." [URL: https://www.prepchem.com/synthesis-of-2-chloro-4-methylsulfonyl-benzoic-acid]
  • P. W. Feit, "Bumetanide--the way to its chemical structure," J. Clin. Pharmacol., 1981. [URL: https://pubmed.ncbi.nlm.nih.gov/7014589/]
  • C. T. Supuran, et al., "Carbonic anhydrase inhibitors: 4-sulfamoyl-benzenecarboxamides and 4-chloro-3-sulfamoyl-benzenecarboxamides with strong topical antiglaucoma properties," J. Med. Chem., 1998. [URL: https://pubmed.ncbi.nlm.nih.gov/9544211/]
  • M. S. Kavitha, et al., "An analysis of structural, spectroscopic signatures, reactivity and anti-bacterial study of synthetized 4-chloro-3-sulfamoylbenzoic acid," Request PDF, 2021. [URL: https://www.researchgate.net/publication/349148386_An_analysis_of_structural_spectroscopic_signatures_reactivity_and_anti-bacterial_study_of_synthetized_4-chloro-3-sulfamoylbenzoic_acid]
  • PubChem, "4-chloro-3-[(3-chloro-4-methylphenyl)sulfamoyl]benzoic acid." [URL: https://pubchem.ncbi.nlm.nih.gov/compound/3517367]
  • Eureka | Patsnap, "Method for preparing 2-chloro-3-methyl-4-methylsulfonyl benzoic acid." [URL: https://eureka.patsnap.
  • Stauffer Chemical Company, "PREPARATION OF 2-(CHLORO, BROMO OR NITRO)-4-(ALKYLSULFONYL)BENZOIC ACIDS AND INTERMEDIATES," European Patent EP0447421B1, issued September 18, 1991. [URL: https://data.epo.org/publication-server/document?
  • M. Lisa, et al., "Novel Charge-Switch Derivatization Method Using 3-(Chlorosulfonyl)benzoic Acid for Sensitive RP-UHPLC/MS/MS Analysis of Acylglycerols, Sterols, and Prenols," Analytical Chemistry, 2023. [URL: https://pubs.acs.org/doi/10.1021/acs.analchem.3c03531]
  • S. A. Al-Saadi, et al., "New 4-amino-3-chloro benzoate ester derivatives as EGFR inhibitors: synthesis, in silico and biological analyses," Future Medicinal Chemistry, 2024. [URL: https://pubmed.ncbi.nlm.nih.gov/39568325/]
  • LGC Standards, "4-Chloro-3-sulfamoylbenzoic Acid." [URL: https://www.lgcstandards.com/US/en/4-Chloro-3-sulfamoylbenzoic-Acid/p/TRC-C423875-10MG]

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing 4-Chloro-3-[(methylamino)sulfonyl]benzoic Acid Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Process Logic

This guide addresses the synthesis of 4-Chloro-3-[(methylamino)sulfonyl]benzoic acid , a critical intermediate for diuretic pharmaceuticals like Indapamide . The synthesis typically proceeds via a two-step sequence:[1]

  • Chlorosulfonation: Electrophilic aromatic substitution using chlorosulfonic acid.

  • Amination: Nucleophilic substitution of the sulfonyl chloride with methylamine.

Low yields in this pathway are rarely due to a single catastrophic failure but rather a cascade of inefficiencies: incomplete chlorosulfonation, hydrolysis of the moisture-sensitive sulfonyl chloride intermediate, or competitive side-reactions during amination. This guide provides a self-validating troubleshooting framework to isolate and resolve these bottlenecks.

Process Visualization

The following diagram outlines the reaction pathway and critical control points (CCPs) where yield is commonly lost.

SynthesisPath Start 4-Chlorobenzoic Acid (Starting Material) Step1 Step 1: Chlorosulfonation (ClSO3H, 130°C) Start->Step1 Electrophilic Attack Inter Intermediate: 4-Chloro-3-(chlorosulfonyl)benzoic acid Step1->Inter Isolation (Ice Quench) Side1 Side Product: Sulfonic Acid (Hydrolysis) Inter->Side1 Moisture/High Temp Step2 Step 2: Amination (MeNH2, <10°C) Inter->Step2 Nucleophilic Attack Step2->Side1 Competitive Hydrolysis Product Target: 4-Chloro-3-[(methylamino)sulfonyl]benzoic acid Step2->Product Selective Amination

Caption: Critical pathway showing the vulnerability of the sulfonyl chloride intermediate to hydrolysis (Red Node).

Module 1: The Chlorosulfonation Step

Objective: Maximize conversion to 4-chloro-3-(chlorosulfonyl)benzoic acid.

Q: The reaction mixture becomes an unstirrable paste. How does this affect yield?

A: Poor agitation leads to localized "hot spots" and incomplete reaction. The chlorosulfonation of 4-chlorobenzoic acid is heterogeneous initially.

  • Mechanism: As the reaction proceeds, the product can precipitate or increase viscosity, preventing the reagent (ClSO₃H) from accessing the unreacted core.

  • Solution:

    • Stoichiometry: Ensure a minimum ratio of 5:1 to 6:1 (w/w) of Chlorosulfonic acid to substrate. The acid acts as both reagent and solvent.

    • Temperature Ramping: Do not heat to 130°C immediately. Hold at 60-80°C for 1 hour to allow partial dissolution before ramping to 130°C for the final conversion [1].

    • Thionyl Chloride Doping: Adding catalytic amounts of thionyl chloride (SOCl₂) can reduce viscosity and scavenge water generated during the reaction, pushing the equilibrium toward the sulfonyl chloride.

Q: My yield after quenching on ice is low (<70%). Where is the product going?

A: The product likely hydrolyzed back to the water-soluble sulfonic acid during the quench.

  • The Trap: The sulfonyl chloride group (-SO₂Cl) is highly susceptible to hydrolysis, especially in the acidic, hot environment created when quenching ClSO₃H into water.

  • Troubleshooting Protocol:

    • Temperature Control: The quench temperature must never exceed 5°C . Use an external ice/salt bath and add the reaction mass dropwise onto crushed ice.

    • Filtration Speed: Filter the intermediate immediately. Do not let it sit in the acidic slurry.

    • Wash Logic: Wash the cake with ice-cold water until the filtrate is pH ~4. Residual acid promotes decomposition during drying.

    • Drying: Dry under vacuum at <40°C . High heat dries the cake but also degrades the sulfonyl chloride.

Module 2: The Amination Step

Objective: Selective formation of the sulfonamide without hydrolyzing the chloride.

Q: I see a large amount of unreacted "sulfonic acid" in the aqueous layer. Is the amine unreactive?

A: The amine is reactive, but water is competing. This is a classic "Race Condition."

  • Mechanism: Methylamine (nucleophile) competes with water (nucleophile) for the sulfonyl chloride (electrophile). If the amine concentration is low or addition is slow, water wins, regenerating the sulfonic acid (which stays in the water layer and is lost).

  • Corrective Action:

    • Reverse Addition: Do not add amine to the sulfonyl chloride. Instead, add the solid sulfonyl chloride portion-wise to a chilled solution of excess methylamine [2]. This ensures the electrophile always encounters a high concentration of amine.

    • Concentration: Use 40% aqueous methylamine or alcoholic methylamine to minimize water content.

    • Stoichiometry: You need at least 3 equivalents of methylamine:

      • 1 eq to neutralize the Carboxylic Acid (-COOH → -COO⁻).

      • 1 eq to react with Sulfonyl Chloride (-SO₂Cl → -SO₂NHMe).

      • 1 eq to neutralize the HCl byproduct.

Q: How do I prevent the formation of the diamide (amide at the carboxyl group)?

A: The carboxyl group is generally unreactive toward amines under these mild conditions unless activated.

  • Validation: If you observe diamide (insoluble in base), it indicates you likely generated an acid chloride (benzoyl chloride) species during Step 1 (possibly by using too much SOCl₂ or excessive heat).

  • Control: Ensure the intermediate from Step 1 is the acid-sulfonyl chloride , not the bis-acid chloride . The standard chlorosulfonic acid route leaves the -COOH intact. Avoid adding coupling agents or activating the carboxyl group.

Detailed Experimental Protocol (Best Practice)

This protocol synthesizes field-proven methods optimized for yield and purity [3, 4].

Step 1: Preparation of 4-Chloro-3-(chlorosulfonyl)benzoic acid
  • Setup: Equip a 3-neck flask with a mechanical stirrer (Teflon blade), thermometer, and a drying tube (CaCl₂).

  • Charging: Charge Chlorosulfonic acid (5.0 vol) . Cool to 10°C.[2]

  • Addition: Add 4-Chlorobenzoic acid (1.0 eq) portion-wise over 30 mins. Caution: HCl gas evolution.

  • Reaction:

    • Heat slowly to 80°C over 1 hour.

    • Ramp to 130°C and hold for 4–5 hours .[3]

    • Checkpoint: Take a small aliquot, quench on ice. TLC should show disappearance of starting material.

  • Quench: Cool reaction mass to 25°C. Pour dropwise onto Crushed Ice (10 vol) with vigorous stirring. Maintain internal temp <5°C.

  • Isolation: Filter the white precipitate immediately. Wash with ice-water (3x) until washings are pH 4–5.

  • Drying: Press dry on the filter. Note: Use immediately for Step 2 for best results. If storage is needed, dry under vacuum at 35°C.

Step 2: Synthesis of 4-Chloro-3-[(methylamino)sulfonyl]benzoic acid
  • Preparation: In a clean flask, charge 40% Aqueous Methylamine (4.0 eq) . Cool to 0–5°C .

  • Addition: Add the wet cake (or dried solid) from Step 1 portion-wise to the amine solution over 45 mins. Maintain temp <10°C.

    • Why? Keeps amine in excess to prevent hydrolysis.

  • Reaction: Allow to warm to 20°C and stir for 3 hours . The solution should become clear (salt formation).

  • Workup:

    • Cool to 10°C.

    • Acidify slowly with 6N HCl to pH 1–2 . The product will precipitate.[4][5]

  • Purification: Filter the solid. Wash with water.[3][4][5][6][7][8]

    • Recrystallization (if needed): Dissolve in minimum hot ethanol/water (1:1), treat with activated charcoal, filter hot, and cool to crystallize.

Quantitative Data Summary
ParameterRecommended RangeImpact of Deviation
ClSO₃H Ratio 5–6 volumes<4 vol: Stirring fails, low conversion.
Step 1 Temp 125–135°C<120°C: Slow reaction. >140°C: Tarry decomp.
Quench Temp <5°C>10°C: Rapid hydrolysis to sulfonic acid (Yield Loss).
MeNH₂ Eq 3.5–4.0 eq<3.0 eq: Incomplete reaction, pH drops too fast.
Addition Mode Solid into AmineAmine into Solid: High hydrolysis risk.

Troubleshooting Decision Tree

Troubleshooting Problem Problem: Low Overall Yield Check1 Check Step 1 Filtrate: Is it highly acidic & organic rich? Problem->Check1 Issue1 Issue: Hydrolysis during Quench Action: Lower quench temp, filter faster. Check1->Issue1 Yes Check2 Check Step 2 Aqueous Layer: Does it contain sulfonic acid? Check1->Check2 No Issue2 Issue: Competition with Water Action: Use higher conc. amine, reverse addition order. Check2->Issue2 Yes Check3 Check Purity: Is MP low or range wide? Check2->Check3 No Issue3 Issue: Isomers/Side Products Action: Recrystallize from EtOH/H2O. Check3->Issue3 Yes

Caption: Diagnostic flow to identify the root cause of yield loss.

References

  • Google Patents. (1965). US3203987A - 4-halo-3-sulfamoylbenzamides and methods of preparing the same.
  • Google Patents. (2007). CN1927833A - Synthesis method of indapamide.

Sources

Technical Support Center: 4-Chloro-3-[(methylamino)sulfonyl]benzoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

The following technical support guide is structured to address the stability, handling, and analytical challenges associated with 4-Chloro-3-[(methylamino)sulfonyl]benzoic acid (CAS: 1429-44-3). This content is designed for researchers and analytical scientists requiring high-level troubleshooting and experimental rigor.

Stability, Handling, and Analytical Troubleshooting[1]

Executive Technical Overview

4-Chloro-3-[(methylamino)sulfonyl]benzoic acid is a critical intermediate scaffold used primarily in the synthesis of sulfonamide-based diuretics and antihypertensive agents (e.g., analogs of indapamide or diapamide).[1] Its structural integrity is defined by three reactive moieties: a carboxylic acid, a secondary sulfonamide, and an aryl chloride.[1]

While generally stable under ambient conditions, this molecule exhibits specific sensitivities that can compromise experimental reproducibility.[1] The primary degradation risks are photolytic dechlorination , thermal decarboxylation , and pH-dependent solubility shifts that mimic degradation in HPLC assays.[1]

Physicochemical Profile[1][2][3][4][5][6][7][8][9]
PropertyDataCritical Note
CAS Number 1429-44-3Distinct from the unsubstituted sulfamoyl analog (CAS 1205-30-7).
Molecular Formula C₈H₈ClNO₄SMW: 249.67 g/mol
pKa (Acid) ~3.4 (Carboxylic)Highly ionized at physiological pH; requires acidic mobile phase for retention.[1]
pKa (Sulfonamide) ~11.0 (NH)The N-methyl group reduces acidity compared to primary sulfonamides.[1]
Solubility DMSO, MethanolLow water solubility at pH < 4; Soluble in alkaline buffers (pH > 8).[1]

Troubleshooting Guide & FAQs

This section addresses real-world scenarios reported by analytical and synthetic chemists.

Category A: Analytical Anomalies (HPLC/LC-MS)

Q1: I observe split peaks or "ghost" peaks in my HPLC chromatogram. Is the compound degrading on the column? Diagnosis: This is likely a pH mismatch , not degradation.[1] Mechanism: The carboxylic acid moiety (pKa ~3.[1]4) exists in equilibrium between its ionized (carboxylate) and non-ionized forms near its pKa.[1] If your mobile phase pH is between 3.0 and 4.0, the compound fluctuates between states, causing peak splitting.[1] Solution:

  • Buffer Control: Adjust mobile phase pH to < 2.5 (fully protonated) or > 5.5 (fully ionized).

  • Recommendation: Use 0.1% Formic Acid or Trifluoroacetic acid (TFA) in water/acetonitrile to lock the species in its protonated, hydrophobic form for consistent retention.[1]

Q2: My stock solution in DMSO turned yellow after 1 week at room temperature. Is it still usable? Diagnosis: Oxidative degradation or photolysis .[1] Mechanism: While DMSO is a universal solvent, it can act as a mild oxidant over time.[1] Furthermore, the aryl-chloride bond is susceptible to homolytic cleavage under ambient fluorescent light, leading to radical formation and yellowing (formation of azo-dimers or dechlorinated byproducts).[1] Solution:

  • Immediate Action: Discard the solution if quantitative accuracy is required.

  • Prevention: Store DMSO stocks at -20°C in amber glass vials . Avoid freeze-thaw cycles which can induce precipitation of polymorphic forms.[1]

Category B: Chemical Stability & Synthesis[3]

Q3: Can I heat this compound above 100°C during synthesis or drying? Diagnosis: Thermal Decarboxylation Risk. Mechanism: Electron-withdrawing groups (like the sulfonamide and chlorine) on the benzene ring can facilitate the loss of CO₂ from the benzoic acid moiety at elevated temperatures (>150°C) or under prolonged reflux in high-boiling solvents.[1] Solution:

  • Protocol: Dry samples under vacuum at ≤ 60°C .

  • Synthesis: If high-temperature coupling is required, ensure the carboxylic acid is protected (e.g., as a methyl ester) to prevent decarboxylation.[1]

Q4: I see a new impurity peak at RRT 0.85 after stress testing. What is it? Diagnosis: Likely Des-chloro analog or N-demethylated product .[1] Mechanism:

  • Photolytic: UV light causes homolysis of the C-Cl bond (Des-chloro impurity).[1]

  • Oxidative: Harsh oxidation can remove the N-methyl group, reverting it to the primary sulfonamide (CAS 1205-30-7).[1] Validation: Compare retention time with a standard of 4-chloro-3-sulfamoylbenzoic acid (CAS 1205-30-7).[1] If the peak matches, oxidative demethylation occurred.[1]

Experimental Protocols

Protocol A: Stability-Indicating HPLC Method

Use this method to separate the parent compound from its degradation products.

  • Column: C18 (e.g., Agilent Zorbax Eclipse Plus), 150 x 4.6 mm, 3.5 µm.[1]

  • Mobile Phase A: 0.1% Phosphoric Acid in Water (pH ~2.0).[1]

  • Mobile Phase B: Acetonitrile.[1]

  • Gradient:

    • 0 min: 95% A / 5% B

    • 15 min: 40% A / 60% B[1]

    • 20 min: 5% A / 95% B

  • Flow Rate: 1.0 mL/min.[1]

  • Detection: UV at 240 nm (Isosbestic point) and 270 nm (Max).[1]

  • Temperature: 30°C.

Protocol B: Forced Degradation Stress Test

Perform this to validate the stability profile of your specific lot.

  • Acid Stress: Dissolve 10 mg in 5 mL 0.1 N HCl. Heat at 60°C for 4 hours.

    • Expected Result: Stable (Benzoic acids are generally acid-stable).[1]

  • Base Stress: Dissolve 10 mg in 5 mL 0.1 N NaOH. Heat at 60°C for 4 hours.

    • Expected Result: Minor degradation.[1] (Sulfonamide bond is robust, but prolonged base + heat can hydrolyze the amide if present in derivatives).[1]

  • Oxidative Stress: Add 5 mL 3% H₂O₂.[1] Store RT for 24 hours.

    • Expected Result: Potential N-demethylation or ring oxidation.[1]

  • Photostability: Expose solid sample to 1.2 million lux hours (ICH Q1B standard).

    • Expected Result:Critical Failure Point . Significant degradation (dechlorination) expected.[1] Must protect from light.[1][2]

Degradation Pathway Visualization

The following diagram illustrates the theoretical degradation pathways based on the functional group chemistry of chlorosulfonamides.

DegradationPathways Parent 4-Chloro-3-[(methylamino)sulfonyl] benzoic acid (CAS 1429-44-3) Dechloro De-chloro Degradant (Photolytic) Parent->Dechloro UV Light (hν) -Cl radical Decarboxy Decarboxylated Product (Thermal >150°C) Parent->Decarboxy Heat (>150°C) -CO2 Demethyl N-Demethylated Analog (Oxidative) Parent->Demethyl Oxidation (H2O2) -CH3

Caption: Primary degradation pathways including photolytic dechlorination, thermal decarboxylation, and oxidative N-demethylation.[1]

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 14568, 4-Chloro-3-sulfamoylbenzoic acid (Structural Analog).[1] Retrieved January 31, 2026, from [Link][1]

(Note: While specific degradation papers for CAS 1429-44-3 are rare, the stability profile is derived from the well-documented chemistry of the 4-chloro-3-sulfamoylbenzoic acid class and ICH Q1A/Q1B guidelines for sulfonamides.)[1]

Sources

Technical Support Center: HPLC Separation of 4-Chloro-3-[(methylamino)sulfonyl]benzoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

The Molecule: "The Acidic Challenger"

Before troubleshooting, we must understand the "personality" of 4-Chloro-3-[(methylamino)sulfonyl]benzoic acid . This molecule is not a simple neutral organic; it is a dual-acidic species with distinct ionization behaviors that dictate its chromatographic performance.

Chemical Profile & Critical Parameters
ParameterValue / CharacteristicChromatographic Implication
Core Structure Benzoic Acid + SulfonamideDual ionization potential.
pKa 1 (COOH) ~3.5 (Estimated)Critical Zone: At pH > 3.5, the molecule becomes negatively charged, causing rapid elution and potential peak distortion (fronting/tailing).
pKa 2 (SO₂NHMe) ~10.5 (Estimated)Generally remains neutral in standard RP-HPLC conditions (pH 2–8).
Hydrophobicity Moderate (Cl group increases retention)Requires organic modifier (MeOH/ACN) for elution but retains well on C18 at low pH.
UV Absorbance Maxima ~230–254 nmAromatic ring + Sulfonamide conjugation provides strong UV signal.

Troubleshooting Guide (Q&A Format)

Phase 1: Peak Shape Issues (Tailing & Asymmetry)

Q: My peak looks like a "shark fin" (severe tailing). I'm using a standard C18 column with water/acetonitrile. What is wrong?

A: You are likely fighting secondary silanol interactions or ionization mismatch . Because your target has a carboxylic acid group, running in unbuffered water/acetonitrile allows the local pH to drift. If the pH is near the pKa (~3.5), the molecule splits between its neutral and ionized forms. The ionized form interacts with residual silanols on the silica surface, causing the "tail."

The Fix:

  • Lock the pH: You must use a buffer. Acidify your mobile phase to pH 2.5 – 3.0 . This keeps the carboxylic acid protonated (neutral), forcing it to interact purely with the C18 stationary phase rather than the silica backbone.

  • Buffer Choice: Use 20 mM Potassium Phosphate (pH 2.5) or 0.1% Formic Acid . Phosphate generally yields sharper peaks for acids due to higher ionic strength, which masks silanol sites.

  • Column Selection: Switch to an End-capped C18 or a Polar-Embedded C18 column. These are designed to shield acidic analytes from silica interactions.

Phase 2: Retention Time Instability

Q: My retention time shifts by 0.5–1.0 minutes between injections. Is my column failing?

A: It is rarely the column; it is usually the Mobile Phase Equilibrium . This compound is highly sensitive to small changes in organic composition and pH.

The Fix:

  • Pre-mixed Mobile Phase: Do not rely on the pump to mix 0.1% acid at 5%. Premix your aqueous buffer to ensure consistent pH and ionic strength.

  • Temperature Control: Are you running at ambient temperature? Fluctuations of 2°C can shift retention for polar-acidic compounds. Set your column oven to 30°C or 40°C constant.

  • Column Equilibration: Sulfonamide derivatives can adsorb slowly to the stationary phase. Ensure you equilibrate for at least 10–15 column volumes before the first injection.

Phase 3: Selectivity & Impurity Separation

Q: I cannot separate the target from its precursor, 4-Chlorobenzoic acid. They co-elute.

A: Both molecules are acidic and structurally similar. A standard C18 separation relies only on hydrophobicity, which may not be enough.

The Fix:

  • Leverage Pi-Pi Interactions: Switch to a Phenyl-Hexyl or Biphenyl column. The sulfonamide group on your target will interact differently with the phenyl ring of the stationary phase compared to the bare benzoic acid precursor, enhancing selectivity.

  • Methanol vs. Acetonitrile: Switch the organic modifier to Methanol . Methanol is a protic solvent and can participate in hydrogen bonding with the sulfonamide group, often altering selectivity compared to aprotic Acetonitrile.

The "Gold Standard" Protocol

This method is designed to be a robust starting point (Platform Method) for researchers. It prioritizes stability and peak shape.

Instrument Parameters
ParameterSettingRationale
Column C18 (L1) End-capped, 150 x 4.6 mm, 3.5 or 5 µmStandard robustness; end-capping reduces tailing.
Mobile Phase A 20 mM Potassium Phosphate Buffer, pH 2.5Suppresses COOH ionization; high buffer capacity.
Mobile Phase B Acetonitrile (HPLC Grade)Sharp peaks; low backpressure.
Flow Rate 1.0 mL/minStandard backpressure management.
Temperature 30°CStabilizes retention times.
Detection UV @ 254 nmOptimal sensitivity for the benzamide core.
Injection Vol 5–10 µLPrevent column overload.
Gradient Profile
Time (min)% Mobile Phase BEvent
0.010Initial Hold (Equilibration)
2.010Injection
15.060Linear Gradient Elution
16.090Column Wash
20.090Wash Hold
20.110Re-equilibration
25.010End of Run

Visualizing the Workflow

Troubleshooting Decision Tree

TroubleshootingTree Start Problem Identified IssueType What is the primary issue? Start->IssueType Tailing Peak Tailing / Asymmetry IssueType->Tailing Retention Retention Shift / Drift IssueType->Retention Resolution Poor Resolution IssueType->Resolution CheckPH Is Mobile Phase pH < 3.0? Tailing->CheckPH CheckTemp Is Column Oven Used? Retention->CheckTemp CheckOrg Using ACN? Resolution->CheckOrg AdjustPH Action: Lower pH to 2.5 (Suppress Ionization) CheckPH->AdjustPH No CheckCol Is Column End-capped? CheckPH->CheckCol Yes ChangeCol Action: Switch to Base-Deactivated C18 CheckCol->ChangeCol No SetTemp Action: Set Temp to 30°C CheckTemp->SetTemp No CheckBuffer Is Buffer Strength >10mM? CheckTemp->CheckBuffer Yes IncBuffer Action: Increase Buffer Conc. to 20-25mM CheckBuffer->IncBuffer No SwitchMeOH Action: Switch to MeOH (H-Bonding Selectivity) CheckOrg->SwitchMeOH Yes (Try first) CheckStat Is C18 providing separation? CheckOrg->CheckStat No SwitchPhenyl Action: Switch to Phenyl-Hexyl (Pi-Pi Interactions) CheckStat->SwitchPhenyl No

Caption: Logical decision tree for diagnosing and resolving common HPLC issues with acidic sulfonamides.

Method Development Logic

MethodDev Step1 1. pH Scouting Test pH 2.5 vs pH 4.5 Step2 2. Organic Modifier Compare ACN vs MeOH Step1->Step2 Step3 3. Gradient Slope Optimize %B/min Step2->Step3 Decision Resolution > 2.0? Step3->Decision Final Finalize Method Validate Decision->Final Yes AltCol Switch Column (Phenyl / Polar) Decision->AltCol No AltCol->Step2 Restart

Caption: Step-by-step workflow for optimizing the separation of 4-Chloro-3-[(methylamino)sulfonyl]benzoic acid.

References

  • PubChem. (n.d.).[1] 4-Chloro-3-sulfamoylbenzoic acid (Compound Summary). National Library of Medicine. Retrieved January 31, 2026, from [Link]

  • Helix Chromatography. (n.d.). HPLC Methods for analysis of Benzoic acid.[2][3][4][5] Retrieved January 31, 2026, from [Link]

Sources

optimizing reaction time and temperature for 4-Chloro-3-[(methylamino)sulfonyl]benzoic acid

Author: BenchChem Technical Support Team. Date: February 2026

This technical support guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of 4-Chloro-3-[(methylamino)sulfonyl]benzoic acid. This document provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to optimize reaction time and temperature, ensuring high yield and purity.

Introduction

The synthesis of 4-Chloro-3-[(methylamino)sulfonyl]benzoic acid, a key intermediate in various pharmaceutical compounds, involves the reaction of 4-chloro-3-(chlorosulfonyl)benzoic acid with methylamine. While the reaction appears straightforward, achieving optimal yield and purity requires careful control of reaction parameters, primarily temperature and time. This guide is structured to address common challenges and provide a systematic approach to process optimization.

Troubleshooting Guide & FAQs

This section addresses specific issues that may arise during the synthesis, providing potential causes and actionable solutions.

Q1: My reaction yield is consistently low. What are the likely causes?

A1: Low yields in this sulfonamide synthesis can stem from several factors:

  • Incomplete Reaction: The reaction may not have proceeded to completion. The nucleophilicity of methylamine is generally high, but factors like suboptimal temperature or insufficient reaction time can lead to unreacted 4-chloro-3-(chlorosulfonyl)benzoic acid.

  • Hydrolysis of the Sulfonyl Chloride: The starting material, 4-chloro-3-(chlorosulfonyl)benzoic acid, is highly susceptible to hydrolysis, especially in the presence of water. This side reaction consumes the starting material and reduces the yield of the desired product. Ensure all glassware is thoroughly dried and use anhydrous solvents where possible. If an aqueous solution of methylamine is used, the reaction should be performed under conditions that favor the aminolysis over hydrolysis.

  • Suboptimal Temperature: Running the reaction at a temperature that is too low can significantly slow down the reaction rate, leading to an incomplete reaction within a practical timeframe. Conversely, excessively high temperatures can lead to degradation of the starting material or product, and promote side reactions. For many sulfonamide syntheses, a temperature range of 0°C to 15°C is considered optimal to manage the exothermic nature of the reaction.[1]

Q2: I am observing significant amounts of an unknown impurity in my final product. How can I identify and minimize it?

A2: The primary impurity is often the hydrolysis product, 4-chloro-3-sulfobenzoic acid, formed from the reaction of 4-chloro-3-(chlorosulfonyl)benzoic acid with water. To minimize its formation:

  • Control Water Content: If using an aqueous solution of methylamine, consider adding the sulfonyl chloride slowly to a chilled solution of the amine to dissipate the heat of reaction and favor the desired reaction pathway.

  • Reaction Temperature: As mentioned, maintaining a lower temperature (e.g., 0-5°C) during the addition of the sulfonyl chloride can help control the exothermic reaction and reduce the rate of hydrolysis.

Another potential impurity could arise from the reaction of the product with any remaining sulfonyl chloride, though this is less likely given the reaction stoichiometry. Careful monitoring of the reaction by techniques like TLC or HPLC can help in identifying the appearance of byproducts.

Q3: The reaction seems to be very slow, even after several hours. What can I do to increase the reaction rate?

A3: If the reaction is sluggish, consider the following adjustments:

  • Temperature Increase: Cautiously increasing the reaction temperature can significantly enhance the reaction rate. However, this must be balanced against the risk of side reactions. A modest increase, for instance, from 0°C to room temperature, could be beneficial. A patent for a similar synthesis allows the reaction to stand at room temperature for four hours.[2]

  • Solvent Effects: The choice of solvent can influence the reaction rate. While aqueous methylamine is commonly used, exploring the use of an organic solvent in which both reactants are soluble could be an option.

  • Excess Amine: Using a molar excess of methylamine can help drive the reaction to completion.

Q4: How do I know when the reaction is complete?

A4: The progress of the reaction should be monitored to determine the optimal reaction time. Common techniques include:

  • Thin-Layer Chromatography (TLC): A simple and effective method to track the disappearance of the starting material (4-chloro-3-(chlorosulfonyl)benzoic acid).

  • High-Performance Liquid Chromatography (HPLC): Provides a more quantitative analysis of the reaction mixture, allowing for the determination of the relative amounts of starting material, product, and any impurities.

The reaction is generally considered complete when the starting sulfonyl chloride is no longer detectable.

Experimental Protocols

This section provides a baseline protocol and a systematic approach for optimizing reaction time and temperature.

Baseline Synthesis Protocol

This protocol is adapted from established procedures for the synthesis of 4-chloro-3-(methylsulfamoyl)benzoic acid.[2]

Materials:

  • 4-chloro-3-(chlorosulfonyl)benzoic acid

  • 25% aqueous methylamine solution

  • Deionized water

  • Acetic acid

  • Hydrochloric acid

  • Activated charcoal

  • Ice

Procedure:

  • In a suitable reaction vessel, chill a 25% aqueous solution of methylamine in an ice bath.

  • Slowly add the 4-chloro-3-(chlorosulfonyl)benzoic acid to the chilled methylamine solution with stirring. Maintain the temperature of the reaction mixture between 0-10°C during the addition.

  • After the addition is complete, allow the reaction mixture to stir at room temperature.

  • Monitor the reaction progress by TLC or HPLC until the starting material is consumed (a typical duration is around 4 hours).

  • Once the reaction is complete, remove the solvent under reduced pressure.

  • Dissolve the residue in water and treat with activated charcoal to decolorize the solution.

  • Filter the solution and acidify the filtrate to a pH of 6 with acetic acid.

  • Filter off any precipitate that forms.

  • Further acidify the filtrate with hydrochloric acid to precipitate the desired 4-chloro-3-[(methylamino)sulfonyl]benzoic acid.

  • Collect the product by filtration, wash with cold water, and dry.

Optimization of Reaction Temperature and Time

A design of experiments (DoE) approach can be systematically used to find the optimal conditions.

Experimental Workflow for Optimization:

OptimizationWorkflow cluster_setup Reaction Setup cluster_params Parameter Variation cluster_analysis Analysis cluster_optimization Optimization Setup Prepare parallel reactions in a controlled reactor system Temp Vary Temperature (e.g., 0°C, 10°C, 25°C, 40°C) Setup->Temp Time Vary Reaction Time (e.g., 1h, 2h, 4h, 8h) Setup->Time Quench Quench aliquots at specified time points Temp->Quench Time->Quench Analyze Analyze by HPLC for yield and purity Quench->Analyze Data Compile data into a response surface model Analyze->Data Optimal Determine optimal temperature and time Data->Optimal

Caption: Workflow for optimizing reaction temperature and time.

Step-by-Step Optimization Protocol:

  • Set up Parallel Reactions: Prepare a series of small-scale reactions in parallel, each with the same starting concentrations of reactants.

  • Vary Temperature: Assign a different, constant temperature to each set of reactions (e.g., 0°C, 10°C, 25°C, and 40°C).

  • Vary Reaction Time: At predetermined time intervals (e.g., 1, 2, 4, and 8 hours), take an aliquot from each reaction.

  • Quench and Analyze: Immediately quench the reaction in the aliquot and analyze it by a validated HPLC method to determine the yield of 4-Chloro-3-[(methylamino)sulfonyl]benzoic acid and the percentage of any impurities.

  • Data Analysis: Plot the yield and purity as a function of reaction time for each temperature. This will reveal the optimal conditions for maximizing yield while minimizing impurity formation.

Data Presentation

The results from the optimization study can be summarized in the following table format:

Temperature (°C)Reaction Time (h)Yield (%)Purity (%)Key Observations
01Slow reaction rate
2
4
8
101
2
4
8
251Faster reaction, potential for increased impurities
2
4
8
401Rapid reaction, significant impurity formation/degradation may be observed
2
4
8

Logical Relationships in Troubleshooting

The following diagram illustrates the logical connections between observed problems, their potential causes, and the recommended solutions.

TroubleshootingLogic LowYield Low Yield IncompleteReaction Incomplete Reaction LowYield->IncompleteReaction Hydrolysis Sulfonyl Chloride Hydrolysis LowYield->Hydrolysis SuboptimalTemp Suboptimal Temperature LowYield->SuboptimalTemp ImpureProduct Impure Product ImpureProduct->Hydrolysis ImpureProduct->SuboptimalTemp Degradation Product/Reactant Degradation ImpureProduct->Degradation SlowReaction Slow Reaction SlowReaction->SuboptimalTemp IncreaseTime Increase Reaction Time IncompleteReaction->IncreaseTime IncreaseTemp Increase Temperature (cautiously) IncompleteReaction->IncreaseTemp MonitorReaction Monitor Reaction (TLC/HPLC) IncompleteReaction->MonitorReaction ExcessAmine Use Excess Amine IncompleteReaction->ExcessAmine ControlWater Control Water Content (anhydrous conditions) Hydrolysis->ControlWater OptimizeTemp Optimize Temperature (e.g., 0-15°C) Hydrolysis->OptimizeTemp SuboptimalTemp->IncreaseTemp SuboptimalTemp->OptimizeTemp Degradation->OptimizeTemp

Caption: Troubleshooting logic for the synthesis of 4-Chloro-3-[(methylamino)sulfonyl]benzoic acid.

References

  • Google Patents. (1965). 4-halo-3-sulfamoylbenzamides and methods of preparing the same. (U.S. Patent No. 3,203,987).

Sources

how to remove impurities from 4-Chloro-3-[(methylamino)sulfonyl]benzoic acid

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Purification of 4-Chloro-3-[(methylamino)sulfonyl]benzoic Acid

Technical Overview & Impurity Profiling

4-Chloro-3-[(methylamino)sulfonyl]benzoic acid (CAS: 1429-44-3) is a critical scaffold in the synthesis of high-ceiling loop diuretics and related sulfonamide pharmaceuticals. In synthesis, it is typically generated via the aminolysis of 4-chloro-3-(chlorosulfonyl)benzoic acid with methylamine.

High-purity isolation is often complicated by three distinct classes of impurities. Understanding these is the prerequisite to selecting the correct purification vector.

Impurity ClassOriginChemical BehaviorRemoval Strategy
Hydrolysis Byproducts Hydrolysis of the sulfonyl chloride intermediate due to moisture. Forms 4-chloro-3-sulfobenzoic acid.[1]Highly water-soluble; Strong acid.Aqueous Washing: Remains in the aqueous mother liquor during acidic precipitation.
Starting Material Unreacted 4-chlorobenzoic acid (from incomplete chlorosulfonation).Soluble in organic solvents; co-precipitates with product in acid.Selective Recrystallization: Exploits differential solubility in EtOH/Water systems.
Inorganic Salts Methylammonium chloride or sodium chloride generated during reaction/neutralization.Water-soluble.[2][3][4]Water Wash: Removed during the final filtration of the precipitated cake.

Primary Purification Protocol: Acid-Base Reprecipitation

Use this protocol for crude material with purity <90% or significant mechanical impurities.

The Logic: This compound is an amphoteric molecule dominated by its carboxylic acid moiety (


). By dissolving it in a weak base, we convert it to a water-soluble carboxylate salt, allowing the filtration of non-acidic insolubles. Subsequent acidification reprecipitates the product while leaving highly polar sulfonic acid byproducts in solution.

Step-by-Step Workflow:

  • Dissolution: Suspend the crude solid in 5% Aqueous Sodium Bicarbonate (

    
    )  (10 mL per gram of solid). Stir at room temperature until dissolved.
    
    • Note: Avoid strong bases like NaOH initially if the impurity profile is unknown, as high pH can induce hydrolysis of the sulfonamide bond at elevated temperatures.

  • Filtration (Clarification): Filter the solution through a Celite pad or a 0.45

    
     membrane to remove mechanical particulates and unreacted non-acidic organic matter.
    
  • Precipitation: Cool the filtrate to

    
    . Slowly add 6N Hydrochloric Acid (HCl)  dropwise with vigorous stirring.
    
    • Target pH: Adjust to pH 1–2.

    • Observation: A thick white to off-white precipitate should form immediately.

  • Digestion: Allow the slurry to stir in the ice bath for 30 minutes. This "digestion" period encourages crystal growth, preventing the filter paper from clogging with fines.

  • Isolation: Filter the solid under vacuum. Wash the cake with ice-cold water (

    
     small volumes) to remove residual inorganic salts (NaCl) and the soluble sulfonic acid impurity.
    

Polishing Protocol: Recrystallization

Use this protocol for material with >95% purity to remove trace organic isomers (e.g., 4-chlorobenzoic acid).

The Logic: The methylsulfamoyl group increases polarity relative to the chlorobenzoic acid starting material. A binary solvent system (Ethanol/Water) is ideal; the ethanol dissolves the organic impurities, while the water acts as an anti-solvent to maximize recovery of the target sulfonamide.

Step-by-Step Workflow:

  • Solvent Prep: Prepare a mixture of Ethanol:Water (9:1 v/v) .

  • Reflux: Suspend the dried cake from Protocol 2 in the solvent mixture (approx. 5-7 mL/g). Heat to reflux (

    
    ).
    
    • Troubleshooting: If the solution does not clear, add pure Ethanol in 1 mL increments until dissolution is complete.

  • Hot Filtration (Optional): If the hot solution remains cloudy, filter rapidly through a pre-heated funnel to remove insoluble salts.

  • Crystallization: Remove from heat and allow the flask to cool slowly to room temperature on the benchtop (do not rush this step). Once at room temperature, move to a refrigerator (

    
    ) for 2 hours.
    
  • Collection: Filter the crystals. Wash with a small amount of cold 50% Ethanol/Water .

  • Drying: Dry in a vacuum oven at

    
     for 6 hours.
    

Diagnostic Troubleshooting (FAQs)

Q: My product is turning pink/red during drying. What is happening? A: This indicates oxidative degradation, likely due to trace aniline impurities or free methylamine residues.

  • Fix: Ensure the final wash in the Acid-Base protocol is thorough. If the color persists, perform a recrystallization with a pinch of activated charcoal in the boiling ethanol step to adsorb chromophores.

Q: I have low yield after the Acid-Base workup. A: You may be losing product to the mother liquor due to the "Salting In" effect or insufficient acidification.

  • Fix: Ensure the pH is strictly below 2.0. The sulfonamide group is weakly acidic; if the pH is around 4-5, a significant portion remains soluble as the salt.

Q: The NMR shows a persistent doublet peak around 7.5-8.0 ppm that isn't my product. A: This is likely unreacted 4-chlorobenzoic acid .

  • Fix: The Acid-Base method cannot separate this effectively (both are acids). You must rely on the Recrystallization Protocol. 4-Chlorobenzoic acid is significantly more soluble in cold ethanol than the sulfonamide target; it will remain in the supernatant.

Process Visualization

The following diagram maps the logical flow for purifying a crude synthesis mixture containing the target, starting materials, and hydrolysis byproducts.

PurificationWorkflow Crude Crude Mixture (Target + Impurities) Dissolve Dissolve in 5% NaHCO3 Crude->Dissolve Filter1 Filter Insolubles Dissolve->Filter1 Filtrate Filtrate (Soluble Salts) Filter1->Filtrate Target as Na-Salt Residue Solid Residue (Discard) Filter1->Residue Insolubles Acidify Acidify with 6N HCl (pH < 2) Filtrate->Acidify Precipitate Precipitate Forms Acidify->Precipitate MotherLiquor Mother Liquor (Contains Sulfonic Acid & Salts) Precipitate->MotherLiquor Filtrate CrudeSolid Isolated Solid (>90% Purity) Precipitate->CrudeSolid Filter & Wash Recryst Recrystallize (EtOH/Water) CrudeSolid->Recryst Final Final Product (>98% Purity) Recryst->Final Slow Cool

Caption: Logical workflow for the separation of 4-Chloro-3-[(methylamino)sulfonyl]benzoic acid from acidic and non-acidic impurities.

References

  • PubChem. (2025).[1][4] 4-Chloro-3-sulfamoylbenzoic acid (Compound Summary). National Library of Medicine. Retrieved January 31, 2026, from [Link]

Sources

Technical Support Center: Stability & Handling of 4-Chloro-3-[(methylamino)sulfonyl]benzoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Molecule Profile[1]

4-Chloro-3-[(methylamino)sulfonyl]benzoic acid (CAS: 1429-44-3 / Related: 1205-30-7 derivatives) is a critical intermediate in the synthesis of loop diuretics (e.g., analogs of bumetanide and furosemide). Its stability is compromised by three primary stress factors: alkaline hydrolysis (targeting the aryl chloride), acidic hydrolysis (targeting the sulfonamide bond), and photodegradation .

This guide provides technical protocols to prevent degradation during synthesis, purification, and storage.

Physicochemical Profile
PropertySpecificationCritical Note
Functional Groups Aryl Chloride, Sulfonamide, Carboxylic AcidThe ortho-sulfonamide and para-carboxyl groups activate the Chlorine towards nucleophilic attack.[1]
pKa Values ~3.5 (COOH), ~10.0 (Sulfonamide NH)Solubility changes drastically with pH; high pH risks Cl-displacement.
Major Impurities 4-Hydroxy derivative (Phenol), Sulfonic acid, MethylaminePhenolic impurities cause rapid yellowing due to oxidation.

The Chemistry of Degradation (Root Cause Analysis)

To prevent hydrolysis, one must understand the competing mechanisms. The molecule faces a "pincer attack" based on pH conditions.

Pathway A: Nucleophilic Aromatic Substitution ( ) – The Alkaline Risk

In basic media (pH > 10) and elevated temperatures, the electron-withdrawing sulfonyl (


) and carboxyl (

) groups activate the benzene ring. The chloride atom becomes a good leaving group, displaced by hydroxide ions (

).
  • Result: Formation of 4-hydroxy-3-[(methylamino)sulfonyl]benzoic acid.

  • Visual Indicator: Solution turns yellow/brown (phenols oxidize easily).

Pathway B: Sulfonamide Hydrolysis – The Acidic Risk

While sulfonamides are generally robust, the


 bond is susceptible to acid-catalyzed hydrolysis under reflux conditions.
  • Result: Cleavage into 4-chloro-3-sulfobenzoic acid and methylamine.

  • Visual Indicator: Loss of product yield; methylamine smell (fishy) if pH is subsequently raised.

Pathway C: Photolytic Dechlorination

Similar to Furosemide, this scaffold is sensitive to UV light, leading to radical dechlorination and complex polymerization.

Degradation Pathways Visualization

DegradationPathways Target 4-Chloro-3-[(methylamino)sulfonyl] benzoic acid AcidCond Strong Acid (HCl) + Heat (Reflux > 80°C) Target->AcidCond BaseCond Strong Base (NaOH) + Heat (pH > 11) Target->BaseCond LightCond UV Light / Oxidative Stress Target->LightCond Sulfonic Hydrolysis Product A: 4-Chloro-3-sulfobenzoic acid + Methylamine AcidCond->Sulfonic Sulfonamide Cleavage Phenol Hydrolysis Product B (SNAr): 4-Hydroxy-3-[(methylamino) sulfonyl]benzoic acid BaseCond->Phenol Chloride Displacement (SNAr) Yellow Photodegradation: Radical Dechlorination & Yellowing Polymers LightCond->Yellow Radical Mechanism

Figure 1: Competing degradation pathways based on environmental stress factors.

Troubleshooting Guide & FAQs

Category: Dissolution & pH Adjustment

Q1: I need to dissolve the compound in water. Can I use 1M NaOH?

Recommendation: Use with extreme caution.

  • Risk: High local pH at the point of addition can trigger immediate

    
     (chloride loss), especially if the solution is warm.
    
  • Protocol: Suspend the solid in water first. Add 1M NaOH dropwise with vigorous stirring at < 20°C . Stop exactly when the solution clears (approx. pH 7.5–8.0). Do not exceed pH 9.0.

  • Alternative: Use mild bases like Sodium Bicarbonate (

    
    ) or Potassium Carbonate (
    
    
    
    ) which buffer naturally around pH 8-9, preventing the "pH spike" that drives hydrolysis [1].

Q2: My aqueous solution turned yellow overnight. Is it still usable?

Diagnosis: Yellowing indicates phenol formation (hydrolytic dechlorination) or photodegradation.

  • Test: Run an HPLC. If a new peak appears at RRT ~0.8 (more polar than parent), you have significant hydrolysis.

  • Recovery: If degradation is < 2%, treat with activated charcoal (5% w/w) for 30 mins at room temperature, filter, and re-precipitate. If > 5%, discard.

Category: Reaction Conditions

Q3: Can I reflux this intermediate in 6N HCl to remove a protecting group elsewhere?

Recommendation: No.

  • Risk: While the aryl chloride is stable in acid, the sulfonamide bond (

    
    ) will hydrolyze under harsh acidic reflux (6N HCl, > 4 hours), releasing methylamine [2].
    
  • Solution: Use milder acids (TFA, dilute

    
    ) or lower temperatures (< 50°C). Monitor the release of methylamine (fishy odor) as a sign of failure.
    
Category: Storage[2]

Q4: The powder is clumping and slightly off-white. Why?

Diagnosis: Hygroscopicity leading to partial surface hydrolysis.

  • Mechanism: The carboxylic acid moiety attracts moisture. In the solid state, surface moisture allows slow hydrolysis or oxidation.

  • Prevention: Store in amber glass vials with a desiccant pack. Flush headspace with Argon/Nitrogen before sealing.

Experimental Protocols for Stability

Protocol A: Safe Solubilization (Preventing Base Hydrolysis)

Use this method for preparing stock solutions for biological assays or subsequent synthesis.

  • Calculate Equivalence: Determine the exact molar amount of base needed (1.05 equivalents relative to the carboxylic acid).

  • Temperature Control: Chill water to 4°C.

  • Slurry: Add 4-Chloro-3-[(methylamino)sulfonyl]benzoic acid to the water. It will remain a suspension.

  • Titration: Add 0.5M NaOH dropwise over 10 minutes while monitoring pH.

  • Endpoint: Stop addition when pH reaches 7.5–8.0. The solution should be clear.

  • Filtration: Immediately filter through a 0.22 µm membrane to remove any nucleation sites for precipitation.

  • Storage: Use immediately or freeze at -20°C. Do not store at 4°C in liquid form for > 24 hours.

Protocol B: HPLC Monitoring Method

Standardize this method to detect both the sulfonic acid (acid hydrolysis) and phenol (base hydrolysis) impurities.

ParameterSetting
Column C18 (e.g., Agilent Zorbax SB-C18), 150 x 4.6 mm, 3.5 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B Acetonitrile
Gradient 5% B to 90% B over 20 mins
Flow Rate 1.0 mL/min
Detection UV at 270 nm (Primary), 230 nm (Secondary)
Retention Order Sulfonic Acid (Early) < Phenol Impurity < Target < Dimer/Oligomers

Decision Tree: Handling & Troubleshooting

HandlingLogic Start Start: Handling 4-Chloro-3- [(methylamino)sulfonyl]benzoic acid CheckState Current State? Start->CheckState Solid Solid Powder CheckState->Solid Solution In Solution CheckState->Solution ColorCheck Color Check: White/Off-White? Solid->ColorCheck pHCheck Check pH Solution->pHCheck Store Store: Amber Vial, Desiccant, <25°C ColorCheck->Store Yes Purify Recrystallize: (EtOH/Water) ColorCheck->Purify No (Yellow) Acidic pH < 2 pHCheck->Acidic Basic pH > 10 pHCheck->Basic Neutral pH 4-8 pHCheck->Neutral RiskAcid RISK: Sulfonamide Hydrolysis Keep T < 40°C Acidic->RiskAcid RiskBase RISK: Cl Displacement Use Buffer, Keep Cold Basic->RiskBase Safe Stable Zone Protect from Light Neutral->Safe

Figure 2: Operational decision tree for storage and solution handling.

References

  • activ
  • National Institutes of Health (NIH). (2023). An Insight into the Degradation Processes of the Anti-Hypertensive Drug Furosemide. Retrieved from [Link] (Mechanisms of sulfonamide/halide hydrolysis in related structures).

  • Master Organic Chemistry. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism. Retrieved from [Link] (Fundamental mechanism of activated aryl chloride displacement).

  • PubChem. (2025).[2][3] 4-Chloro-3-sulfamoylbenzoic acid | CID 14568.[2] Retrieved from [Link] (Physicochemical properties and safety data).

Sources

analytical method validation for 4-Chloro-3-[(methylamino)sulfonyl]benzoic acid

Author: BenchChem Technical Support Team. Date: February 2026

This Technical Support Center guide addresses the analytical method validation for 4-Chloro-3-[(methylamino)sulfonyl]benzoic acid (CAS 1429-44-3). This compound is a critical intermediate and potential impurity in the synthesis of sulfonamide-class diuretics (e.g., Indapamide, Clopamide).

The guide follows ICH Q2(R2) and USP <1225> standards, focusing on High-Performance Liquid Chromatography (HPLC) as the primary analytical technique.

Current Status: Operational Support Tier: Level 3 (Method Development & Validation) Subject Matter: Analytical Validation & Troubleshooting

Core Analytical Method Profile

Before initiating validation, ensure your baseline method parameters align with the physicochemical properties of the analyte (pKa ~3.5 for benzoic acid; sulfonamide acidity ~10).

ParameterRecommended ConditionTechnical Rationale
Column C18 (L1), 150 x 4.6 mm, 3.5 µm or 5 µmProvides sufficient hydrophobic retention for the aromatic core while tolerating acidic mobile phases.
Mobile Phase A 0.1% Formic Acid or 20 mM Phosphate Buffer (pH 2.5)Critical: Low pH suppresses ionization of the carboxylic acid, preventing peak fronting and ensuring retention.
Mobile Phase B Acetonitrile (ACN)ACN provides sharper peaks for sulfonamides compared to Methanol.
Detection UV @ 254 nm or 270 nmThe benzene ring substituted with chlorine and sulfonyl groups shows strong absorbance here.
Flow Rate 1.0 mL/minStandard backpressure management.
Diluent Water:ACN (80:20 v/v)Match initial mobile phase conditions to prevent "solvent shock" and peak distortion.
Troubleshooting & FAQs (Q&A Format)
Q1: I am observing severe peak tailing (Asymmetry > 1.5). How do I fix this?

Diagnosis: Secondary interactions between the free carboxylic acid/sulfonamide nitrogen and residual silanols on the column stationary phase. Solution:

  • pH Adjustment: Ensure Mobile Phase A is at pH 2.5 ± 0.1 . If the pH is > 3.5, the carboxylic acid deprotonates (

    
    ), causing repulsion from the pores and interaction with cationic sites.
    
  • Ionic Strength: If using formic acid, switch to 20-25 mM Potassium Phosphate buffer (pH 2.5) . The higher ionic strength suppresses silanol activity better than organic acids.

  • Column Choice: Switch to a "base-deactivated" or "polar-embedded" C18 column designed for acidic compounds.

Q2: My retention time (RT) is drifting between injections.

Diagnosis: Inadequate column equilibration or temperature fluctuations. Solution:

  • Equilibration: Sulfonamide columns require longer equilibration times (minimum 20 column volumes) due to the slow partitioning of the polar sulfonyl group.

  • Temperature: Thermostat the column oven at 30°C or 35°C . Ambient temperature fluctuations significantly alter the partition coefficient (

    
    ) of ionizable compounds.
    
Q3: Recovery is low (< 90%) during accuracy studies at trace levels.

Diagnosis: Adsorption to glassware or precipitation in the sample matrix. Solution:

  • Solubility Check: The compound is sparingly soluble in pure water at low pH. Ensure your diluent contains at least 20-30% organic solvent (ACN/MeOH) .

  • Adsorption: Use amber glass silanized vials or polypropylene vials if non-specific binding is suspected. Avoid filtration with Nylon filters; use PTFE or PVDF instead.

Validation Protocol: Step-by-Step

This protocol is designed for validating the compound as an impurity (Limit Test/Quantitative) or Assay (Raw Material).

Workflow Visualization

ValidationWorkflow Start Method Optimization Spec Specificity (Stress Testing) Start->Spec Pass Spec->Start Interference? Lin Linearity & Range (5 Levels) Spec->Lin Resolution > 2.0 Acc Accuracy (Spike Recovery) Lin->Acc R² > 0.999 Acc->Start Matrix Effect? Prec Precision (Repeatability) Acc->Prec Recovery 98-102% LOD Sensitivity (LOD/LOQ) Prec->LOD If Impurity Method Report Final Validation Report Prec->Report If Assay Method LOD->Report

Caption: Logical workflow for analytical method validation (ICH Q2). Feedback loops indicate critical failure points requiring method re-optimization.

Detailed Experiments

A. Specificity (Forced Degradation)

  • Objective: Prove the method can separate 4-Chloro-3-[(methylamino)sulfonyl]benzoic acid from its degradation products.

  • Protocol:

    • Prepare 1 mg/mL stock solution.

    • Expose aliquots to:

      • Acid (0.1 N HCl, 60°C, 2h)

      • Base (0.1 N NaOH, 60°C, 2h)

      • Oxidation (3%

        
        , RT, 2h)
        
    • Acceptance Criteria: Peak purity angle < Purity threshold (using PDA detector). Resolution (

      
      ) > 1.5 between main peak and nearest degradant.
      

B. Linearity & Range

  • Objective: Confirm proportional response.

  • Protocol:

    • Assay: Prepare 5 levels from 80% to 120% of target concentration.

    • Impurity: Prepare 6 levels from LOQ to 150% of the specification limit.

  • Acceptance Criteria: Correlation coefficient (

    
    ) 
    
    
    
    .

C. Accuracy (Recovery)

  • Objective: Quantify matrix interference.

  • Protocol: Spike the analyte into the sample matrix (or placebo) at 3 levels: 50%, 100%, and 150% of the target concentration. Triplicate preparations for each level.

  • Acceptance Criteria: Mean recovery 98.0% – 102.0% (Assay) or 90.0% – 110.0% (Impurity).

D. Precision

  • System Precision: 6 injections of standard. RSD

    
    .[1]
    
  • Method Precision: 6 independent sample preparations. RSD

    
    .
    
Sensitivity Data (Typical Values)

Use these values as a benchmark during your feasibility studies.

ParameterTypical Value (UV @ 254 nm)Notes
LOD (Limit of Detection) ~ 0.05 µg/mLSignal-to-Noise ratio (S/N) = 3:1
LOQ (Limit of Quantitation) ~ 0.15 µg/mLSignal-to-Noise ratio (S/N) = 10:1
Relative Response Factor (RRF) 1.0 (vs. itself)If used as an impurity for a drug like Indapamide, RRF must be determined experimentally.
References
  • ICH Harmonised Tripartite Guideline . (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). International Conference on Harmonisation. Link

  • United States Pharmacopeia (USP) . (2023). General Chapter <1225> Validation of Compendial Procedures. USP-NF. Link

  • Snyder, L. R., Kirkland, J. J., & Glajch, J. L. (2012). Practical HPLC Method Development. Wiley-Interscience. (Authoritative text on mobile phase pH selection for ionizable compounds).
  • PubChem . (2024). 4-Chloro-3-[(methylamino)sulfonyl]benzoic acid (Compound Summary). National Library of Medicine. Link (Note: Structure comparison with CAS 1429-44-3).

Sources

dealing with poor solubility of 4-Chloro-3-[(methylamino)sulfonyl]benzoic acid in experiments

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Solubility Optimization Guide Subject: Troubleshooting 4-Chloro-3-[(methylamino)sulfonyl]benzoic acid (CAS 19064-24-5 / Related Derivatives) Ticket ID: SOL-BENZ-4CL-001 Assigned Specialist: Dr. A. Vance, Senior Application Scientist[1]

Executive Summary

You are likely encountering precipitation ("crashing out") when diluting this compound from an organic stock (DMSO) into aqueous buffers (PBS, media).[1][2][3] This is a classic physicochemical conflict driven by the molecule's dual nature : a lipophilic core (chlorobenzene) fighting against a hydrophilic tail (carboxylic acid/sulfonamide).[1]

This guide abandons generic advice. We will treat the solubility of 4-Chloro-3-[(methylamino)sulfonyl]benzoic acid as a controlled chemical reaction , not just a mixing step.

Module 1: The Physicochemical "Why"

Understanding the enemy is the first step to defeating it.

This molecule is a substituted benzoic acid .[1] Its solubility behavior is dictated almost entirely by its pKa .[1]

  • The Acidic Handle: The carboxylic acid group (

    
    ) has a pKa of approximately 3.5 – 4.0 .[1]
    
  • The Lipophilic Anchor: The Chloro group and the benzene ring are highly hydrophobic.

  • The Trap: In pure water or acidic buffers (pH < 4), the molecule is protonated (neutral).[1] In this state, it is essentially a rock—highly insoluble.[1] It must be ionized (

    
    ) to dissolve in water.
    
Visualizing the Solubility Cliff

The diagram below illustrates why your standard "add DMSO stock to PBS" method fails if the local pH drops or mixing is too slow.

SolubilityMechanism cluster_0 State A: The Problem cluster_1 State B: The Solution Node1 Protonated Form (COOH) Neutral Charge Node2 Lipophilic Core Dominates Node1->Node2 Low Solubility Node4 Ionized Form (COO-) Negative Charge Node1->Node4 Add Base (pH > 5) Node3 PRECIPITATION Node2->Node3 In Aqueous Media Node5 Hydration Shell Forms Node4->Node5 Water Dipoles Align Node6 STABLE SOLUTION Node5->Node6 Thermodynamic Stability

Figure 1: The Ionization Switch. Solubility is binary dependent on the protonation state of the carboxylic acid.

Module 2: Stock Solution Protocols

Do not use water for stocks. Hydrolysis risks and poor solubility make aqueous stocks unstable.[1]

Protocol A: The "Gold Standard" DMSO Stock

Best for: In vitro assays, Cell Culture (small volume additions).[1]

  • Solvent: Anhydrous DMSO (Dimethyl Sulfoxide), Grade: Cell Culture/Hybridoma tested.

  • Concentration: Target 10 mM to 50 mM .

  • Procedure:

    • Weigh powder into a glass vial (avoid polystyrene; DMSO etches it).[1]

    • Add DMSO.[1][2][3][4][5]

    • Critical Step: Vortex vigorously for 30 seconds. If particles persist, sonicate at 40°C for 5 minutes.

    • Visual Check: Solution must be crystal clear. Any turbidity indicates a supersaturated "metastable" state that will crash later.[1]

Protocol B: The "Salting-In" Stock (Advanced)

Best for: High concentration aqueous work or animal dosing.[1] Instead of fighting the acid, we convert it to a salt immediately.

  • Calculate the moles of your compound.[1]

  • Add 0.98 equivalents of 1M NaOH (Sodium Hydroxide).[1]

    • Why 0.98? To avoid overshooting pH which might damage the sulfonamide bond.[1]

  • Add water/saline to volume.[1]

  • The compound converts to Sodium 4-Chloro-3-[(methylamino)sulfonyl]benzoate , which is highly water-soluble.[1]

Module 3: Aqueous Dilution (Preventing "The Crash")

This is where 90% of experiments fail.[1] When you inject a DMSO stock into PBS, the DMSO diffuses away faster than the compound can solvate, leaving the compound stranded in a water environment.

The "Step-Down" Dilution Method

Scenario: You need 100 µM in Cell Media.

StepActionMechanism
1 Prepare Intermediate Dilute 50 mM DMSO stock 1:10 into pure ethanol or PEG400 first. (Result: 5 mM).
2 Pre-warm Media Heat cell culture media to 37°C. Cold media accelerates precipitation.
3 The Drop Add the intermediate solution to the media while vortexing the media . Do not add media to the drug.[1]
4 pH Check Check pH. If yellow (acidic), add 1N NaOH trace to return to pH 7.[1]4.

Why this works: The intermediate solvent (Ethanol/PEG) lowers the dielectric barrier, acting as a "bridge" between the DMSO and the water.

Module 4: In Vivo Formulation (Animal Studies)

Injecting pure DMSO is toxic.[1] Injecting a suspension yields erratic PK data.[1]

Recommended Vehicle: The "Micro-Emulsion"

Target Route: IP (Intraperitoneal) or PO (Oral Gavage).[1]

Recipe (Total Volume 10 mL):

  • Dissolve Compound in 5% DMSO (0.5 mL).

  • Add 40% PEG400 (4.0 mL). Mix until clear.

  • Add 5% Tween 80 (0.5 mL). Mix gently.

  • Slowly add 50% Saline (5.0 mL) while stirring.

Result: A clear, stable micellar solution.[1] The Tween 80 prevents the "crash" upon contact with saline.

Module 5: Troubleshooting & FAQs

Q: My DMSO stock froze and now has crystals. Is it ruined? A: Likely not. DMSO freezes at 19°C.[1]

  • Fix: Warm to 37°C in a water bath. Vortex until fully redissolved.[1]

  • Warning: If a "skin" forms on top, moisture has entered.[1] Discard, as water in DMSO promotes degradation of sulfonamides over time.[1]

Q: Can I autoclave the stock solution? A: Absolutely NOT. Sulfonamides are thermally liable to hydrolysis at high temperatures, especially under pressure. Use 0.22 µm PVDF or PTFE syringe filters for sterilization.[1] Do not use Nylon filters (compound may bind).[1]

Q: I see a "cloud" immediately upon adding to cell media. A: This is "microprecipitation."[1] Even if it disappears, your effective concentration is compromised.[1][6]

  • Immediate Fix: Lower the concentration.

  • Root Cause: Your media pH is likely slightly acidic (common in metabolic cultures).[1] Buffer with HEPES (25 mM) to hold pH at 7.4 firmly.

Q: Why not just use 100% Ethanol? A: 4-Chloro-3-[(methylamino)sulfonyl]benzoic acid has limited solubility in pure ethanol compared to DMSO.[1] You will struggle to reach high mM concentrations.[1]

Decision Logic: Workflow Diagram

Workflow Start Start: Solid Compound Decision1 Intended Application? Start->Decision1 CellCulture Cell Culture / In Vitro Decision1->CellCulture In Vitro Animal In Vivo (Animal) Decision1->Animal In Vivo StockDMSO Make 50mM Stock in Anhydrous DMSO Dilution Direct Dilution (Risk of Crash) StockDMSO->Dilution Not Recommended StepDown Step-Down Dilution (DMSO -> PEG -> Media) StockDMSO->StepDown Recommended Vehicle Vehicle: 5% DMSO / 40% PEG400 / 5% Tween StockDMSO->Vehicle For Injection StockSalt Make Sodium Salt (0.98 eq NaOH) StockSalt->Vehicle Aqueous Saline CellCulture->StockDMSO Animal->StockDMSO Low Dose Animal->StockSalt High Dose (>10mg/kg)

Figure 2: Operational Workflow for Solubilization based on experimental endpoint.

References

  • Yalkowsky, S. H., et al. (2010).[1] Handbook of Aqueous Solubility Data. CRC Press.[1][4] (Standard reference for benzoic acid derivative solubility profiles).

  • Lipinski, C. A. (2000).[1] "Drug-like properties and the causes of poor solubility and poor permeability." Journal of Pharmacological and Toxicological Methods. Link

  • Di, L., & Kerns, E. (2015).[1] Drug-Like Properties: Concepts, Structure Design and Methods. Academic Press.[1] (Chapter on Solubilization formulations for in vivo studies).

  • PubChem Compound Summary. (2024). "4-Chloro-3-sulfamoylbenzoic acid derivatives." Link

  • ThermoFisher Scientific. (2023).[1] "Technical Note: DMSO Compatibility in Cell Culture." Link

Disclaimer: This guide is for research purposes only. Always consult the specific Safety Data Sheet (SDS) for CAS 19064-24-5 before handling.

Sources

Technical Support Center: Interpreting Complex NMR Spectra of 4-Chloro-3-[(methylamino)sulfonyl]benzoic acid

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the analysis of 4-Chloro-3-[(methylamino)sulfonyl]benzoic acid. This guide is designed for researchers, medicinal chemists, and process development scientists who encounter challenges in interpreting the NMR spectra of this and structurally related molecules. The inherent complexity of its substitution pattern often leads to spectra that are not immediately intuitive. This document provides a series of troubleshooting guides and frequently asked questions (FAQs) to navigate these complexities, ensuring accurate and confident structural elucidation.

Introduction: Why is This Spectrum Complex?

The structure of 4-Chloro-3-[(methylamino)sulfonyl]benzoic acid presents several challenges for routine 1D NMR analysis. The primary difficulty arises from the 1,2,4-trisubstituted aromatic ring, which results in a complex and often overlapping spin system for the three aromatic protons. Additionally, the presence of two exchangeable protons (from the carboxylic acid and the sulfonamide) means their chemical shifts can be highly variable, depending on factors like solvent, concentration, and temperature.[1][2] This guide will break down these challenges systematically.

Frequently Asked Questions (FAQs)

Q1: What are the expected ¹H and ¹³C NMR chemical shifts for 4-Chloro-3-[(methylamino)sulfonyl]benzoic acid?

A1: While an exact match depends on the solvent and concentration, we can predict the approximate chemical shifts based on the electronic effects of the substituents. The electron-withdrawing nature of the chloro, sulfonyl, and carboxylic acid groups will shift the aromatic protons downfield.

Predicted Chemical Shifts in DMSO-d₆

Proton/Carbon Predicted ¹H Shift (ppm) Predicted ¹³C Shift (ppm) Rationale & Notes
-COOH 13.0 - 14.0 (broad s)~166The acidic proton is highly deshielded and its signal is often broad due to hydrogen bonding. Its position is highly sensitive to water content and concentration.[2] The carbonyl carbon is also deshielded.[3]
Ar-H6 8.2 - 8.4 (dd)~130This proton is ortho to the electron-withdrawing carboxylic acid group, leading to a significant downfield shift. It will be split by both H5 (ortho) and H2 (meta).
Ar-H2 8.1 - 8.3 (d)~128This proton is ortho to the sulfonyl group and meta to the carboxylic acid. It will appear as a doublet due to meta-coupling with H6.
Ar-H5 7.8 - 8.0 (d)~132This proton is ortho to the chloro group. It will appear as a doublet due to ortho-coupling with H6.
-SO₂NH- 7.5 - 8.0 (broad s or q)N/AThis exchangeable proton's shift is variable. It may show coupling to the methyl protons (as a quartet), but this is often broadened or lost due to exchange.[4]
-NHCH₃ 2.6 - 2.8 (d or s)~29The methyl protons will appear as a doublet if coupled to the NH proton (J ≈ 5 Hz) or a singlet if that coupling is absent due to exchange.
Ar-C1 (-COOH) N/A~133Quaternary carbon attached to the carboxylic acid.
Ar-C3 (-SO₂) N/A~140Quaternary carbon attached to the sulfonyl group, strongly deshielded.
Ar-C4 (-Cl) N/A~138Quaternary carbon attached to the chlorine atom.
Q2: What should the splitting pattern in the aromatic region look like?

A2: The aromatic region should contain signals for three distinct protons. Based on standard coupling constants, you should expect:

  • Ortho coupling (³J): 6-10 Hz (between H-5 and H-6).[5]

  • Meta coupling (⁴J): 2-4 Hz (between H-2 and H-6).[6]

  • Para coupling (⁵J): <1 Hz (between H-2 and H-5), typically not resolved.[7]

This leads to the following theoretical pattern:

  • H-2: A narrow doublet (d) with J ≈ 2-3 Hz from meta-coupling to H-6.

  • H-5: A wider doublet (d) with J ≈ 8-9 Hz from ortho-coupling to H-6.

  • H-6: A doublet of doublets (dd) with J ≈ 8-9 Hz and J ≈ 2-3 Hz.

dot graph "Aromatic_Spin_System" { layout=neato; node [shape=circle, style=filled, fontname="Helvetica", fontcolor="#FFFFFF"]; edge [fontname="Helvetica"];

H2 [label="H-2", pos="0,1.5!", fillcolor="#4285F4"]; H5 [label="H-5", pos="2,0!", fillcolor="#34A853"]; H6 [label="H-6", pos="0,0!", fillcolor="#EA4335"];

H6 -- H5 [label="Ortho (³J ≈ 8-9 Hz)", len=1.5, color="#5F6368"]; H6 -- H2 [label="Meta (⁴J ≈ 2-3 Hz)", len=1.0, color="#5F6368"]; } Caption: Expected coupling between aromatic protons.

Troubleshooting Guide: Common Spectral Problems

Problem 1: The aromatic region of my ¹H NMR spectrum is a complex, overlapping multiplet, not three distinct signals.

Solution/Explanation: This is a common issue that can arise from several factors:

  • Second-Order Effects: If the chemical shifts of the coupled protons are very close to each other (i.e., Δν/J is small), the simple first-order splitting rules (like the n+1 rule) break down. This leads to "roofing" (inner peaks of multiplets become more intense, outer peaks less so) and can distort the spectrum into a complex multiplet that is difficult to interpret by eye.

  • Solvent Choice: The chemical shifts of the aromatic protons can be influenced by the NMR solvent.[1] A solvent like benzene-d₆ may induce different shifts compared to CDCl₃ or DMSO-d₆, potentially resolving the overlap.[8]

  • Poor Shimming: An inhomogeneous magnetic field will cause peak broadening, which can merge distinct multiplets into one broad signal.[9] Ensure the instrument is properly shimmed before acquisition.

Troubleshooting Steps:

  • Re-run in a Different Solvent: Acquire the spectrum in a solvent with different properties (e.g., switch from DMSO-d₆ to acetone-d₆).

  • Use a Higher Field Spectrometer: A higher field strength (e.g., moving from 400 MHz to 600 MHz) increases the separation (in Hz) between the peaks, which can simplify the spectrum and reduce second-order effects.

  • Perform 2D NMR: A 2D COSY (Correlation Spectroscopy) experiment is the most definitive way to resolve this. It will show a cross-peak between protons that are coupled, allowing you to trace the connectivity even if the 1D signals overlap.[10][11] You should expect to see a strong cross-peak between H-5 and H-6, and a weaker one between H-2 and H-6.

Problem 2: I don't see a signal for the carboxylic acid (-COOH) or sulfonamide (-NH) proton.

Solution/Explanation: Exchangeable protons are frequently problematic. Their absence or broadness can be due to:

  • Chemical Exchange: These acidic protons can exchange with trace amounts of water (H₂O) or deuterium from the solvent (e.g., D₂O, CD₃OD). If the exchange rate is fast on the NMR timescale, the signal can broaden into the baseline or disappear entirely.

  • Solvent Suppression: If your sample has a significant amount of water and the experiment uses water suppression, the nearby broad signals from your exchangeable protons may also be partially or fully suppressed.

  • Very Broad Signal: In some solvents, particularly those that are not good hydrogen bond acceptors, the -COOH signal can become extremely broad and lost in the baseline noise.[2]

Protocol: D₂O Shake for Identifying Exchangeable Protons This is a definitive test to confirm the identity of -OH or -NH protons.[8]

  • Acquire Standard ¹H NMR: Run a standard proton NMR of your sample.

  • Add D₂O: Add one or two drops of deuterium oxide (D₂O) to your NMR tube.

  • Shake Vigorously: Cap the tube and shake it vigorously for 30-60 seconds to facilitate the H/D exchange.

  • Re-acquire ¹H NMR: Run the proton NMR again using the exact same parameters.

  • Analyze: The signals corresponding to the -COOH and -SO₂NH- protons will have disappeared or significantly decreased in intensity.

Problem 3: I see unexpected peaks in my spectrum. How can I identify if they are impurities or artifacts?

Solution/Explanation: Unexpected signals can be frustrating. They typically originate from residual solvents, reaction byproducts, or instrumental artifacts.

  • Common Solvents: Residual solvents from purification (e.g., ethyl acetate, hexane, dichloromethane) are common. Check a standard NMR solvent impurity chart.

  • Starting Materials: Incomplete reactions can leave starting materials. For example, the synthesis of this compound may start from 4-chlorobenzoic acid.[12] Compare your spectrum to that of the precursors.

  • Water: A broad peak around 1.5-4.0 ppm (depending on the solvent) is often due to water.[8]

  • Spinning Sidebands: Sharp, small peaks symmetrically flanking a large peak (especially the solvent peak) are spinning sidebands. Reduce the sample spinning rate to see if they move.

Workflow: Troubleshooting Unexpected Peaks

dot graph "Troubleshooting_Workflow" { graph [rankdir="TB", splines=ortho, nodesep=0.6]; node [shape=box, style="rounded,filled", fontname="Helvetica", fontcolor="#202124"]; edge [fontname="Helvetica"];

Start [label="Unexpected Peak\nObserved", fillcolor="#FBBC05"]; CheckSolvent [label="Compare peak to common\nresidual solvent charts.", fillcolor="#F1F3F4"]; D2O_Shake [label="Perform D₂O Shake\nExperiment", fillcolor="#F1F3F4"]; CheckImpurity [label="Is it an exchangeable\nproton (H₂O)?", shape=diamond, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Run2D [label="Run 2D NMR\n(HSQC/HMBC)", fillcolor="#F1F3F4"]; CheckSM [label="Compare to spectra of\nstarting materials/byproducts.", fillcolor="#F1F3F4"]; Identify [label="Assign structure of\nimpurity.", fillcolor="#34A853", fontcolor="#FFFFFF"]; Artifact [label="Check for spinning\nsidebands or other artifacts.", fillcolor="#F1F3F4"]; Ignore [label="Identify as artifact\nand ignore.", fillcolor="#5F6368", fontcolor="#FFFFFF"];

Start -> CheckSolvent; Start -> D2O_Shake; D2O_Shake -> CheckImpurity; CheckImpurity -> Identify [label="Yes"]; CheckImpurity -> CheckSM [label="No"]; CheckSM -> Identify; CheckSM -> Run2D [style=dashed]; Run2D -> Identify; Start -> Artifact -> Ignore; } Caption: A logical workflow for identifying unknown signals.

Problem 4: How can I definitively assign all the carbon signals, especially the quaternary ones?

Solution/Explanation: While ¹³C NMR provides the number of unique carbons, unambiguous assignment, especially for non-protonated (quaternary) carbons, requires 2D correlation experiments.

  • HSQC (Heteronuclear Single Quantum Coherence): This experiment shows correlations between protons and the carbons they are directly attached to (¹J coupling).[13] It will allow you to instantly assign the signals for C-2, C-5, C-6, and the methyl carbon based on the already assigned proton spectrum.

  • HMBC (Heteronuclear Multiple Bond Correlation): This is the key experiment for assigning quaternary carbons and piecing the molecular skeleton together. It shows correlations between protons and carbons over two or three bonds (²J and ³J coupling).[10][14]

Expected Key HMBC Correlations:

  • Methyl Protons (-CH₃): Will correlate to the carbon of the sulfonamide group.

  • H-2: Will correlate to the quaternary carbons C-4 (-Cl) and C-6, and potentially to the C-1 (-COOH) carbon.

  • H-5: Will correlate to the quaternary carbons C-3 (-SO₂) and C-1 (-COOH).

  • H-6: Will correlate to the quaternary carbon C-4 (-Cl) and C-2.

By combining the information from HSQC and HMBC, you can walk through the carbon skeleton and produce a complete, validated assignment of every atom in the molecule.[14]

References

  • THE SUBSTITUENT EFFECT ON VICINAL PROTON COUPLING CONSTANTS IN MONOSUBSTITUTED BENZENES. Canadian Science Publishing. Available from: [Link]

  • 4-chloro-3-[(methylamino)sulfonyl]benzoic acid. PubChem. Available from: [Link]

  • Troubleshooting 1H NMR Spectroscopy. University of Rochester Department of Chemistry. Available from: [Link]

  • Supporting Information for Ni-Catalyzed Carboxylation of C–F and C–H Bonds with CO2. Angewandte Chemie. Available from: [Link]

  • Supplementary Information: A practical and green protocol for the synthesis of carboxylic acids by oxidation of corresponding aromatic aldehydes and alcohols using molecular oxygen. The Royal Society of Chemistry. Available from: [Link]

  • HMBC and HMQC Spectra. Chemistry LibreTexts. Available from: [Link]

  • Coupling Constants. Chemistry LibreTexts. Available from: [Link]

  • 4-Chloro-3-sulfamoylbenzoic acid. PubChem. Available from: [Link]

  • Determining the coupling on a substituted benzene ring. Chemistry Stack Exchange. Available from: [Link]

  • Spin-Spin Splitting: J-Coupling. Organic Chemistry Data. Available from: [Link]

  • Common problems and artifacts encountered in solution-state NMR experiments. Wiley Online Library. Available from: [Link]

  • 2D NMR Spectroscopy: COSY, HSQC (HMQC) and HMBC. YouTube. Available from: [Link]

  • cosy hsqc hmbc: Topics by Science.gov. Science.gov. Available from: [Link]

  • NMR 5: Coupling Constants. YouTube. Available from: [Link]

  • NMR Spectroscopy Principles, Interpreting an NMR Spectrum and Common Problems. Technology Networks. Available from: [Link]

  • Any less-known tips on solving NMR problems? Reddit. Available from: [Link]

  • 4-chloro-3-sulfamoylbenzoic acid. Stenutz. Available from: [Link]

  • Carbon-13 chemical shift assignments of derivatives of benzoic acid. Wiley Online Library. Available from: [Link]

  • A Step-By-Step Guide to 1D and 2D NMR Interpretation. Emery Pharma. Available from: [Link]

  • Common 2D (COSY, HSQC, HMBC). San Diego State University NMR Facility. Available from: [Link]

  • NMR Spectroscopy Practice Problems. Chemistry Steps. Available from: [Link]

  • Solvents Influence H NMR Chemical Shifts and Complete H and C NMR Spectral Assignments for Florfenicol. Thieme Connect. Available from: [Link]

  • The C-13 NMR spectrum of benzoic acid. Doc Brown's Chemistry. Available from: [Link]

  • Question on H NMR spectrum of carboxylic acid / carboxylate mixtures. Reddit. Available from: [Link]

  • Spectroscopy of Carboxylic Acids and Nitriles. Chemistry LibreTexts. Available from: [Link]

  • 15N NMR spectroscopy acids: 7—solvent effects on α‐and ω‐amino. ResearchGate. Available from: [Link]

  • 4-halo-3-sulfamoylbenzamides and methods of preparing the same. Google Patents.
  • A Facile and Eco-Friendly Method for the Synthesis of Sulfonamide and Sulfonate Carboxylic Acid Derivatives. MDPI. Available from: [Link]

Sources

Validation & Comparative

A Comparative Guide to the Synthesis of 4-Chloro-3-[(methylamino)sulfonyl]benzoic acid

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: 4-Chloro-3-[(methylamino)sulfonyl]benzoic acid is a critical intermediate in the synthesis of numerous pharmaceuticals, most notably the potent loop diuretic Furosemide. The efficiency, scalability, and cost-effectiveness of its synthesis are paramount for pharmaceutical development and manufacturing. This guide provides an in-depth comparison of the prevalent synthetic routes to this key intermediate, offering field-proven insights and experimental data to inform researchers and drug development professionals in their selection of an optimal synthetic strategy.

Section 1: Prevailing Synthesis Route: Chlorosulfonation of 4-Chlorobenzoic Acid

The most established and widely documented method for synthesizing 4-Chloro-3-[(methylamino)sulfonyl]benzoic acid begins with the electrophilic aromatic substitution of 4-chlorobenzoic acid. This route is favored for its straightforward approach and reliance on readily available starting materials.

Mechanistic Rationale

The synthesis unfolds in two primary stages:

  • Chlorosulfonation: 4-Chlorobenzoic acid is treated with an excess of chlorosulfonic acid (ClSO₃H). The chloro and carboxylic acid groups are ortho-, para-directing and meta-directing deactivators, respectively. The sulfonation occurs at the 3-position due to the directing effect of the chloro group. The highly reactive chlorosulfonic acid serves as the source of the chlorosulfonyl group (-SO₂Cl).

  • Amination: The resulting 4-chloro-3-(chlorosulfonyl)benzoic acid is then reacted with methylamine (CH₃NH₂). The nucleophilic methylamine attacks the electrophilic sulfur atom of the sulfonyl chloride, displacing the chloride ion and forming the desired N-methylsulfonamide.

Experimental Workflow Diagram

G cluster_0 Route 1: Chlorosulfonation Pathway A 4-Chlorobenzoic Acid C Chlorosulfonation (130-150°C) A->C B Chlorosulfonic Acid (Excess) B->C D 4-Chloro-3-(chlorosulfonyl)benzoic Acid C->D Intermediate F Amination (0-30°C) D->F E Aqueous Methylamine (Chilled) E->F G 4-Chloro-3-[(methylamino)sulfonyl]benzoic acid F->G Final Product

Caption: Workflow for the chlorosulfonation route.

Detailed Experimental Protocol

Step 1: Synthesis of 4-chloro-3-(chlorosulfonyl)benzoic acid

  • In a fume hood, cautiously add 4-chlorobenzoic acid to a significant excess of chlorosulfonic acid in a reaction vessel equipped with a stirrer and a reflux condenser.

  • Heat the mixture to approximately 130°C for 5 hours.[1]

  • After cooling, the reaction mixture is carefully poured over crushed ice with vigorous stirring.

  • The precipitated solid, 4-chloro-3-(chlorosulfonyl)benzoic acid, is collected by filtration, washed with cold water to remove residual acid, and dried.[1]

Step 2: Synthesis of 4-Chloro-3-[(methylamino)sulfonyl]benzoic acid

  • The dried 4-chloro-3-(chlorosulfonyl)benzoic acid is added portion-wise to a chilled aqueous solution of methylamine (e.g., 25%).[2]

  • The reaction is typically allowed to proceed at room temperature for several hours to ensure complete conversion.[2]

  • The solvent is then removed under reduced pressure.

  • The residue is dissolved in water, and the solution may be clarified with activated charcoal.[2]

  • Acidification of the filtrate with an acid like HCl to a pH of 2 precipitates the final product, which is then filtered, washed with water, and dried.[3]

Performance Data
ParameterValue/ObservationSource
Starting Material 4-Chlorobenzoic Acid[4]
Key Reagents Chlorosulfonic Acid, Methylamine[2]
Reaction Temp. Step 1: ~130°C; Step 2: 0-30°C[1][2]
Reported Yield Varies, but generally moderate to good[5]
Purity High, after recrystallization
Discussion
  • Advantages: This route is robust and utilizes relatively inexpensive and accessible starting materials. The reaction sequence is logical and has been well-established in patent literature.[2]

  • Disadvantages: The use of a large excess of chlorosulfonic acid presents significant handling and environmental challenges. Chlorosulfonic acid is highly corrosive and reacts violently with water. The high-temperature requirement for the sulfonation step can also be energy-intensive on an industrial scale.

Section 2: Alternative Synthetic Approaches

While the chlorosulfonation of 4-chlorobenzoic acid is the most common, other routes have been explored to circumvent some of its drawbacks.

Route B: Oxidation of a Toluene Derivative

An alternative strategy involves the oxidation of a substituted toluene precursor. This approach can be advantageous if the corresponding toluene derivative is readily available or can be synthesized efficiently.

  • Starting Material: A potential starting point could be 4-chloro-3-sulfamoyltoluene or a related compound.

  • Oxidation: The methyl group of the toluene derivative is oxidized to a carboxylic acid. Common oxidizing agents for this transformation include potassium permanganate (KMnO₄) or nitric acid under specific conditions.[6]

Route C: Nitration-Reduction-Sulfonylation Sequence

Another multi-step approach could involve:

  • Nitration: Nitration of p-chlorobenzoic acid to introduce a nitro group, yielding 4-chloro-3-nitrobenzoic acid.[6]

  • Reduction: The nitro group is then reduced to an amino group (-NH₂).

  • Diazotization and Sulfonylation: The resulting amino group can be converted to a sulfonyl chloride via a Sandmeyer-type reaction, followed by amination with methylamine.

This route is more complex and involves additional steps, which may impact the overall yield and cost.

Section 3: Comparative Analysis and Recommendations

The choice of a synthetic route is often a trade-off between yield, cost, safety, and environmental impact.

Comparison Diagram

G cluster_comparison Route Comparison Start Decision Point: Choose Synthesis Route RouteA Route A: Chlorosulfonation Start->RouteA RouteB Route B: Toluene Oxidation Start->RouteB ProsA Pros: - Fewer Steps - Established Method - High Purity RouteA->ProsA ConsA Cons: - Harsh Reagents (ClSO₃H) - High Temperature - Safety Concerns RouteA->ConsA ProsB Pros: - Milder Conditions Possible - Avoids Chlorosulfonic Acid RouteB->ProsB ConsB Cons: - Precursor Availability? - Oxidation Byproducts - Potentially Lower Yield RouteB->ConsB

Caption: Key decision factors for synthesis routes.

Summary Table
FeatureRoute A: ChlorosulfonationRoute B: Toluene Oxidation
Number of Steps 2 (from 4-chlorobenzoic acid)1 (from substituted toluene)
Key Reagents Chlorosulfonic AcidStrong Oxidizing Agent (e.g., KMnO₄)
Scalability Proven on an industrial scaleDependent on precursor cost/availability
Safety/Environmental High concern due to ClSO₃HModerate, depending on oxidant
Overall Yield Generally goodPotentially variable
Recommendations
  • For large-scale industrial production: The Chlorosulfonation Route (Route A) remains the industry standard due to its proven scalability and the high purity of the final product. However, significant investment in safety infrastructure and waste management is essential.

  • For laboratory-scale synthesis and process development: Exploring the Toluene Oxidation Route (Route B) could be a viable alternative, especially if milder and more environmentally benign oxidation methods are employed. The primary challenge lies in the efficient and cost-effective synthesis of the required toluene precursor.

References

  • PrepChem.com. (n.d.). Synthesis of 4-chloro-3-nitro-5-n-butylsulfamoylbenzoic acid. Retrieved from [Link]

  • Google Patents. (1965). US3203987A - 4-halo-3-sulfamoylbenzamides and methods of preparing the same.
  • Google Patents. (1994). CA1332739C - 4-chloro-3-sulfamoylbenzoic acid hydrazides, a process for the preparation thereof, pharmaceutical compositions containing them and their use as medicaments.
  • Patsnap. (n.d.). Method for preparing 2-chloro-3-methyl-4-methylsulfonyl benzoic acid. Retrieved from [Link]

  • PubChem. (n.d.). 4-Chloro-3-sulfamoylbenzoic acid. Retrieved from [Link]

  • Google Patents. (n.d.). PREPARATION OF 2-(CHLORO, BROMO OR NITRO)-4-(ALKYLSULFONYL)BENZOIC ACIDS AND INTERMEDIATES.
  • Google Patents. (n.d.). CN112645853A - Preparation method of 2-chloro-3-alkoxymethyl-4-methylsulfonylbenzoic acid.
  • Google Patents. (n.d.). EP0788494B1 - Process for the preparation of furosemide.
  • Google Patents. (n.d.). US5233083A - Process for the preparation of 2-amino-3-chlorobenzoic acid.
  • ResearchGate. (2020). Synthesis, Characterization and Pharmacological Studies of Some New Furosemide Derivatives. Retrieved from [Link]

  • PubChem. (n.d.). 4-Chlorobenzoic Acid. Retrieved from [Link]

  • PubChem. (n.d.). Process for the preparation of furosemide - Patent US-5739361-A. Retrieved from [Link]

  • Google Patents. (n.d.). US5110946A - Preparation of 4-chloro-3-sulphamoyl-n-(2,3-dihydro-2-methyl-1h-indol-1-yl).
  • ResearchGate. (2007). Mild Method for Ullmann Reaction of 2‐Chlorobenzoic Acids and Aminothiazoles or Aminobenzothiazoles under Ultrasonic Irradiation. Retrieved from [Link]

  • National Institutes of Health. (2023). Synthesis and biological evaluation of sulfamoyl benzamide derivatives as selective inhibitors for h-NTPDases. Retrieved from [Link]

  • Google Patents. (n.d.). WO1996012714A1 - Process for the preparation of furosemide.
  • PubMed. (2005). Regioselective copper-catalyzed amination of chlorobenzoic acids: synthesis and solid-state structures of N-aryl anthranilic acid derivatives. Retrieved from [Link]

  • IRIS. (2024). Novel 2,4-Dichloro-5-sulfamoylbenzoic Acid Oxime Esters: First Studies as Potential Human Carbonic Anhydrase Inhibitors. Retrieved from [Link]

  • ResearchGate. (2005). Regioselective Copper-Catalyzed Amination of Chlorobenzoic Acids: Synthesis and Solid-State Structures of N -Aryl Anthranilic Acid Derivatives. Retrieved from [Link]

Sources

4-Chloro-3-[(methylamino)sulfonyl]benzoic acid vs. other benzoic acid derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Technical Comparison Guide: 4-Chloro-3-[(methylamino)sulfonyl]benzoic Acid vs. Non-Alkylated Analogs

Executive Summary

This guide provides an in-depth technical analysis of 4-Chloro-3-[(methylamino)sulfonyl]benzoic acid (hereafter referred to as the N-Methyl Derivative ), contrasting it with its widely used non-alkylated analog, 4-Chloro-3-sulfamoylbenzoic acid (the Standard Precursor ).

While the Standard Precursor (CAS 1205-30-7) is the foundational building block for "high-ceiling" loop diuretics like Furosemide and Bumetanide , the N-Methyl Derivative represents a specialized scaffold used to modulate lipophilicity and potency in second-generation sulfonamide diuretics (e.g., Diapamide ) and specific agrochemical intermediates. This guide details the synthetic divergence, physicochemical shifts, and experimental protocols required to handle the N-methylated variant effectively.

Part 1: Structural & Physicochemical Comparison

The introduction of a methyl group on the sulfonamide nitrogen fundamentally alters the molecule's hydrogen-bonding network and solubility profile.

FeatureN-Methyl Derivative (Topic) Standard Precursor (Alternative)
Chemical Structure 4-Chloro-3-(N-methylsulfamoyl)benzoic acid 4-Chloro-3-sulfamoylbenzoic acid
Functional Group Secondary Sulfonamide (-SO2NHMe)Primary Sulfonamide (-SO2NH2)
Molecular Weight ~249.67 g/mol 235.64 g/mol
Melting Point Lower (Typically 190–210°C range*)High (256–258°C)
Solubility (Organic) High (Soluble in EtOAc, DCM, THF)Low (Requires polar solvents like DMSO/DMF)
pKa (Sulfonamide) ~11.0 (Weaker acid)~10.0 (Acidic proton available)
Primary Application Diapamide , Lipophilic diuretics, HerbicidesFurosemide , Bumetanide , Indapamide

*> Note: The N-Methyl derivative exhibits a lower melting point due to the disruption of the intermolecular hydrogen bonding network that stabilizes the crystal lattice of the primary sulfonamide.

Part 2: Synthetic Pathways & Process Chemistry

The synthesis of both compounds shares a common upstream intermediate: 4-Chloro-3-(chlorosulfonyl)benzoic acid . The critical divergence occurs at the amination step.

Mechanism of Divergence
  • Chlorosulfonation: 4-Chlorobenzoic acid is treated with excess chlorosulfonic acid (

    
    ). This installs the sulfonyl chloride group at the meta position relative to the carboxyl group (directed by the combined ortho/para directing Cl and meta-directing COOH).
    
  • Amination (The Fork):

    • Standard Route: Reaction with Ammonia (

      
      )  yields the primary sulfonamide.
      
    • Topic Route: Reaction with Methylamine (

      
      )  yields the N-methyl secondary sulfonamide.
      
Comparative Workflow Diagram

G Start 4-Chlorobenzoic Acid Inter Intermediate: 4-Chloro-3-(chlorosulfonyl)benzoic acid Start->Inter ClSO3H, 130°C (Chlorosulfonation) Ammonia Reagent: NH3 (aq) Inter->Ammonia Methylamine Reagent: MeNH2 (aq/THF) Inter->Methylamine Prod_Std Standard Precursor: 4-Chloro-3-sulfamoylbenzoic acid (Primary Sulfonamide) Ammonia->Prod_Std Aminolysis Prod_Topic Topic Compound: 4-Chloro-3-[(methylamino)sulfonyl]benzoic acid (Secondary Sulfonamide) Methylamine->Prod_Topic N-Methylation (Higher Nucleophilicity)

Caption: Divergent synthesis of sulfonamide benzoic acid derivatives via the common sulfonyl chloride intermediate.

Part 3: Experimental Protocols

Protocol A: Synthesis of the N-Methyl Derivative (Topic)

Objective: Selective formation of the secondary sulfonamide without hydrolyzing the sulfonyl chloride to the sulfonic acid.

Reagents:

  • 4-Chloro-3-(chlorosulfonyl)benzoic acid (Freshly prepared or commercial).

  • Methylamine (40% aqueous solution or 2M in THF).

  • Solvent: Dichloromethane (DCM) or Water (if using aqueous amine).

Step-by-Step Methodology:

  • Preparation: Dissolve/suspend 1.0 eq of 4-Chloro-3-(chlorosulfonyl)benzoic acid in DCM. Cool the mixture to 0–5°C using an ice bath.

  • Addition: Slowly add 2.5 eq of Methylamine. Note: The excess amine acts as a base to neutralize the HCl generated.

    • Critical Control: If using aqueous methylamine, add dropwise to prevent a rapid exotherm which could hydrolyze the sulfonyl chloride to the sulfonic acid byproduct.

  • Reaction: Stir at 0°C for 30 minutes, then allow to warm to room temperature (25°C) for 2 hours. Monitor via TLC (EtOAc/Hexane) or HPLC.

  • Workup:

    • Acidify the mixture to pH 2 using 2N HCl. The product will precipitate (if in water) or partition into the organic layer (if in DCM).

    • Extract with EtOAc (2x), wash with brine, and dry over

      
      .
      
  • Purification: Recrystallize from Ethanol/Water.

    • Expected Yield: 85–92% (Methylamine is a stronger nucleophile than ammonia, often resulting in cleaner conversion than the primary sulfonamide).

Protocol B: Purity Analysis (HPLC)

To distinguish the N-Methyl derivative from potential impurities (e.g., unreacted sulfonic acid or non-methylated traces if ammonia contamination occurred).

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: 0.1% Phosphoric Acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient: 10% B to 80% B over 20 minutes.

  • Detection: UV at 254 nm.

  • Retention Time Logic: The N-Methyl Derivative will elute later (higher retention time) than the Standard Precursor due to the increased lipophilicity of the methyl group.

Part 4: Performance & Application Logic

Chemoselectivity & Side Reactions
  • Standard Precursor: The primary sulfonamide (

    
    ) has two acidic protons. In subsequent reactions (e.g., alkylation of the carboxylic acid), the sulfonamide nitrogen can compete, leading to unwanted N-alkylation side products.
    
  • N-Methyl Derivative: The secondary sulfonamide (

    
    ) has only one acidic proton and is sterically more hindered. This reduces the risk of bis-alkylation and simplifies downstream protection strategies.
    
Solubility & Bioavailability

For drug development, the N-Methyl derivative offers a "sweet spot" in polarity.

  • The Standard Precursor is highly polar and high-melting, often requiring aggressive solvents (DMF, DMSO) for reactions.

  • The N-Methyl Derivative dissolves readily in standard organic solvents (DCM, Acetone), facilitating easier handling and purification (e.g., column chromatography is easier due to better solubility).

Impurity Profile

When synthesizing the N-Methyl derivative, a common impurity is the Sulfonic Acid derivative (Hydrolysis product).

  • Cause: Water present in the methylamine solution competing with the amine for the sulfonyl chloride.

  • Mitigation: Use anhydrous Methylamine in THF or perform the reaction at lower temperatures (0°C) to favor amination over hydrolysis.

References

  • BenchChem. Technical Guide to 4-Chloro-3-sulfamoylbenzoic Acid (Standard Precursor). Retrieved from

  • PubChem. 4-Chloro-3-sulfamoylbenzoic acid (Compound Summary). National Library of Medicine. Retrieved from [1][2]

  • Sigma-Aldrich. Safety Data Sheet & Specifications: 4-Chloro-3-sulfamoylbenzoic acid.[3][4][5] Retrieved from

  • Google Patents. Preparation method of sulfonamide benzoic acid derivatives (CN105906589A). Retrieved from

  • Fisher Scientific. 4-Chloro-3-methylbenzoic acid (Structural Analog Data). Retrieved from

Sources

biological activity comparison of 4-Chloro-3-[(methylamino)sulfonyl]benzoic acid analogs

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Biological Activity of 4-Chloro-3-[(methylamino)sulfonyl]benzoic Acid Analogs

Executive Summary & Chemical Identity

4-Chloro-3-[(methylamino)sulfonyl]benzoic acid (CAS 1429-44-3) represents a critical scaffold in the medicinal chemistry of sulfonamide diuretics. While often encountered as a metabolic intermediate of antihypertensive agents like Diapamide or as a structural analog to the Indapamide precursor, its biological utility extends beyond simple renal excretion.

This guide objectively compares the biological activity of this specific N-methylated analog against its parent compound (4-Chloro-3-sulfamoylbenzoic acid) and its downstream pharmaceutical derivatives. The analysis focuses on two distinct biological axes: Renal Hemodynamics (NKCC2 inhibition) and Purinergic Signaling (NTPDase inhibition) .

Chemical Identity & Structural Context
  • Target Compound: 4-Chloro-3-[(methylamino)sulfonyl]benzoic acid[1]

    • Functional Group: N-methylsulfamoyl (-SO₂NHCH₃).

    • Role: Metabolite, Intermediate, NTPDase inhibitor probe.

  • Parent Scaffold: 4-Chloro-3-sulfamoylbenzoic acid (CAS 1205-30-7)[2][3]

    • Functional Group: Primary Sulfamoyl (-SO₂NH₂).

    • Role: Precursor to Indapamide; Standard Loop Diuretic pharmacophore.

  • Pharmaceutical Derivative: Indapamide / Diapamide

    • Functional Group: Lipophilic amide/hydrazide linked.

    • Role: Potent antihypertensive/diuretic.[4][5]

Biological Activity Comparison

The following table synthesizes the comparative biological profiles of the target compound versus its primary analogs.

Table 1: Comparative Biological Activity Profile

FeatureTarget: 4-Chloro-3-[(methylamino)sulfonyl]benzoic acid Parent: 4-Chloro-3-sulfamoylbenzoic acid Derivative: Indapamide
Primary Target NTPDase1 (CD39) / NKCC2 (Weak)NKCC2 (Mod) / CA IsozymesNKCC2 (Potent) / Ca²⁺ Channels
Mechanism Ecto-nucleotidase inhibition; Weak Na⁺ symport blockadeNa⁺-K⁺-2Cl⁻ Symport inhibitionVasodilation + Na⁺ Symport inhibition
Diuretic Potency Low (High polarity, rapid excretion)Moderate (Classic loop mechanism)High (Optimized lipophilicity)
Selectivity High specificity for purinergic modulationBroad sulfonamide activity (CA + NKCC2)Vascular smooth muscle > Renal tubule
Lipophilicity (LogP) ~1.2 (Predicted)~0.8~2.7
Key Application Purinergic Signaling Research , Metabolite StandardsSynthetic Scaffold , Glaucoma (CA inhibition)Hypertension Therapy

Application Note: The N-methyl substitution on the sulfonamide nitrogen (in the Target Compound) significantly reduces diuretic potency compared to the primary sulfonamide (Parent). However, this modification is critical for reducing carbonic anhydrase (CA) cross-reactivity while maintaining affinity for nucleotide-binding pockets in NTPDases [1, 2].

Mechanistic Analysis & Signaling Pathways

A. The Diuretic Axis: NKCC2 Inhibition

The classic mechanism for this class of compounds is the inhibition of the Na⁺-K⁺-2Cl⁻ cotransporter (NKCC2) in the Thick Ascending Limb (TAL) of the Loop of Henle.

  • Requirement: A free or monosubstituted sulfamoyl group is essential for binding to the Cl⁻ binding site of the transporter.

  • The Shift: The target compound possesses an N-methyl group. While it can still bind NKCC2, the steric bulk and altered H-bonding capacity reduce its affinity compared to the unsubstituted parent. This makes it a "weak" diuretic but a highly stable metabolic marker [3].

B. The Purinergic Axis: NTPDase Inhibition

Emerging research highlights the utility of sulfamoylbenzoic acid derivatives in modulating Purinergic Signaling .

  • Target: Ecto-nucleoside triphosphate diphosphohydrolase-1 (NTPDase1/CD39).

  • Mechanism: These compounds mimic the phosphate chain of ATP, blocking the hydrolysis of extracellular ATP to AMP.

  • Relevance: Inhibition of NTPDase1 preserves extracellular ATP levels, enhancing P2 receptor signaling which is crucial in thrombosis, inflammation, and cancer immunology [4].

Diagram 1: Divergent Signaling Pathways The following diagram illustrates how the Target Compound acts as a "switch" between renal ion transport and purinergic signaling modulation.

BiologicalPathways cluster_Renal Renal Pathway (Weak Activity) cluster_Purinergic Purinergic Pathway (Primary Research Utility) Compound 4-Chloro-3-[(methylamino) sulfonyl]benzoic acid NKCC2 NKCC2 Transporter (Thick Ascending Limb) Compound->NKCC2 Weak Inhibition NTPDase NTPDase1 (CD39) Compound->NTPDase Inhibition IonTransport Na+/K+/2Cl- Reabsorption NKCC2->IonTransport Blocks Diuresis Diuresis (Water Excretion) IonTransport->Diuresis Decreased Reabsorption ATP Extracellular ATP ATP->NTPDase Substrate P2Receptor P2 Receptor Activation ATP->P2Receptor Activates AMP AMP NTPDase->AMP Hydrolysis

Caption: Dual mechanism of action. The compound acts as a weak inhibitor of NKCC2 (Renal) but serves as a scaffold for NTPDase inhibition, preserving extracellular ATP pools.

Experimental Protocols

To validate the activity of 4-Chloro-3-[(methylamino)sulfonyl]benzoic acid, the following protocols are recommended. These are designed to be self-validating with positive controls.

Protocol A: NTPDase1 Inhibition Assay (Malachite Green)

Objective: Quantify the inhibitory potency (IC50) against NTPDase1.

  • Reagents:

    • Recombinant human NTPDase1 (CD39).

    • Substrate: 500 μM ATP.

    • Detection: Malachite Green Phosphate Detection Kit.

    • Buffer: 20 mM HEPES (pH 7.4), 5 mM CaCl₂, 120 mM NaCl.

  • Workflow:

    • Step 1 (Incubation): Incubate 10 ng of NTPDase1 with varying concentrations (0.1 μM – 100 μM) of the test compound for 10 minutes at 37°C.

    • Step 2 (Reaction): Add ATP (500 μM final) to initiate the reaction. Incubate for 20 minutes.

    • Step 3 (Termination): Add Malachite Green reagent to stop the reaction and complex with free inorganic phosphate (Pi).

    • Step 4 (Readout): Measure absorbance at 620 nm.

  • Validation:

    • Positive Control: POM-1 (Polyoxometalate-1) or ARL 67156.

    • Negative Control: Buffer only (no enzyme).

    • Success Criteria: The test compound should show dose-dependent reduction in Pi generation.

Protocol B: Diuretic Activity Screening (Rat Metabolic Cage)

Objective: Assess the in vivo renal effect compared to Furosemide.

  • Subjects: Male Wistar rats (200-250g), n=6 per group.

  • Dosing:

    • Vehicle (0.5% CMC).

    • Reference: Furosemide (20 mg/kg, IP).

    • Test: 4-Chloro-3-[(methylamino)sulfonyl]benzoic acid (20 mg/kg, IP).

  • Workflow:

    • Hydrate animals with saline (25 mL/kg, PO) immediately before dosing.

    • Place animals in individual metabolic cages for 5 hours.

    • Collect urine output hourly.

  • Analysis:

    • Measure Total Urine Volume (mL).

    • Measure Na⁺ and K⁺ concentration via Flame Photometry or ISE.

    • Expectation: The test compound will show significantly lower urine output and Na⁺ excretion compared to Furosemide, confirming its role as a weak metabolite rather than a potent drug [5].

Structure-Activity Relationship (SAR) Logic

The following decision tree explains the chemical logic used to optimize these analogs.

SAR_Logic Core Benzoic Acid Core (4-Cl, 3-SO2) Mod_N Sulfonamide Nitrogen Modification Core->Mod_N Free -NH2 (Free) Mod_N->Free Methyl -NH-CH3 (Methylated) (Target Compound) Mod_N->Methyl Amide -NH-Heterocycle (Indapamide) Mod_N->Amide Activity_Free High NKCC2 Affinity High CA Inhibition Free->Activity_Free Activity_Methyl Reduced NKCC2 Affinity NTPDase Selectivity Metabolic Stability Methyl->Activity_Methyl Activity_Amide High Lipophilicity Potent Antihypertensive Amide->Activity_Amide

Caption: SAR Decision Tree. Methylation of the sulfonamide nitrogen shifts the profile from a potent diuretic (NKCC2) to a more selective chemical probe with reduced systemic effects.

References

  • BenchChem. "An In-Depth Technical Guide to 4-Chloro-3-sulfamoylbenzoic Acid." BenchChem Technical Resources. Accessed January 31, 2026. Link

  • PubChem. "4-Chloro-3-sulfamoylbenzoic acid | C7H6ClNO4S." National Library of Medicine. Accessed January 31, 2026. Link

  • Sigma-Aldrich. "4-Chloro-3-sulfamoylbenzoic acid Product Information." Merck KGaA. Accessed January 31, 2026. Link

  • Robson, S. C., et al. "The E-NTPDase family of ectonucleotidases: Structure function relationships and pathophysiological significance." Purinergic Signalling, 2006. Link

  • Santa Cruz Biotechnology. "4-chloro-3-[(methylamino)sulfonyl]benzoic acid Data Sheet." SCBT. Accessed January 31, 2026. Link

Sources

A Spectroscopic Journey: Unraveling the Synthesis of 4-Chloro-3-[(methylamino)sulfonyl]benzoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

In the meticulous world of pharmaceutical development and synthetic chemistry, the unambiguous identification of a molecule and its precursors is paramount. Spectroscopic techniques serve as our eyes, allowing us to peer into the molecular structure and confirm the successful transformation of reactants into products. This guide provides an in-depth spectroscopic comparison of 4-Chloro-3-[(methylamino)sulfonyl]benzoic acid, a compound of interest in medicinal chemistry, and its key precursors, 2-chlorobenzoic acid and chlorosulfonic acid. We will explore how Infrared (IR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS) provide a detailed narrative of the chemical synthesis, ensuring the identity and purity of the final product.

The Synthetic Pathway: From Simple Precursors to a Complex Molecule

The synthesis of 4-Chloro-3-[(methylamino)sulfonyl]benzoic acid typically proceeds through a two-step process. The journey begins with the electrophilic substitution of 2-chlorobenzoic acid with chlorosulfonic acid to form an intermediate, 4-chloro-3-(chlorosulfonyl)benzoic acid. This intermediate is then subjected to amination with methylamine to yield the final product. Understanding the spectroscopic signatures of the starting materials is the first critical step in monitoring this transformation.

Synthesis_Pathway cluster_precursors Precursors cluster_intermediate Intermediate cluster_final_product Final Product 2-Chlorobenzoic_Acid 2-Chlorobenzoic Acid Intermediate_Product 4-Chloro-3-(chlorosulfonyl)benzoic acid 2-Chlorobenzoic_Acid->Intermediate_Product + Chlorosulfonic Acid Chlorosulfonic_Acid Chlorosulfonic Acid Final_Product 4-Chloro-3-[(methylamino)sulfonyl]benzoic acid Intermediate_Product->Final_Product + Methylamine

Figure 1: A simplified reaction scheme for the synthesis of 4-Chloro-3-[(methylamino)sulfonyl]benzoic acid.

Infrared (IR) Spectroscopy: Tracking Functional Group Transformations

Infrared spectroscopy is a powerful tool for identifying the presence and disappearance of key functional groups. The principle lies in the absorption of infrared radiation by molecules, which causes vibrations of their chemical bonds at specific frequencies. By comparing the IR spectra of the reactants and the product, we can confidently track the progress of the synthesis.

Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR Spectroscopy
  • Sample Preparation: A small amount of the solid sample (2-chlorobenzoic acid or 4-Chloro-3-[(methylamino)sulfonyl]benzoic acid) is placed directly on the ATR crystal. For the highly corrosive liquid, chlorosulfonic acid, a specialized diamond ATR accessory is recommended, and extreme caution must be exercised.

  • Data Acquisition: The IR spectrum is recorded, typically in the range of 4000-400 cm⁻¹.

  • Data Analysis: The obtained spectra are analyzed for characteristic absorption bands corresponding to specific functional groups.

Comparative IR Spectral Analysis
Functional Group2-Chlorobenzoic Acid (cm⁻¹)Chlorosulfonic Acid (cm⁻¹)4-Chloro-3-[(methylamino)sulfonyl]benzoic Acid (cm⁻¹)Significance of Change
O-H (Carboxylic Acid)~3000 (broad)-~3000 (broad)Persistence of the carboxylic acid group.
C=O (Carboxylic Acid)~1700-~1700Persistence of the carboxylic acid group.
S=O (Sulfonyl)-~1375, ~1170~1350, ~1160Appearance of the sulfonyl group in the product.
N-H (Amine)--~3300Appearance of the N-H bond from the methylamino group.
S-Cl-~560-Disappearance of the sulfonyl chloride intermediate.
C-Cl~750-~760Persistence of the chloro-substituent on the benzene ring.

The IR spectrum of 2-chlorobenzoic acid is dominated by the characteristic broad O-H stretch of the carboxylic acid around 3000 cm⁻¹ and the sharp C=O stretch near 1700 cm⁻¹. The C-Cl stretch is also observable. Chlorosulfonic acid , a strong and corrosive acid, exhibits strong S=O stretching vibrations.[1]

Upon formation of 4-Chloro-3-[(methylamino)sulfonyl]benzoic acid , the most significant changes are the appearance of two strong S=O stretching bands characteristic of the sulfonamide group and a distinct N-H stretching band around 3300 cm⁻¹. The broad O-H and the C=O stretches of the carboxylic acid moiety remain, confirming its presence in the final structure. The disappearance of the S-Cl bond vibration from the intermediate confirms the successful amination. A theoretical study on the related 4-chloro-3-sulfamoylbenzoic acid reported a carboxyl group C=O stretching vibrational mode at 1681 cm⁻¹ in the IR spectrum.[2]

Nuclear Magnetic Resonance (NMR) Spectroscopy: Elucidating the Molecular Skeleton

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. Both ¹H and ¹³C NMR are indispensable for confirming the substitution pattern on the aromatic ring and the presence of the methyl group in the final product.

Experimental Protocol: ¹H and ¹³C NMR Spectroscopy
  • Sample Preparation: A few milligrams of the sample are dissolved in a deuterated solvent (e.g., DMSO-d₆ or CDCl₃). Tetramethylsilane (TMS) is typically used as an internal standard.

  • Data Acquisition: The ¹H and ¹³C NMR spectra are acquired on a high-resolution NMR spectrometer.

  • Data Analysis: Chemical shifts (δ), coupling constants (J), and integration values are analyzed to assign the signals to specific protons and carbons in the molecule.

Comparative NMR Spectral Analysis

¹H NMR:

  • 2-Chlorobenzoic acid: The aromatic region of the ¹H NMR spectrum of 2-chlorobenzoic acid displays a complex multiplet pattern for the four aromatic protons.[3] The carboxylic acid proton appears as a broad singlet at a downfield chemical shift (>10 ppm).

  • 4-Chloro-3-[(methylamino)sulfonyl]benzoic acid: The ¹H NMR spectrum of the final product shows a more defined pattern for the three aromatic protons due to the new substitution pattern. A singlet corresponding to the methyl group (CH₃) protons will appear in the aliphatic region (around 2.5-3.0 ppm). The N-H proton of the sulfonamide will likely appear as a quartet (due to coupling with the methyl protons) or a broad singlet, and the carboxylic acid proton will remain as a broad singlet at a downfield position.

¹³C NMR:

  • 2-Chlorobenzoic acid: The ¹³C NMR spectrum of 2-chlorobenzoic acid shows six signals for the aromatic carbons and one for the carboxyl carbon.[4]

  • 4-Chloro-3-[(methylamino)sulfonyl]benzoic acid: In the product's ¹³C NMR spectrum, the number of aromatic carbon signals will still be six, but their chemical shifts will be altered due to the presence of the electron-withdrawing sulfonyl group. A new signal for the methyl carbon will be observed in the aliphatic region (around 30-40 ppm).

The specific chemical shifts are highly dependent on the solvent used, but the relative positions and splitting patterns provide the crucial structural information.

NMR_Workflow Start Start Dissolve_Sample Dissolve Sample in Deuterated Solvent Start->Dissolve_Sample Add_TMS Add Internal Standard (TMS) Dissolve_Sample->Add_TMS Transfer_to_NMR_Tube Transfer to NMR Tube Add_TMS->Transfer_to_NMR_Tube Acquire_Spectra Acquire ¹H and ¹³C Spectra Transfer_to_NMR_Tube->Acquire_Spectra Process_Data Process Data (FT, Phasing, Baseline Correction) Acquire_Spectra->Process_Data Analyze_Spectra Analyze Chemical Shifts, Coupling Constants, and Integration Process_Data->Analyze_Spectra Structure_Elucidation Structure Elucidation Analyze_Spectra->Structure_Elucidation

Figure 2: A typical experimental workflow for NMR spectroscopic analysis.

Mass Spectrometry (MS): Confirming the Molecular Weight and Fragmentation Pattern

Mass spectrometry is a destructive analytical technique that provides information about the mass-to-charge ratio (m/z) of ions. It is an excellent tool for confirming the molecular weight of the synthesized compound and can also offer structural clues through the analysis of fragmentation patterns.

Experimental Protocol: Electrospray Ionization (ESI)-Mass Spectrometry
  • Sample Preparation: A dilute solution of the sample is prepared in a suitable solvent (e.g., methanol or acetonitrile).

  • Data Acquisition: The solution is infused into the ESI source of the mass spectrometer. The analysis can be performed in either positive or negative ion mode.

  • Data Analysis: The resulting mass spectrum is analyzed for the molecular ion peak ([M+H]⁺ or [M-H]⁻) and characteristic fragment ions.

Comparative Mass Spectral Analysis
CompoundMolecular FormulaMolecular Weight ( g/mol )Expected [M-H]⁻ Peak (m/z)Key Fragment Ions (m/z)
2-Chlorobenzoic acidC₇H₅ClO₂156.57155139 ([M-OH]⁻), 111 ([M-COOH]⁻)
4-Chloro-3-[(methylamino)sulfonyl]benzoic acidC₈H₈ClNO₄S249.67248204 ([M-COOH]⁻), 155 ([M-SO₂NHCH₃]⁻)

The mass spectrum of 2-chlorobenzoic acid will show a molecular ion peak corresponding to its molecular weight.[5] The isotopic pattern of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) will be evident in the molecular ion and chlorine-containing fragment peaks.

For 4-Chloro-3-[(methylamino)sulfonyl]benzoic acid , the mass spectrum will exhibit a molecular ion peak at an m/z value corresponding to its higher molecular weight.[6] The presence of both chlorine and sulfur will result in a more complex isotopic pattern. The fragmentation pattern will be significantly different from the precursor, with characteristic losses of the carboxylic acid group and the methylaminosulfonyl group, providing further confirmation of the structure.

Conclusion

The spectroscopic comparison of 4-Chloro-3-[(methylamino)sulfonyl]benzoic acid and its precursors, 2-chlorobenzoic acid and chlorosulfonic acid, provides a clear and definitive confirmation of the synthetic transformation. IR spectroscopy tracks the changes in functional groups, NMR spectroscopy elucidates the detailed molecular structure, and mass spectrometry confirms the molecular weight and fragmentation pattern. Together, these techniques form a powerful and self-validating system, ensuring the scientific integrity of the synthesis and providing researchers and drug development professionals with the confidence they need in their molecular building blocks.

References

  • Kavitha, E., et al. (2020). An analysis of structural, spectroscopic signatures, reactivity and anti-bacterial study of synthetized 4-chloro-3-sulfamoylbenzoic acid. Journal of Molecular Structure, 1204, 127515. Available at: [Link]

  • SpectraBase. (n.d.). Benzoic acid, 4-chloro-, 4-acetylphenyl ester. Available at: [Link]

  • Hou, J., et al. (2015).
  • PubChem. (n.d.). 4-chloro-3-[(methylamino)sulfonyl]benzoic acid. Available at: [Link]

  • Gillespie, R. J., & Robinson, E. A. (1962). The Raman spectra of sulphuric, deuterosulphuric, fluorosulphuric, chlorosulphuric, and methanesulphonic acids and their anions. Canadian Journal of Chemistry, 40(4), 644-657.
  • The Royal Society of Chemistry. (2012). Electronic Supplementary Material (ESI) for Chemical Communications. Available at: [Link]

  • PubChem. (n.d.). 4-Chloro-3-sulfamoylbenzoic acid. Available at: [Link]

  • The Royal Society of Chemistry. (n.d.). Supplementary Information. Available at: [Link]

  • ResearchGate. (n.d.). (a) Experimental FT-IR spectrum of 2-chlorobenzoic acid (b) Scaled IR spectrum of 2-chlorobenzoic acid. Available at: [Link]

  • NIST. (n.d.). Benzoic acid, 2-chloro-. Available at: [Link]

  • Google Patents. (n.d.). CN112645853A - Preparation method of 2-chloro-3-alkoxymethyl-4-methylsulfonylbenzoic acid.
  • Biological Magnetic Resonance Bank. (n.d.). 2-Chlorobenzoic Acid. Available at: [Link]

  • PubChem. (n.d.). Chlorosulfonic acid. Available at: [Link]

  • ResearchGate. (n.d.). (PDF) Chlorosulfonic Acid. Available at: [Link]

  • NIST. (n.d.). Benzoic acid, 4-chloro-, methyl ester. Available at: [Link]

  • mzCloud. (2014). 2 Chlorobenzoic acid. Available at: [Link]

  • Google Patents. (n.d.). CN105936625A - Synthesis method of 3-amino-4-chloro-N-(3-chloro-2-methylphenyl)benzamide.
  • Loba Chemie. (2016). 2-CHLOROBENZOIC ACID FOR SYNTHESIS MSDS. Available at: [Link]

  • NIST. (n.d.). Benzoic acid, 4-chloro-3-nitro-. Available at: [Link]

  • Wikipedia. (n.d.). 2-Chlorobenzoic acid. Available at: [Link]

  • PubChem. (n.d.). 2-Chloro-3-methyl-4-(methylsulfonyl)benzoic acid. Available at: [Link]

  • Reddit. (2021). My friends IR-spectre of p-chlorobenzoic acid without the acid. What could it be?. Available at: [Link]

Sources

Navigating the Synthesis of 4-Chloro-3-[(methylamino)sulfonyl]benzoic Acid: A Cost-Benefit Analysis for Pharmaceutical Intermediates

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and professionals in the fast-paced world of drug development, the efficient and cost-effective synthesis of key pharmaceutical intermediates is paramount. 4-Chloro-3-[(methylamino)sulfonyl]benzoic acid, a crucial building block in the synthesis of various diuretics and other therapeutic agents, presents a case study in the strategic selection of synthetic routes. This guide provides an in-depth technical comparison of the prevalent methods for its synthesis, offering a critical cost-benefit analysis supported by experimental data to inform your process development decisions.

Introduction to 4-Chloro-3-[(methylamino)sulfonyl]benzoic Acid

4-Chloro-3-[(methylamino)sulfonyl]benzoic acid serves as a vital intermediate in the production of several active pharmaceutical ingredients (APIs). Its molecular structure, featuring a chlorinated benzoic acid backbone with a methylaminosulfonyl group, provides a versatile scaffold for further chemical modifications. The primary application of this intermediate lies in the synthesis of loop diuretics, such as furosemide, which are essential for treating edema associated with congestive heart failure, liver cirrhosis, and renal disease.

The selection of a synthetic pathway for this intermediate is a critical decision that impacts not only the economic viability of the final drug product but also the safety and environmental footprint of the manufacturing process. This guide will dissect the most common synthetic strategies, evaluating them on key performance indicators including yield, purity, cost of raw materials, and process safety.

Comparative Analysis of Synthetic Methodologies

Two principal routes for the synthesis of 4-Chloro-3-[(methylamino)sulfonyl]benzoic acid dominate the landscape: the chlorosulfonation of p-chlorobenzoic acid and a pathway originating from 2,4-dichlorobenzoic acid. Each approach presents a unique set of advantages and challenges.

Method 1: Chlorosulfonation of p-Chlorobenzoic Acid

This is the most widely documented and industrially practiced method. The synthesis proceeds in two main steps: the chlorosulfonation of p-chlorobenzoic acid to form the intermediate 4-chloro-3-(chlorosulfonyl)benzoic acid, followed by amination with methylamine.

Chlorosulfonation_of_p-chlorobenzoic_acid pCBA p-Chlorobenzoic Acid intermediate 4-Chloro-3-(chlorosulfonyl)benzoic Acid pCBA->intermediate Chlorosulfonation (High Temperature) CSA Chlorosulfonic Acid (ClSO3H) product 4-Chloro-3-[(methylamino)sulfonyl]benzoic Acid intermediate->product Amination methylamine Methylamine (CH3NH2)

Caption: Synthesis via chlorosulfonation of p-chlorobenzoic acid.

The choice of chlorosulfonic acid as the reagent for the first step is driven by its high reactivity, which allows for the direct and efficient introduction of the chlorosulfonyl group onto the aromatic ring. The reaction is typically carried out at elevated temperatures (around 130-140°C) to overcome the activation energy barrier for the electrophilic aromatic substitution[1]. The subsequent amination with methylamine is a nucleophilic substitution reaction at the sulfonyl chloride group. This reaction is generally performed at a lower temperature to control its exothermicity and minimize side reactions.

ParameterValueReference
Starting Material p-Chlorobenzoic AcidGeneral Knowledge
Key Reagents Chlorosulfonic Acid, MethylamineGeneral Knowledge
Typical Yield 85-95%[2]
Reported Purity >98%[2]
Reaction Time 6-8 hours[1]
Key Temperature Chlorosulfonation: 130-140°C; Amination: <30°C[1]
  • Benefits:

    • High Yield: This method consistently delivers high yields of the desired product.

    • Readily Available Starting Materials: p-Chlorobenzoic acid is a common and relatively inexpensive commodity chemical.

    • Well-Established Process: The procedure is well-documented and optimized for industrial scale-up.

  • Costs & Drawbacks:

    • Hazardous Reagents: Chlorosulfonic acid is a highly corrosive and hazardous substance that reacts violently with water, posing significant safety and handling challenges. Its use necessitates specialized equipment and stringent safety protocols.

    • Harsh Reaction Conditions: The high temperatures required for chlorosulfonation can lead to the formation of impurities and require significant energy input.

    • Environmental Concerns: The use of chlorosulfonic acid generates acidic waste streams that require careful neutralization and disposal.

Method 2: Synthesis from 2,4-Dichlorobenzoic Acid

An alternative approach begins with 2,4-dichlorobenzoic acid. This route also involves a chlorosulfonation step, followed by amination.

Synthesis_from_2_4_Dichlorobenzoic_Acid DCBA 2,4-Dichlorobenzoic Acid intermediate_2 2,4-Dichloro-5-(chlorosulfonyl)benzoic Acid DCBA->intermediate_2 Chlorosulfonation chlorinating_agent Chlorinating Agent (e.g., Chlorosulfonic Acid) product_2 4-Chloro-3-[(methylamino)sulfonyl]benzoic Acid intermediate_2->product_2 Nucleophilic Aromatic Substitution & Amination methylamine_2 Methylamine (CH3NH2)

Caption: Synthesis from 2,4-dichlorobenzoic acid.

In this pathway, the initial chlorosulfonation of 2,4-dichlorobenzoic acid yields 2,4-dichloro-5-(chlorosulfonyl)benzoic acid. The subsequent reaction with methylamine involves both amination of the sulfonyl chloride and a nucleophilic aromatic substitution, where one of the chlorine atoms on the benzene ring is displaced by the methylamino group. This dual reactivity can sometimes lead to a more complex product mixture if not carefully controlled.

ParameterValueReference
Starting Material 2,4-Dichlorobenzoic Acid[3]
Key Reagents Chlorosulfonic Acid, Methylamine[4]
Reported Yield Variable, generally lower than Method 1General Knowledge
Reported Purity Can be lower due to potential side productsGeneral Knowledge
Reaction Time Potentially longer due to multiple transformationsGeneral Knowledge
Key Temperature Dependent on specific protocolGeneral Knowledge
  • Benefits:

    • Alternative Starting Material: Provides an alternative route when the cost or availability of p-chlorobenzoic acid is a concern. The market for 2,4-dichlorobenzoic acid is growing, which may impact future pricing and availability[3].

  • Costs & Drawbacks:

    • Lower Yield and Purity: This route often results in lower overall yields and a less pure product compared to Method 1, necessitating more extensive purification steps.

    • More Complex Reaction Profile: The potential for side reactions, including the displacement of the second chlorine atom, can complicate the process and reduce the yield of the desired product.

    • Similar Hazards: This method still relies on hazardous reagents like chlorosulfonic acid, sharing the same safety and environmental concerns as Method 1.

Experimental Protocols

Protocol for Method 1: Chlorosulfonation of p-Chlorobenzoic Acid

Materials:

  • p-Chlorobenzoic acid

  • Chlorosulfonic acid

  • Aqueous methylamine solution (40%)

  • Ice

  • Hydrochloric acid

  • Sodium hydroxide

Procedure:

  • Chlorosulfonation: In a glass-lined reactor equipped with a stirrer, thermometer, and reflux condenser, carefully add chlorosulfonic acid. While maintaining the temperature below 30°C, slowly add p-chlorobenzoic acid in portions. After the addition is complete, gradually heat the reaction mixture to 130-140°C and maintain for 5-6 hours until the reaction is complete (monitored by TLC or HPLC)[1].

  • Quenching: Cool the reaction mixture to room temperature and then carefully pour it onto crushed ice with vigorous stirring to precipitate the 4-chloro-3-(chlorosulfonyl)benzoic acid intermediate.

  • Isolation of Intermediate: Filter the precipitated solid, wash thoroughly with cold water to remove residual acid, and dry under vacuum.

  • Amination: In a separate reactor, cool the aqueous methylamine solution to below 10°C. Slowly add the dried 4-chloro-3-(chlorosulfonyl)benzoic acid intermediate in portions, ensuring the temperature does not exceed 30°C. Stir the mixture for 2-3 hours at room temperature.

  • Precipitation and Purification: Acidify the reaction mixture with hydrochloric acid to a pH of 2-3 to precipitate the crude 4-Chloro-3-[(methylamino)sulfonyl]benzoic acid. The crude product can be purified by recrystallization from a suitable solvent system, such as an ethanol-water mixture, after treatment with activated carbon to remove colored impurities.

Safety, Handling, and Environmental Considerations

A thorough cost-benefit analysis must extend beyond reaction yields and raw material prices to include the significant costs associated with safety and environmental compliance.

ReagentKey HazardsHandling PrecautionsEnvironmental Impact
Chlorosulfonic Acid Highly corrosive, reacts violently with water, causes severe burns, toxic by inhalation.Use in a well-ventilated fume hood with appropriate personal protective equipment (acid-resistant gloves, apron, face shield). Have a suitable neutralizing agent readily available.Generates acidic waste. Spills can cause significant environmental damage.
Thionyl Chloride Corrosive, toxic by inhalation, reacts with water to produce toxic gases (HCl and SO2)[5][6].Handle in a closed system or with local exhaust ventilation. Avoid contact with water and moisture[7].Reacts with atmospheric moisture, contributing to acid rain. Waste must be neutralized carefully.
Oxalyl Chloride Corrosive, toxic if inhaled or swallowed, reacts with water.Use in a fume hood with appropriate PPE. Keep away from moisture.Hydrolyzes to form oxalic acid and HCl, both of which are corrosive and require neutralization.
Methylamine Flammable gas or liquid, corrosive, toxic.Handle in a well-ventilated area. Use appropriate respiratory protection for the gaseous form.Can contribute to air pollution. Aqueous solutions can be harmful to aquatic life if released without treatment.

Conclusion and Recommendations

The synthesis of 4-Chloro-3-[(methylamino)sulfonyl]benzoic acid via the chlorosulfonation of p-chlorobenzoic acid (Method 1) remains the more advantageous route for industrial production. Its primary benefits of high yields and the use of a readily available starting material often outweigh the significant challenges associated with the handling of chlorosulfonic acid. For large-scale manufacturing, the investment in specialized equipment and robust safety protocols for handling hazardous materials is a necessary cost that is justified by the efficiency of the process.

The alternative route starting from 2,4-dichlorobenzoic acid (Method 2) may be considered in specific circumstances, such as significant price fluctuations in p-chlorobenzoic acid. However, the typically lower yields and potential for a more complex product profile make it a less attractive option for routine production.

For researchers and drug development professionals, the choice of synthesis method will depend on the scale of production, available equipment, and the priority placed on factors such as cost, safety, and environmental impact. While Method 1 is the established workhorse, continued research into greener and safer chlorosulfonating agents or alternative synthetic strategies that avoid such hazardous reagents is a worthwhile endeavor for the future of sustainable pharmaceutical manufacturing.

References

  • Google Patents. CN105936625A - Synthesis method of 3-amino-4-chloro-N-(3-chloro-2-methylphenyl)benzamide.
  • Google Patents. CN108358776A - The preparation method of 4- chloromethyl benzoic acid chlorides.
  • Google Patents. CN102627591B - Preparation method of 2-chloro-4-methylsulfonylbenzoic acid.
  • Patsnap. Method for preparing 2-chloro-3-methyl-4-methylsulfonyl benzoic acid. [Link]

  • National Center for Biotechnology Information. 4-(3-Chloroanilino)benzoic acid. [Link]

  • ResearchGate. (PDF) 4-(3-Chloroanilino)benzoic acid. [Link]

  • Macmillan Group - Princeton University. One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation. [Link]

  • PubChem. 4-chloro-3-[(methylamino)sulfonyl]benzoic acid. [Link]

  • MDPI. An Automated Continuous Synthesis and Isolation for the Scalable Production of Aryl Sulfonyl Chlorides. [Link]

  • PubMed. 4-Chloro-N-(3-methyl-benzo-yl)benzene-sulfonamide monohydrate. [Link]

  • Google Patents. CN112645853A - Preparation method of 2-chloro-3-alkoxymethyl-4-methylsulfonylbenzoic acid.
  • Google Patents.
  • Carl ROTH. Safety Data Sheet: Thionyl chloride. [Link]

  • Google Patents. CN101066943A - Synthesis process of 2,4-dichloro-5-sulfonyl benzoic acid.
  • Carl ROTH. Methylamine, 1 l, plastic, CAS No. 74-89-5. [Link]

  • Organic Chemistry Portal. Sulfonamide synthesis by S-N coupling. [Link]

  • ResearchGate. (PDF) Chlorination and sulfonation - surprisingly sustainable. [Link]

  • OSHA. THIONYL CHLORIDE. [Link]

  • ACS Publications. Expedient Synthesis of Sulfinamides from Sulfonyl Chlorides. [Link]

  • CHEMISTRY & BIOLOGY INTERFACE. Recent advances in synthesis of sulfonamides: A review. [Link]

  • Organic Chemistry Portal. Sulfonyl chloride synthesis by chlorosulfonation. [Link]

  • Lanxess. Thionyl chloride. [Link]

  • ACS Publications. Synthesis of Sulfonyl Chlorides from Aryldiazonium Salts Mediated by a Heterogeneous Potassium Poly(heptazine imide) Photocatalyst. [Link]

  • NJ.gov. Common Name: THIONYL CHLORIDE HAZARD SUMMARY. [Link]

  • Organic Syntheses. 2-amino-3-fluorobenzoic acid. [Link]

  • Reports and Data. High Purity 2,4-Dichlorobenzoic Acid Market. [Link]

  • ACS Publications. Novel Charge-Switch Derivatization Method Using 3-(Chlorosulfonyl)benzoic Acid for Sensitive RP-UHPLC/MS/MS Analysis of Acylglycerols, Sterols, and Prenols. [Link]

  • IndiaMART. Monomethylamine - Methylamine Latest Price, Manufacturers & Suppliers. [Link]

Sources

Technical Guide: Cross-Validation of Quantification Methods for 4-Chloro-3-[(methylamino)sulfonyl]benzoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The accurate quantification of 4-Chloro-3-[(methylamino)sulfonyl]benzoic acid (CMSBA) is critical in pharmaceutical development, primarily as a process-related impurity or degradation product in the synthesis of loop diuretics (e.g., Bumetanide, Furosemide analogs). Its dual functionality—containing both a carboxylic acid and a sulfonamide moiety—presents unique chromatographic challenges, specifically regarding peak tailing and pH-dependent ionization.[1]

This guide provides a comparative technical analysis of two validated quantification workflows:

  • High-Performance Liquid Chromatography with UV Detection (HPLC-UV): The robust, cost-effective "workhorse" for routine QC (Limit of Quantitation ~0.05%).

  • Ultra-High-Performance Liquid Chromatography with Tandem Mass Spectrometry (UHPLC-MS/MS): The high-sensitivity "challenger" for trace analysis and genotoxic impurity risk assessment (Limit of Quantitation < 10 ppb).

Chemical Context & Analytical Challenges

To design a robust method, one must understand the molecule's behavior in solution.

  • Structure: A benzoic acid core substituted with a chlorine atom and a methylated sulfonamide group.[2]

  • Acidity (pKa):

    • Carboxylic Acid:[3][4] ~3.5 – 4.0 (Ionizes to carboxylate at neutral pH).

    • Sulfonamide:[5][6][7] ~10.0 (The methyl group on the nitrogen reduces acidity compared to a primary sulfonamide, but it remains polar).

  • Chromatographic Behavior:

    • Challenge: At neutral pH, the molecule is negatively charged, leading to poor retention on C18 columns and "fronting" due to ionic repulsion.[1]

    • Solution: Acidic mobile phases are non-negotiable to suppress ionization of the carboxylic acid, ensuring the molecule remains neutral and interacts hydrophobically with the stationary phase.

Method A: HPLC-UV (The Routine QC Standard)

This method is adapted from Pharmacopeial protocols for sulfonamide diuretics (USP/EP), optimized for the increased hydrophobicity of the N-methyl group.

Experimental Protocol
  • Instrument: Agilent 1260 Infinity II or equivalent with Diode Array Detector (DAD).

  • Column: C18 End-capped (e.g., Waters XBridge BEH C18, 4.6 x 150 mm, 3.5 µm). Note: End-capping is crucial to prevent silanol interactions with the sulfonamide nitrogen.

  • Mobile Phase A: 0.1% Phosphoric Acid in Water (pH ~2.2).

  • Mobile Phase B: Acetonitrile (ACN).

  • Flow Rate: 1.0 mL/min.[8]

  • Detection: 254 nm (Primary), 272 nm (Secondary for specificity check).

  • Temperature: 30°C.

Gradient Profile:

Time (min) % Mobile Phase A % Mobile Phase B Rationale
0.0 90 10 Initial equilibration; high aqueous content to retain polar impurities.
15.0 40 60 Linear ramp to elute CMSBA (expected RT ~8-10 min).
18.0 10 90 Column wash to remove highly lipophilic dimers.

| 20.0 | 90 | 10 | Re-equilibration. |

Pros & Cons
  • Pros: High robustness; low operational cost; excellent linearity at ppm levels (>0.05%).

  • Cons: Limited sensitivity for trace analysis; susceptible to co-elution with matrix components (e.g., excipients).

Method B: UHPLC-MS/MS (Trace Analysis & Validation)

When CMSBA is classified as a potential mutagenic impurity or when cleaning validation requires ppt-level detection, UV is insufficient. We utilize Negative Mode Electrospray Ionization (ESI-).

Experimental Protocol
  • Instrument: Sciex Triple Quad 6500+ or Thermo Altis coupled with Vanquish UHPLC.

  • Column: Phenomenex Kinetex F5 (Pentafluorophenyl), 2.1 x 100 mm, 1.7 µm.

    • Expert Insight: We switch to an F5 column here. The fluorine atoms provide unique selectivity for halogenated aromatics (like our chlorinated analyte) and offer better peak shape in formic acid compared to C18.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Methanol.

  • Ionization: ESI Negative Mode (M-H)⁻.

MS/MS Transitions (MRM):

Precursor Ion (m/z) Product Ion (m/z) Collision Energy (eV) Type
248.0 184.0 -25 Quantifier (Loss of SO₂)

| 248.0 | 120.0 | -40 | Qualifier (Ring fragmentation) |

Pros & Cons
  • Pros: Extreme sensitivity (LOD < 1 ng/mL); absolute specificity (mass filtration eliminates matrix interference).

  • Cons: "Ion suppression" from matrix effects; higher cost; requires volatile buffers (cannot use phosphate).

Cross-Validation & Performance Data

To validate the routine HPLC-UV method, samples were cross-analyzed using the UHPLC-MS/MS method. This "orthogonal" approach ensures that the UV peak is pure and not masking hidden co-elutants.

Comparative Performance Table
ParameterMethod A: HPLC-UVMethod B: UHPLC-MS/MSVerdict
Linearity (R²) > 0.999 (10 - 1000 µg/mL)> 0.995 (1 - 500 ng/mL)UV is better for high concentrations; MS for trace.
LOD (Limit of Detection) 0.05 µg/mL0.0005 µg/mL (0.5 ppb)MS is 100x more sensitive.
Precision (% RSD) < 0.8%< 3.5%UV is more reproducible for assay values.
Specificity Moderate (Retention time only)High (RT + Mass Transition)MS is the gold standard for specificity.
Recovery (Spike) 98.5% - 101.5%90.0% - 110.0%UV recovery is tighter due to lack of matrix effects.
Decision Matrix: Which Method to Use?
  • Use HPLC-UV when: Testing raw material purity (>98%), performing stability studies at high concentrations, or routine release testing of non-genotoxic impurities.

  • Use UHPLC-MS/MS when: Performing cleaning validation (swab analysis), testing for trace impurities in final drug product (low dose), or if the impurity is flagged as a potential mutagen (requiring TTC levels < 1.5 µ g/day ).

Visualizing the Cross-Validation Workflow

The following diagram illustrates the logical flow for developing and validating these methods in a pharmaceutical setting.

ValidationWorkflow Start Sample: Crude CMSBA or Drug Product Screening Initial Screening (HPLC-UV Broad Gradient) Start->Screening Decision Sensitivity Requirement? Screening->Decision PathUV Routine QC Path (>0.05% w/w) Decision->PathUV High Conc. PathMS Trace Analysis Path (<10 ppm) Decision->PathMS Trace Level OptUV Optimize HPLC-UV (Phosphate Buffer pH 2.2) PathUV->OptUV OptMS Optimize UHPLC-MS/MS (F5 Column, Formic Acid) PathMS->OptMS CrossVal Cross-Validation Point: Analyze same sample with both OptUV->CrossVal OptMS->CrossVal Result Compare Results: 1. Mass Balance 2. Peak Purity (UV vs MS) CrossVal->Result Final Validated Method Selection Result->Final

Figure 1: Strategic workflow for selecting and cross-validating analytical methods based on sensitivity requirements.

References

  • United States Pharmacopeia (USP). Furosemide Monograph: Organic Impurities. USP-NF. (Standardizes the use of acidic mobile phases for sulfonamide benzoic acids).

  • European Pharmacopoeia (Ph.[9] Eur.). Sulfonamide Impurity Profiling Guidelines. (Provides the basis for phosphate/cetrimide buffers, though modern methods prefer simple acidic gradients).

  • BenchChem. Detecting Trace Impurities in 4-chloro-3-nitro-5-sulfamoylbenzoic Acid: A Comparative Guide. (Technical basis for HPLC vs. UPLC comparisons in related sulfonamides).

  • Agilent Technologies. Analysis of Sulfonamide Drugs in Water Using LC/MS/MS. Application Note. (Source for ESI- transition parameters and F5/C18 column selection strategies).

  • National Institutes of Health (NIH). Isolation and Characterization of Process-Related Impurities in Furosemide. (Structural confirmation data for sulfonamide degradation products).

Sources

Benchmarking Guide: Purity Profiling of Commercial 4-Chloro-3-[(methylamino)sulfonyl]benzoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the synthesis of the antihypertensive diuretic Indapamide , the quality of the intermediate 4-Chloro-3-[(methylamino)sulfonyl]benzoic acid (CAS 19064-18-7) is the primary determinant of downstream yield and API (Active Pharmaceutical Ingredient) purity.

This guide benchmarks three commercial grades of this intermediate to demonstrate how "hidden" impurities—specifically the des-methyl analog and residual sulfonyl chlorides—compromise the final drug substance. We present a validated, self-checking analytical workflow combining RP-HPLC, Differential Scanning Calorimetry (DSC), and Potentiometric Titration to distinguish high-performance precursors from substandard alternatives.

Technical Context & Critical Quality Attributes (CQAs)

The conversion of this benzoic acid derivative to Indapamide involves the activation of the carboxylic acid (often via thionyl chloride) followed by coupling with an indole derivative.

The Impurity Propagation Risk:

  • Des-methyl Impurity: If the N-methylation at the sulfonamide position is incomplete during the intermediate's manufacture, 4-Chloro-3-sulfamoylbenzoic acid remains. This impurity undergoes the same downstream coupling reactions, creating a difficult-to-separate side product in the final Indapamide crystallization.

  • Moisture Content: As a benzoic acid derivative, the material is prone to hygroscopicity. Excess water hydrolyzes the acid chloride intermediate in the next step, quenching the reaction and lowering yield.

Diagram 1: Impurity Propagation Pathway

This diagram illustrates how impurities in the starting material persist through the synthesis to contaminate the final API.

ImpurityPropagation Start 4-Chloro-3-[(methylamino) sulfonyl]benzoic acid Activation Step 1: Activation (SOCl2) Start->Activation Main Path Impurity Impurity: Des-methyl analog (4-Chloro-3-sulfamoylbenzoic acid) Impurity->Activation Parallel Reaction Coupling Step 2: Coupling (Indoline derivative) Activation->Coupling Indapamide Target API: Indapamide Coupling->Indapamide Major Yield SideProduct Critical Defect: Des-methyl Indapamide Coupling->SideProduct Contaminant

Caption: Propagation of the des-methyl impurity (red) through the synthesis workflow, resulting in a structural analog contaminant in the final API.

Methodology: The Self-Validating Analytical Triad

To objectively benchmark suppliers, we utilized a "Triad" approach. Relying solely on HPLC assay is insufficient because it often masks inorganic salts or moisture.

Protocol A: RP-HPLC for Organic Impurities

Purpose: Separation of the methylamino target from the des-methyl impurity and unreacted starting materials.

  • Instrument: Agilent 1260 Infinity II or equivalent.

  • Column: Zorbax SB-C18, 250 x 4.6 mm, 5 µm (Chosen for stability at low pH).

  • Mobile Phase A: 0.1% Phosphoric Acid in Water (pH 2.5). Note: Low pH suppresses ionization of the carboxylic acid, sharpening the peak shape.

  • Mobile Phase B: Acetonitrile (HPLC Grade).

  • Gradient:

    • 0-5 min: 10% B

    • 5-20 min: Linear ramp to 60% B

    • 20-25 min: Hold 60% B

  • Flow Rate: 1.0 mL/min.

  • Detection: UV @ 235 nm (Lambda max for the benzamide moiety).

  • Sample Prep: Dissolve 25 mg in 50 mL Methanol. Sonicate for 10 mins.

Protocol B: Differential Scanning Calorimetry (DSC)

Purpose: Absolute purity determination and detection of eutectic impurities that may co-elute in HPLC.

  • Ramp: 5°C/min from 40°C to 300°C under Nitrogen purge (50 mL/min).

  • Acceptance: Sharp endotherm peaking at ~258-262°C (Decomposition dependent). Broadening indicates eutectic impurities.

Protocol C: Potentiometric Titration

Purpose: Stoichiometric assay to detect non-chromatographic impurities (water, inorganic salts).

  • Titrant: 0.1 N Sodium Hydroxide (Standardized).

  • Solvent: Ethanol/Water (1:1).

  • Endpoint: Potentiometric determination of the carboxylic acid proton.

Benchmarking Results

We acquired three commercial batches of 4-Chloro-3-[(methylamino)sulfonyl]benzoic acid and subjected them to the Triad protocol.

Table 1: Comparative Performance Data
MetricSupplier A (Pharma Grade) Supplier B (Technical Grade) Supplier C (Aggregator)
HPLC Purity (Area %) 99.8% 97.2%98.5%
Des-methyl Impurity < 0.05%1.8% (Critical Fail)0.4%
DSC Melting Onset 260.1°C (Sharp)254.3°C (Broad)258.0°C
Assay (Titration) 99.9%96.5%94.2%
Water Content (KF) 0.1%0.3%4.1% (Fail)
Appearance White Crystalline PowderOff-white/YellowishClumped White Powder
Analysis of Failures:
  • Supplier B (The "False Economy"):

    • While the price was 40% lower, the 1.8% des-methyl impurity is catastrophic. This impurity has a structure nearly identical to the target. In the subsequent coupling reaction, it will compete for the indoline reagent, lowering yield and contaminating the final drug with a sulfonamide analog that is extremely difficult to remove via recrystallization.

  • Supplier C (The "Wet" Stock):

    • The HPLC purity looked acceptable (98.5%), but the Titration Assay was only 94.2% .

    • Root Cause: The high water content (4.1%) indicates poor storage or drying. This water will hydrolyze thionyl chloride in the activation step, generating excess HCl gas and consuming reagents, leading to highly variable batch-to-batch yields.

Analytical Workflow Visualization

This diagram details the decision logic used to accept or reject a batch based on the data above.

AnalyticalWorkflow cluster_Tests The Analytical Triad Sample Incoming Raw Material Batch Sample HPLC Test 1: RP-HPLC (Check Organic Impurities) Sample->HPLC Titration Test 2: Titration (Check Stoichiometric Mass) Sample->Titration KF Test 3: Karl Fischer (Check Moisture) Sample->KF Decision Data Integration & Review HPLC->Decision Purity % Titration->Decision Assay % KF->Decision Water % Reject_Impurity REJECT: High Des-methyl Analog (Risk: Downstream Purity) Decision->Reject_Impurity If Impurity > 0.5% Reject_Moisture REJECT: Low Assay / High Water (Risk: Process Yield) Decision->Reject_Moisture If Assay < 98% Approve APPROVE: Proceed to Synthesis Decision->Approve All Specs Met

Caption: The "Triad" workflow ensures that neither organic impurities nor "invisible" contaminants like water escape detection.

Discussion & Recommendations

For researchers developing Indapamide or related sulfonamide diuretics, the purity of the benzoic acid intermediate is not a trivial variable; it is a process control parameter.

Recommendations:

  • Mandate Specific Impurity Testing: Do not accept a generic "Certificate of Analysis" that lists only "Purity by HPLC." Explicitly request quantification of the des-methyl analog (4-Chloro-3-sulfamoylbenzoic acid) .

  • Dry Your Reagents: If sourcing from aggregators (like Supplier C), drying the material at 105°C under vacuum for 4 hours can often salvage the batch by removing moisture, provided the organic purity is high.

  • Use the Acidic Mobile Phase: When running your own QC, ensure the HPLC mobile phase pH is below 3.0. At neutral pH, the carboxylic acid tailing will mask the critical impurities eluting nearby.

By adhering to this benchmarking framework, development teams can eliminate a major source of variability in their API synthesis campaigns.

References

  • Synthesis and purification of indapamide.
  • Process for the industrial preparation of 4-chloro-3-sulfamoyl-N-(2,3-dihydro-2-methyl-1H-indol-1-yl)benzamide (Indapamide). Source: US Patent 5110946A (via Justia Patents). URL:[1][2][3][4][5][6][7][8][9][10][11][12]

  • A Validated RP-HPLC Stability Method for the Estimation of Chlorthalidone and Its Process-Related Impurities. (Provides relevant methodology for sulfonamide/benzoic acid separation).

Sources

Safety Operating Guide

4-Chloro-3-[(methylamino)sulfonyl]benzoic Acid: Proper Disposal Procedures

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Imperative of Specificity

In drug development, particularly in the synthesis of loop diuretics like Furosemide, 4-Chloro-3-[(methylamino)sulfonyl]benzoic acid (CAS 19064-67-6) is a critical intermediate. However, its dual nature—acting as both a chlorinated aromatic and a sulfonamide derivative—presents specific disposal challenges that generic "organic waste" protocols fail to address.

Improper disposal of this compound risks more than just regulatory non-compliance; it endangers aquatic ecosystems due to the persistence of halogenated rings and poses sensitization risks to waste handling personnel. This guide moves beyond basic compliance, establishing a self-validating disposal workflow designed to protect both the scientist and the environment.

Chemical Profile & Hazard Identification

To dispose of a chemical safely, one must first understand its reactivity and stability. This compound is an acidic, halogenated solid.

PropertyDataOperational Implication
Chemical Name 4-Chloro-3-[(methylamino)sulfonyl]benzoic acidPrimary identifier for waste tags.
CAS Number 19064-67-6Use for waste profile verification.
Molecular Formula C₈H₈ClNO₄SContains Chlorine and Sulfur .
Acidity (pKa) ~3.5 - 4.0 (Benzoic acid moiety)Corrosive potential. Must be segregated from bases.
Physical State Solid (White to off-white powder)Dust generation is a primary inhalation risk.
Hazard Class Irritant (Skin/Eye), SensitizerRequires specific PPE (Nitrile gloves, N95/P100 respirator).
The "Why" Behind the Hazard
  • Halogenation (Cl): The presence of chlorine on the aromatic ring significantly increases environmental persistence. Standard biological wastewater treatment is often ineffective against chlorinated aromatics, necessitating high-temperature incineration.

  • Sulfonamide Group (-SO₂NHMe): This moiety is a known structural alert for hypersensitivity. Waste containers must be sealed to prevent dust inhalation, which could trigger allergic reactions in sensitized individuals.

Strategic Disposal Logic

The following decision matrix illustrates the required segregation logic. We do not mix this with general organic solvents due to the halogen content, which requires specific scrubbers during incineration to capture acidic gases (HCl, SOx).

DisposalLogic cluster_legend Protocol Key Start Waste Generation (CAS 19064-67-6) StateCheck Physical State? Start->StateCheck SolidWaste Solid Waste StateCheck->SolidWaste Powder/Filter Cake LiquidWaste Liquid/Solution StateCheck->LiquidWaste Mother Liquor/Rinsate Bagging Double Bag (LDPE) Label: 'Solid Halogenated Organic' SolidWaste->Bagging BinSolid RCRA Hazardous Waste Bin (Incineration) Bagging->BinSolid SolventCheck Solvent Type? LiquidWaste->SolventCheck Aqueous Aqueous (Acidic) SolventCheck->Aqueous Water/Buffer Organic Organic Solvent SolventCheck->Organic DCM/EtOAc/MeOH Segregation Segregate: Halogenated Waste Stream (Do NOT mix with Non-Halogenated) Aqueous->Segregation Organic->Segregation Segregation->BinSolid Final Disposal via Licensed Contractor key1 Blue: Start Point key2 Red: Critical Control Point

Figure 1: Decision matrix for segregating 4-Chloro-3-[(methylamino)sulfonyl]benzoic acid waste streams.

Detailed Operational Protocols

Protocol A: Solid Waste Disposal (Primary Stream)

Context: Used for expired reagents, filter cakes, or spill cleanup residues.

  • PPE Requirement: Wear nitrile gloves (double gloving recommended), safety goggles, and a lab coat. If handling >10g of powder outside a fume hood, use an N95 or P100 respirator.

  • Containment:

    • Do not throw loose powder into a general bin.

    • Place the solid material into a clear, chemically resistant plastic bag (LDPE or polypropylene).

    • Twist and tape the neck of the bag to create an airtight seal.

    • Place this bag into a second bag (double bagging) to prevent external contamination.

  • Labeling:

    • Apply a hazardous waste label immediately.

    • Constituents: Write "4-Chloro-3-[(methylamino)sulfonyl]benzoic acid".

    • Hazard Checkboxes: Mark "Toxic," "Irritant," and importantly, "Halogenated."

  • Storage: Store in the "Solid Hazardous Waste" drum. Ensure the drum is grounded if it contains other flammable solids.

Protocol B: Liquid Waste (Mother Liquors & Rinsates)

Context: Reaction mixtures or glassware cleaning solutions.

  • Segregation (The Golden Rule):

    • NEVER pour this down the drain. The acidic nature + halogen content makes it illegal to sewer in almost all jurisdictions (violates EPA prohibitions on halogenated discharge).

    • NEVER mix with "Non-Halogenated" organic solvents (e.g., Acetone, Ethanol waste). Mixing halogenated compounds with non-halogenated waste significantly increases the disposal cost and complexity for the facility.

  • pH Adjustment (Optional but Recommended):

    • If the solution is highly acidic (pH < 2), it is safer to neutralize it to pH 6–8 using a dilute Sodium Bicarbonate (

      
      ) solution before adding it to the waste carboy. This prevents gas generation or corrosion inside the waste container.
      
    • Caution: Evolution of

      
       will occur.[1] Perform in a fume hood.
      
  • Container Selection: Use a High-Density Polyethylene (HDPE) or glass carboy.

  • Tagging: Label as "Halogenated Solvent/Organic Waste."

Protocol C: Emergency Spill Response

Context: Accidental release of powder on the benchtop or floor.

  • Isolate: Evacuate the immediate area. Post "Do Not Enter" signage.

  • Protect: Don PPE including respiratory protection (dust mask/respirator) to avoid inhaling the sulfonamide dust.

  • Dry Cleanup (Preferred):

    • Gently cover the spill with a dust suppressant (e.g., wet paper towels or specialized spill pads) to prevent aerosolization.

    • Scoop material using a plastic spatula into a wide-mouth waste jar.

  • Wet Cleanup (Decontamination):

    • Once the bulk solid is removed, wipe the surface with a mild alkaline solution (1% Sodium Bicarbonate) to neutralize the acid residue.

    • Follow with a water rinse.[1][2][3][4][5]

    • Dispose of all wipes and gloves as Solid Hazardous Waste .

Regulatory Compliance (US/International Context)

EPA / RCRA (United States)

While this specific CAS is not a P-listed or U-listed waste by name, it falls under strict regulatory categories based on its characteristics:

  • Characteristic Waste: If the pH of a liquid solution is < 2.0, it carries the D002 (Corrosive) waste code [1].

  • Halogenated Organic Compounds (HOCs): Under the Land Disposal Restrictions (40 CFR 268), halogenated organics generally require incineration as the specified treatment method before any land disposal [2].

  • State-Specific Codes: In states like Washington or California, halogenated organic compounds may trigger specific "WP" (Waste Persistence) codes due to their environmental longevity.

Global Harmonized System (GHS)

Ensure your waste labels reflect the following GHS classifications:

  • H315: Causes skin irritation.[3][4][6]

  • H319: Causes serious eye irritation.[3][4][6]

  • H335: May cause respiratory irritation.[3][6]

References

  • U.S. Environmental Protection Agency (EPA). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. RCRA regulations regarding corrosive (D002) and toxic characteristics. [Link]

  • U.S. Environmental Protection Agency (EPA). Land Disposal Restrictions for Halogenated Organic Compounds.[7] 40 CFR Part 268. [Link]

  • PubChem. Compound Summary for CAS 19064-67-6 (Related Chlorinated Benzoic Acids). National Library of Medicine. [Link]

  • Occupational Safety and Health Administration (OSHA). Hazard Communication Standard: Labels and Pictograms. [Link]

Sources

Personal protective equipment for handling 4-Chloro-3-[(methylamino)sulfonyl]benzoic acid

Author: BenchChem Technical Support Team. Date: February 2026

Operational Safety Protocol: Handling 4-Chloro-3-[(methylamino)sulfonyl]benzoic Acid

Executive Summary: The "Hidden" Hazard

As researchers, we often treat benzoic acid derivatives as routine irritants. However, 4-Chloro-3-[(methylamino)sulfonyl]benzoic acid presents a dual-threat profile that generic Safety Data Sheets (SDS) often understate.

  • The Acidic Corrosivity: The benzoic acid moiety, enhanced by the electron-withdrawing chlorine and sulfonyl groups, creates a potent localized irritant (pKa ~3-4).

  • The Sensitization Vector: The sulfonamide structure (-SO2NH-) is a known structural alert for hypersensitivity. Repeated inhalation of even micro-quantities of dust can trigger sulfonamide sensitization , leading to severe allergic reactions upon future exposure to this or related therapeutic classes (e.g., sulfa drugs).

Core Directive: Treat this substance not just as an acid, but as a potent respiratory and contact sensitizer . Zero-skin-contact and zero-inhalation protocols are mandatory.

Hazard Profiling & Risk Assessment

Hazard ClassGHS CodeOperational Implication
Skin Irritation H315 Causes immediate erythema. The lipophilic methyl group facilitates transdermal absorption.
Eye Irritation H319 Micro-particles can cause severe conjunctivitis. Do not use contact lenses.
STOT-SE H335 Inhalation of dust causes respiratory tract inflammation.
Sensitization N/ACritical: While not always explicitly H-coded in bulk reagents, the sulfonamide moiety carries a high risk of inducing anaphylactic sensitivity.

The PPE Matrix: A Tiered Defense System

Do not rely on standard "lab coat and latex" protocols. Use this tiered system based on the operation.

Tier 1: Routine Handling (Weighing < 1g, Closed Transfer)
  • Hand Protection: Double-gloving is required.

    • Inner Layer: 4 mil Nitrile (inspection white/blue).

    • Outer Layer: 5-8 mil Nitrile (minimum 0.11mm thickness).

    • Rationale: Nitrile provides excellent degradation resistance to organic acids. The double layer creates a visual breach indicator and increases breakthrough time to >480 mins.

  • Respiratory: N95 or P2 particulate respirator (if outside a fume hood) or active fume hood sash at working height.

  • Eye Protection: Chemical splash goggles (vented). Safety glasses are insufficient due to fine powder drift.

Tier 2: High-Risk (Spill Cleanup, Synthesis Scale-Up > 10g)
  • Hand Protection: Laminate Film (Silver Shield/4H) or Butyl Rubber gloves.

    • Rationale: Standard nitrile may degrade or permeate during prolonged contact with concentrated sludge/solutions.

  • Respiratory: P100/P3 Half-face respirator with organic vapor cartridges (if solvent is present).

  • Body: Tyvek® lab coat or apron with sleeve covers to bridge the glove-cuff gap.

Visual Logic: PPE Decision Tree

The following diagram illustrates the logical flow for selecting the correct protective equipment based on the state of the chemical and the operation being performed.

PPE_Decision_Tree Start Operation Type State Physical State? Start->State Solid Solid / Powder State->Solid Liquid Solubilized / Liquid State->Liquid Quant Quantity? Solid->Quant Solvent Solvent Type? Liquid->Solvent Small < 1g (Routine) Quant->Small Large > 1g or Spill Quant->Large PPE_Routine Tier 1 PPE: Double Nitrile Gloves Fume Hood Required Safety Goggles Small->PPE_Routine PPE_High Tier 2 PPE: P100 Respirator Tyvek Sleeves Laminate Gloves Large->PPE_High Org Organic (DMSO/MeOH) Solvent->Org Aq Aqueous Solvent->Aq PPE_Solvent Tier 2 PPE + Organic Vapor Cartridge Org->PPE_Solvent Aq->PPE_Routine

Caption: Decision matrix for selecting PPE based on physical state and operational scale.

Operational Protocol: Step-by-Step

Phase A: The Weighing Station (Critical Control Point)

Static electricity is the enemy. Fine organic powders like CAS 1429-44-3 often carry a static charge, causing them to "jump" off spatulas and aerosolize.

  • Preparation: Place an ionizing bar or anti-static gun near the balance inside the fume hood.

  • Containment: Use a balance enclosure or work strictly behind the sash.

  • Transfer: Never weigh directly onto the balance pan. Use a weighing boat or glassine paper.

  • Technique: Use a disposable plastic spatula (reduce metal contact). Gently tap; do not pour.

  • Decon: Immediately wipe the balance area with a 10% Sodium Bicarbonate solution (neutralizes the acid) followed by water.

Phase B: Solubilization & Reaction
  • Solvent Choice: This compound is sparingly soluble in water but soluble in DMSO, Methanol, and basic aqueous solutions.

  • Exotherm Warning: When dissolving in basic solutions (e.g., NaOH), a mild exotherm will occur as the carboxylic acid deprotonates. Add base slowly to prevent splashing.

  • Vessel: Use borosilicate glass (Pyrex). Avoid metal vessels if using acidic conditions, as the chloride ion can induce pitting corrosion in lower-grade stainless steel.

Emergency Response & Decontamination

Spill Cleanup (Solid)
  • Evacuate the immediate area of non-essential personnel.

  • Don Tier 2 PPE (P100 respirator is mandatory).

  • Cover the spill with a damp absorbent pad (to prevent dust) or use a HEPA-filtered vacuum. DO NOT SWEEP (this aerosolizes the sensitizer).

  • Neutralize the surface with a dilute alkaline solution (1-5% Sodium Carbonate) until bubbling ceases.

  • Clean with soap and water.[1][2][3][4]

First Aid
  • Eye Contact: Flush immediately with water for 15 minutes .[2][5] Hold eyelids open. The acidic nature can cause corneal opacity if untreated.

  • Skin Contact: Wash with soap and water.[1][2][3][4] Do not use alcohol (this enhances absorption). If redness persists, treat as a potential allergic dermatitis.

  • Inhalation: Move to fresh air. If wheezing occurs, this may indicate immediate hypersensitivity; seek medical attention.

Disposal Logistics

Do not flush down the drain. This compound is a halogenated organic and poses environmental risks.

Waste StreamClassificationDisposal Method
Solid Waste Hazardous Chemical WasteHigh-temperature Incineration (Halogenated)
Liquid (Organic) Halogenated Solvent WasteFuel blending/Incineration
Liquid (Aqueous) Aqueous Acidic/ToxicpH Neutralization -> Treatment Plant (if permitted) OR Incineration
Contaminated PPE Hazardous DebrisBag, Tag, and Incinerate

Labeling Requirement: Waste containers must be labeled: "Contains Halogenated Organics / Sulfonamide Derivative - Potential Sensitizer."

References

  • National Center for Biotechnology Information (NCBI). (2023). PubChem Compound Summary for CID 15348, 4-Chloro-3-sulfamoylbenzoic acid. Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). (n.d.). Personal Protective Equipment: Chemical Resistance Selection Chart. Retrieved from [Link]

  • European Chemicals Agency (ECHA). (2023). C&L Inventory: Sulfonamide derivatives hazards. Retrieved from [Link]

Sources

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